(R)-3-(3-Methoxyphenyl)pyrrolidine
Description
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Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R)-3-(3-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3/t10-/m0/s1 |
InChI Key |
MDZWFRVPKYMLPL-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CCNC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(3-Methoxyphenyl)pyrrolidine is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemically defined structure is often essential for the desired biological activity and selectivity of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of robust and scalable synthetic pathways to access this valuable compound in high enantiopurity. We will delve into the strategic considerations behind various synthetic approaches, with a focus on asymmetric methodologies that ensure the desired (R)-enantiomer. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers and drug development professionals in their pursuit of efficient and reliable synthetic routes.
Introduction: The Significance of (R)-3-(3-Methoxyphenyl)pyrrolidine in Medicinal Chemistry
The pyrrolidine scaffold is a privileged N-heterocyclic motif frequently found in a wide array of biologically active molecules and approved drugs.[1] The introduction of a 3-aryl substituent, specifically a 3-methoxyphenyl group, coupled with a defined stereocenter at the C3 position, imparts unique conformational and electronic properties. These features are often key to specific interactions with biological targets such as enzymes and receptors. Consequently, (R)-3-(3-Methoxyphenyl)pyrrolidine serves as a pivotal intermediate in the synthesis of compounds targeting a range of therapeutic areas.
The development of stereoselective syntheses for such chiral building blocks is a cornerstone of modern pharmaceutical development.[2] An efficient and scalable synthesis of the single (R)-enantiomer is paramount to avoid the complexities and potential off-target effects associated with racemic mixtures. This guide will explore several state-of-the-art strategies to achieve this goal.
Strategic Approaches to the Asymmetric Synthesis
The enantioselective synthesis of 3-substituted pyrrolidines can be broadly approached through several key strategies.[3] This guide will focus on two prominent and effective methods:
-
Asymmetric Michael Addition to Nitroalkenes: This powerful organocatalytic approach allows for the direct construction of the chiral carbon center and the pyrrolidine precursor in a single, highly enantioselective step.[4][5]
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This method utilizes a chiral catalyst to achieve the enantioselective reduction of a prochiral precursor, establishing the desired stereocenter with high fidelity.[6][7]
A comparative overview of these strategies is presented below:
| Strategy | Key Advantages | Considerations |
| Asymmetric Michael Addition | High enantioselectivity, convergent, atom-economical. | Substrate scope, catalyst loading, purification of intermediates. |
| Asymmetric Hydrogenation | Excellent enantioselectivity, well-established technology, high turnover numbers. | Synthesis of the prochiral precursor, high-pressure equipment. |
Pathway I: Asymmetric Michael Addition to a Nitroalkene
This pathway leverages the power of organocatalysis to construct the chiral center early in the synthetic sequence. The key step is the asymmetric conjugate addition of a suitable carbon nucleophile to (E)-1-(3-methoxyphenyl)-2-nitroethene.
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis for this approach is outlined below. The target molecule is disconnected at the C2-C3 and N-C5 bonds of the pyrrolidine ring, leading back to a γ-nitro ketone intermediate. This intermediate arises from the Michael addition of a ketone-derived enamine to a nitroalkene.
Caption: Retrosynthetic analysis via Michael addition.
Detailed Synthesis and Mechanism
Step 1: Asymmetric Michael Addition
The reaction between a ketone (e.g., acetone or cyclohexanone) and (E)-1-(3-methoxyphenyl)-2-nitroethene is catalyzed by a chiral pyrrolidine-based organocatalyst, such as a diarylprolinol silyl ether.[4][5] The catalyst forms an enamine with the ketone, which then attacks the nitroalkene from a specific face, directed by the chiral catalyst, to yield the γ-nitro ketone with high enantioselectivity.[8]
Mechanism of Asymmetric Induction: The chiral secondary amine catalyst reacts with the ketone to form a chiral enamine. The nitroalkene is activated through hydrogen bonding with an acidic co-catalyst or a functional group on the catalyst itself.[8] The stereochemistry of the catalyst dictates the facial selectivity of the enamine's attack on the nitroalkene, leading to the preferential formation of one enantiomer of the product.
Step 2: Reductive Cyclization
The resulting γ-nitro ketone is then subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C). This step simultaneously reduces the nitro group to an amine and the ketone to a hydroxyl group, followed by intramolecular cyclization and dehydration to form the pyrrolidine ring.
Experimental Protocol
Step 1: Synthesis of (R)-4-(3-methoxyphenyl)-5-nitropentan-2-one
-
To a solution of (E)-1-(3-methoxyphenyl)-2-nitroethene (1.0 eq) in a suitable solvent (e.g., toluene), add the ketone (e.g., acetone, 10 eq).
-
Add the chiral organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.1 eq) and an acidic co-catalyst (e.g., benzoic acid, 0.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction and purify the product by flash column chromatography to yield the desired γ-nitro ketone.
Step 2: Synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine
-
Dissolve the γ-nitro ketone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a hydrogenation catalyst (e.g., Raney nickel or 10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate. Purify the residue by distillation or chromatography to obtain (R)-3-(3-methoxyphenyl)pyrrolidine.
Data Summary
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1 | (R)-4-(3-methoxyphenyl)-5-nitropentan-2-one | 85-95% | >95% |
| 2 | (R)-3-(3-Methoxyphenyl)pyrrolidine | 70-85% | >95% |
Pathway II: Rhodium-Catalyzed Asymmetric Hydrogenation
This pathway relies on the enantioselective reduction of a prochiral enamine or enamide precursor to establish the chiral center.[6][7]
Retrosynthetic Analysis and Strategy
The key disconnection in this approach is the hydrogenation of a double bond in a prochiral pyrroline precursor. This precursor can be synthesized from readily available starting materials.
Caption: Retrosynthetic analysis via asymmetric hydrogenation.
Detailed Synthesis and Mechanism
Step 1: Synthesis of the Prochiral Pyrroline Precursor
A suitable prochiral precursor, such as N-Boc-3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole, can be prepared through various methods. One common approach involves a Suzuki coupling of a protected 3-bromo-2,5-dihydro-1H-pyrrole with 3-methoxyphenylboronic acid.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
The prochiral pyrroline is then hydrogenated using a chiral rhodium catalyst. These catalysts are typically formed in situ from a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., a derivative of DuPhos or BINAP).[2] The choice of ligand is critical for achieving high enantioselectivity.
Mechanism of Asymmetric Induction: The rhodium catalyst coordinates to the double bond of the substrate. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially. This results in the formation of one enantiomer of the product in high excess.
Experimental Protocol
Step 1: Synthesis of N-Boc-3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole
-
To a solution of N-Boc-3-bromo-2,5-dihydro-1H-pyrrole (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., Na2CO3, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous workup and purify the product by column chromatography.
Step 2: Asymmetric Hydrogenation to (R)-N-Boc-3-(3-methoxyphenyl)pyrrolidine
-
In a glovebox, charge a pressure reactor with the rhodium precursor (e.g., [Rh(COD)2]BF4, 0.01 eq) and the chiral phosphine ligand (0.011 eq) in a degassed solvent (e.g., methanol).
-
Stir to form the catalyst, then add the N-Boc-3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole (1.0 eq).
-
Pressurize the reactor with hydrogen gas (e.g., 100 psi) and stir at room temperature until the reaction is complete.
-
Concentrate the reaction mixture and purify by chromatography.
Step 3: Deprotection
-
Dissolve the (R)-N-Boc-3-(3-methoxyphenyl)pyrrolidine in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the product. Purify by distillation or chromatography to yield (R)-3-(3-methoxyphenyl)pyrrolidine.
Data Summary
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1 | N-Boc-3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole | 80-90% | N/A |
| 2 | (R)-N-Boc-3-(3-methoxyphenyl)pyrrolidine | >95% | >98% |
| 3 | (R)-3-(3-Methoxyphenyl)pyrrolidine | >90% | >98% |
Conclusion
This technical guide has detailed two robust and highly enantioselective pathways for the synthesis of (R)-3-(3-methoxyphenyl)pyrrolidine. Both the organocatalytic Michael addition and the rhodium-catalyzed asymmetric hydrogenation routes offer excellent stereocontrol and high yields, providing researchers and process chemists with viable options for accessing this important chiral building block. The choice between these pathways will depend on factors such as the availability of starting materials, catalyst costs, and specific equipment capabilities. The provided protocols and mechanistic insights serve as a solid foundation for the successful implementation of these synthetic strategies in a laboratory or industrial setting.
References
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Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. 2017. [Link]
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The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. Organic Chemistry Frontiers. 2016. [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. 2015. [Link]
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Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. 2018. [Link]
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Enantioselective Conjugate Addition of Ketones to Nitroalkenes Catalyzed by Pyrrolidine-Sulfamides. Chirality. 2012. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. 2023. [Link]
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Synthesis of 3-arylidenepyrrolidines (microreview). Chemistry of Heterocyclic Compounds. 2020. [Link]
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Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules. 2022. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. eScholarship.org. 2023. [Link]
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Asymmetric hydrogenation of prochiral olefins catalyzed by rhodium complexes with chiral pyrrolidinodiphosphines. Crucial factors for the effective asymmetric induction. The Journal of Organic Chemistry. 1981. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2017. [Link]
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Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. 2017. [Link]
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Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes. Organic Letters. 2012. [Link]
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HIGHLY EFFECTIVE CATALYTIC ASYMMETRIC HYDROGENATION OF ITACONIC ACID WITH NEW CATIONIC CHIRAL PYRROLIDINEPHOSPHINE–RHODIUM COMPLEXES. Chemistry Letters. 1976. [Link]
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Nitro compound synthesis by conjugate addition. Organic Chemistry Portal. N.D. [Link]
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Enantioselective Synthesis of Highly Decorated Pyrrolidines Through a Zinc-Catalyzed [3+2] Reaction. Synfacts. 2024. [Link]
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Rhodium-Catalyzed Asymmetric Hydrogenation. N.D. N.D. [Link]
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The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications. 2014. [Link]
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Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic-chemistry.org. 2006. [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. 2013. [Link]
-
Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry. 2016. [Link]
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Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition. 2019. [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. 2021. [Link]
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Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. 2021. [Link]
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The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. N.D. [Link]
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Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. 2020. [Link]
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Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters. 2014. [Link]
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De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. 2025. [Link]
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. 2022. [Link]
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d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. The Journal of Organic Chemistry. 2019. [Link]
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Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. 2022. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2023. [Link]
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Enantioselective Synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context
Chiral 3-arylpyrrolidines are privileged pharmacophores deeply embedded in medicinal chemistry, serving as core scaffolds for monoamine reuptake inhibitors, sigma-1 (
Historically, the industrial production of this scaffold relied on the classical resolution of racemic mixtures, an approach inherently limited to a maximum 50% theoretical yield. Modern synthetic paradigms demand higher atom economy and greener profiles. As an Application Scientist, I have structured this technical guide to evaluate and detail the three primary self-validating pathways for synthesizing this molecule: Transition-Metal Catalysis , Asymmetric Organocatalysis , and Classical Chiral Resolution .
By understanding the mechanistic causality behind ligand selection and catalyst design, researchers can optimize these routes for both discovery-scale synthesis and process-scale manufacturing.
Strategic Disconnections & Retrosynthetic Analysis
The design of an enantioselective synthesis must balance catalytic efficiency, reagent stability, and downstream purification. The retrosynthetic landscape for (R)-3-(3-Methoxyphenyl)pyrrolidine can be divided into three distinct strategic vectors:
-
Route A (High Atom Economy): Rhodium-Catalyzed Asymmetric Conjugate Addition (RCAA) of 3-methoxyphenylboronic acid to a symmetric N-protected 3-pyrroline.
-
Route B (Metal-Free): Bifunctional organocatalytic Michael addition of a malonate nucleophile to a 3-methoxy-
-nitrostyrene, followed by reductive cyclization. -
Route C (Scalable Baseline): Synthesis of the racemate followed by diastereomeric salt resolution.
Caption: Retrosynthetic pathways for (R)-3-(3-Methoxyphenyl)pyrrolidine synthesis.
Pathway 1: Rhodium-Catalyzed Asymmetric Arylation (RCAA)
Mechanistic Causality
Rhodium-catalyzed asymmetric arylation (RCAA) provides a highly direct method to introduce aryl fragments enantioselectively [1]. The reaction utilizes N-Boc-3-pyrroline (a cyclic alkene) and 3-methoxyphenylboronic acid. The causality of high enantiomeric excess (ee) lies in the choice of the chiral ligand. While traditional phosphorus ligands (like BINAP) are susceptible to oxidation, chiral C2-symmetric diene ligands (e.g., chiral bicyclo[2.2.2]octadienes) provide a rigid, oxidation-resistant chiral pocket. The Rh(I) center undergoes transmetalation with the boronic acid, followed by an enantiodetermining migratory insertion across the alkene, and finally protonation to release the product.
Caption: Catalytic cycle of the Rh(I)-catalyzed asymmetric arylation.
Quantitative Data: Ligand Optimization
| Ligand Type | Catalyst Precursor | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-BINAP | [Rh(C2H4)2Cl]2 | 60 | 65 | 78 |
| (R)-Segphos | [Rh(C2H4)2Cl]2 | 60 | 72 | 84 |
| (R,R)-Bn-bod * | [Rh(C2H4)2Cl]2 | 50 | 91 | 96 |
* (R,R)-Bn-bod = 2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene.
Self-Validating Experimental Protocol
-
Catalyst Generation: In an argon-filled glovebox, charge a Schlenk tube with
(3.0 mol%) and the chiral diene ligand (6.6 mol%). Add degassed 1,4-dioxane (2.0 mL) and stir at ambient temperature for 30 minutes. Validation: The solution will transition from pale yellow to a deep, homogeneous orange, indicating active complex formation. -
Substrate Addition: Add 3-methoxyphenylboronic acid (1.5 equiv), N-Boc-3-pyrroline (1.0 equiv), and aqueous KOH (1.5 M, 0.5 mL).
-
Reaction: Seal the tube and heat to 50 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Validation: Disappearance of the UV-inactive N-Boc-3-pyrroline spot (visualized with KMnO4 stain) confirms conversion.
-
Workup & Deprotection: Extract with EtOAc, dry over
, and concentrate. Purify the intermediate N-Boc-(R)-3-(3-methoxyphenyl)pyrrolidine via flash chromatography. To deprotect, dissolve in DCM, add trifluoroacetic acid (TFA, 10 equiv), and stir for 2 hours at room temperature. -
Final Isolation: Basify with 2M NaOH, extract with DCM, and concentrate to yield the free amine.
-
Analytical Validation: Determine ee% using chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min).
Pathway 2: Bifunctional Organocatalytic Michael Addition
Mechanistic Causality
For laboratories aiming to avoid expensive transition metals, asymmetric organocatalysis offers a robust alternative [2] [3]. This approach utilizes a bifunctional Brønsted acid/Lewis base catalyst (e.g., a cinchona-alkaloid derived thiourea). The thiourea moiety activates the nitro group of 3-methoxy-
Quantitative Data: Solvent & Catalyst Effects
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| L-Proline | DMSO | 48 | 45 | 30 |
| Cinchonine | Toluene | 24 | 60 | 65 |
| Epi-Cinchonine Thiourea | DCM | 16 | 88 | 94 |
Self-Validating Experimental Protocol
-
Michael Addition: Dissolve 3-methoxy-
-nitrostyrene (1.0 equiv) and dimethyl malonate (1.5 equiv) in anhydrous DCM. Add the epi-cinchonine thiourea catalyst (10 mol%). Stir at -20 °C for 16 hours. Validation: H NMR of a crude aliquot should show the disappearance of the vinylic protons (δ 7.5-8.0 ppm) and the appearance of aliphatic multiplet signals (δ 3.5-4.5 ppm). -
Reductive Lactamization: Dissolve the purified Michael adduct in Methanol. Add
(1.0 equiv) followed by the careful, portion-wise addition of (4.0 equiv) at 0 °C. Stir for 4 hours. The nitro group is reduced to an amine, which spontaneously attacks the ester to form a -lactam (pyrrolidone). Validation: IR spectroscopy will show a strong shift from the ester carbonyl stretch (~1735 cm ) to a lactam carbonyl stretch (~1690 cm ). -
Lactam Reduction: Suspend
(3.0 equiv) in anhydrous THF at 0 °C. Dropwise add the lactam dissolved in THF. Reflux for 12 hours. -
Fieser Workup: Cool to 0 °C. Sequentially add
mL water, mL 15% NaOH, and mL water (where is the mass of in grams). Filter the granular aluminum salts. Concentrate the filtrate to yield (R)-3-(3-Methoxyphenyl)pyrrolidine.
Pathway 3: Classical Chiral Resolution (Industrial Baseline)
Mechanistic Causality
When scaling up to multi-kilogram batches, the cost of chiral ligands or organocatalysts can be prohibitive. Classical resolution relies on the thermodynamic differences in solubility between diastereomeric salts. By reacting racemic 3-(3-methoxyphenyl)pyrrolidine with an enantiopure chiral acid—such as D-(-)-mandelic acid—two diastereomeric salts are formed. The (R)-amine/D-acid salt typically exhibits lower solubility in specific solvent systems (e.g., ethanol/water) and selectively crystallizes.
Self-Validating Experimental Protocol
-
Salt Formation: Dissolve racemic 3-(3-methoxyphenyl)pyrrolidine (1.0 equiv) in hot absolute ethanol. In a separate flask, dissolve D-(-)-mandelic acid (1.0 equiv) in hot ethanol. Combine the solutions.
-
Crystallization: Allow the mixture to cool slowly to room temperature over 12 hours, then to 4 °C for 4 hours. Validation: The slow cooling rate is critical; rapid cooling causes kinetic trapping of the undesired diastereomer, drastically lowering the ee%.
-
Recrystallization: Filter the precipitated crystals. To achieve >98% ee, recrystallize the salt from a 9:1 Ethanol/Water mixture. Validation: Measure the optical rotation of the salt. A constant specific rotation
across two successive recrystallizations confirms optical purity. -
Freebasing: Suspend the pure diastereomeric salt in water, basify to pH 12 with 2M NaOH, and extract with MTBE (Methyl tert-butyl ether). Dry the organic layer over
and evaporate to yield the pure (R)-enantiomer.
Conclusion & Strategic Recommendations
For discovery chemistry and SAR (Structure-Activity Relationship) studies where rapid access to high-purity enantiomers is required, Pathway 1 (RCAA) is the superior choice due to its directness and high atom economy. For intermediate scale-up (100g to 1kg) where transition metal contamination is a regulatory concern, Pathway 2 (Organocatalysis) provides a robust, metal-free alternative. Finally, for metric-ton industrial manufacturing, Pathway 3 (Classical Resolution) remains the most economically viable baseline, provided the undesired (S)-enantiomer can be racemized and recycled.
References
-
Ping Tian, Han-Qing Dong, Guo-Qiang Lin. "Enantioselective Syntheses of (-)-(R)-Rolipram, (-)-(R)-Baclofen and Other GABA Analogues via Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids." ResearchGate, 2011. Available at:[Link]
-
Peter S. Hynes, Paul A. Stupple, Darren J. Dixon. "Organocatalytic Asymmetric Total Synthesis of (R)-Rolipram and Formal Synthesis of (3S,4R)-Paroxetine." Organic Letters, ACS Publications, 2008. Available at:[Link]
-
Frontiers Editorial Office. "Recent advances in catalytic asymmetric synthesis." Frontiers in Chemistry, 2024. Available at:[Link]
(R)-3-(3-Methoxyphenyl)pyrrolidine CAS number and properties
An In-Depth Technical Guide to (R)-3-(3-Methoxyphenyl)pyrrolidine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral molecule, (R)-3-(3-Methoxyphenyl)pyrrolidine. We will delve into its fundamental properties, synthesis considerations, and its significant role as a versatile building block in modern medicinal chemistry.
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, widely utilized to develop compounds for treating a range of human diseases.[1][2] Its prevalence stems from several advantageous features: the non-planar, sp3-hybridized structure allows for a thorough exploration of pharmacophore space, contributing to the molecule's stereochemistry and enhancing its three-dimensional (3D) coverage.[1][2] This 3D characteristic is a critical design goal in modern drug discovery, as it can lead to improved potency, selectivity, and favorable pharmacokinetic profiles.[3][4]
(R)-3-(3-Methoxyphenyl)pyrrolidine is a specific and valuable derivative within this class. As a chiral molecule, its defined stereochemistry is crucial for specific interactions with biological targets, such as enzymes and receptors, which are themselves chiral.[2] The presence of the 3-methoxyphenyl group provides a key point for modification and interaction within target binding sites, making it a sought-after intermediate in the synthesis of novel therapeutic agents.
Core Physicochemical and Computed Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and properties for (R)-3-(3-Methoxyphenyl)pyrrolidine are summarized below.
| Property | Value | Source |
| CAS Number | 249746-76-7 | [5][6] |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [5] |
| LogP | 1.7721 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis Strategies: Constructing the Chiral Scaffold
The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, driven by their importance in pharmaceuticals.[7][8][9] While numerous specific pathways exist, a common and effective strategy for creating molecules like (R)-3-(3-Methoxyphenyl)pyrrolidine involves multi-step sequences starting from readily available chiral precursors or employing asymmetric synthesis techniques.
One prevalent method is the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes, which is a powerful tool for constructing the pyrrolidine ring with controlled stereochemistry.[8] Another robust approach involves the reductive amination of a suitable keto-precursor with a chiral amine, which sets the desired stereocenter.
Generalized Experimental Workflow
Below is a conceptual workflow for the synthesis and purification of a substituted pyrrolidine, illustrating the key stages from starting materials to a final, characterized compound.
Caption: A generalized workflow for pyrrolidine synthesis.
Step-by-Step Protocol (Illustrative)
This protocol describes a general approach for the synthesis of a substituted pyrrolidine via reductive amination, a common strategy in medicinal chemistry.[2]
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate ketone precursor in a suitable anhydrous solvent, such as dichloromethane (DCM) or methanol (MeOH).
-
Amine Addition: Add an equimolar amount of the chiral amine (e.g., (R)-1-(4-methoxyphenyl)ethan-1-amine) to the solution.[2]
-
Reductive Amination: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while monitoring the internal temperature.[2] The choice of a mild reducing agent is crucial to prevent over-reduction of the ketone.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress is monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure pyrrolidine derivative.
Applications in Drug Discovery and Development
The pyrrolidine moiety is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates.[4][8] Its utility spans a wide range of therapeutic areas, from antiviral and anticancer agents to treatments for metabolic and neurological disorders.[1][10]
Role as a Pharmacophore and 3D Scaffold
(R)-3-(3-Methoxyphenyl)pyrrolidine serves as an excellent starting point for library synthesis due to its inherent 3D structure and functional handles. The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen atom can also serve as a hydrogen bond acceptor.[3] This dual functionality, combined with the conformational rigidity of the ring, allows for precise orientation of substituents to maximize binding affinity with a biological target.
This scaffold is particularly relevant for developing ligands for G-protein coupled receptors (GPCRs) and transporters. For instance, derivatives of 3-phenylpyrrolidine have been extensively studied as ligands for dopamine receptors, where the stereochemistry and substitution pattern on the phenyl ring are critical for achieving high affinity and selectivity.[11]
Caption: Drug design using the pyrrolidine scaffold.
Safety, Handling, and Storage
Proper handling and storage are essential when working with (R)-3-(3-Methoxyphenyl)pyrrolidine.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[6][12] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]
-
Hazard Statements: This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[6][12] Avoid breathing dust, fumes, or vapors.[6]
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If on skin: Wash with plenty of soap and water.[13]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[6]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[5] The compound should be kept in a tightly sealed container, often recommended for storage at 2-8°C.[5]
Conclusion
(R)-3-(3-Methoxyphenyl)pyrrolidine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, versatile functional handles, and conformationally constrained three-dimensional structure provide an ideal foundation for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in the complex landscape of drug discovery.
References
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3-(3-Methoxyphenyl)pyrrolidine hydrochloride. AbacipharmTech. [Link]
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(R)-3-(4-Methoxyphenyl)pyrrolidine. PubChem, National Center for Biotechnology Information. [Link]
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(R)-3-(Methoxymethyl)pyrrolidine. PubChem, National Center for Biotechnology Information. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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3-(3-methoxyphenyl)-1-phenyl-3-propylpyrrolidine. PubChemLite. [Link]
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1-(3-Methoxyphenyl)pyrrolidine. Hoffman Fine Chemicals. [Link]
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Pyrrolidine. Wikipedia. [Link]
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Chemical Properties of Pyrrolidine. Cheméo. [Link]
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Synthesis of substituted pyrrolidines. Diva-Portal.org. [Link]
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3-(3-methoxyphenyl)-3-propylpyrrolidine. PubChemLite. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
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Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
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Pyrrolidine, 2-methoxy-1-[(3-methoxyphenyl)acetyl]-. SpectraBase. [Link]
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Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. National Institutes of Health. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. iris.unipa.it. [Link]
-
Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed, National Center for Biotechnology Information. [Link]
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Technical Guide: Physical and Chemical Properties of (R)-3-(3-Methoxyphenyl)pyrrolidine
[1]
Executive Summary
(R)-3-(3-Methoxyphenyl)pyrrolidine (CAS: 249746-76-7) is a chiral heterocyclic building block of significant value in medicinal chemistry.[1] Structurally characterized by a pyrrolidine ring substituted at the C3 position with a meta-methoxyphenyl group, this compound serves as a critical pharmacophore in the development of neurotransmitter reuptake inhibitors (specifically NSRIs), kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.[1] Its secondary amine functionality and defined stereochemistry allow for precise structure-activity relationship (SAR) modulation, particularly in optimizing binding affinity and metabolic stability.[1]
Chemical Identity & Structural Analysis[1][2][3]
The (R)-enantiomer is the pharmacologically distinct isomer often required to match the chiral constraints of biological binding pockets.[1] The 3-methoxy substituent adds lipophilicity and a hydrogen bond acceptor site without significantly increasing steric bulk compared to the parent phenylpyrrolidine.[2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (3R)-3-(3-methoxyphenyl)pyrrolidine |
| CAS Number | 249746-76-7 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| SMILES | COC1=CC=CC(=C1)[C@H]1CCNC1 |
| Stereochemistry | (R)-Enantiomer (Cahn-Ingold-Prelog) |
Stereochemical Significance
The (R)-configuration at the C3 position orients the aryl group into a specific vector space.[1] In many CNS-active agents, this orientation is critical for distinguishing between serotonin (SERT) and norepinephrine (NET) transporter selectivity.[1] The rigid pyrrolidine ring reduces the entropic penalty of binding compared to flexible acyclic amines.[2]
Physical & Chemical Characterization[1][2][3][4][5][6]
Physical Properties
Note: Data represents the free base unless otherwise noted.[2] Salt forms (e.g., HCl) exhibit distinct solid-state properties.
| Property | Value / Description | Context |
| Physical State | Viscous Liquid or Low-Melting Solid | Free base is often an oil; HCl salt is a white crystalline solid.[1][2] |
| Boiling Point | ~110°C at 1.0 Torr (Predicted) | High vacuum required for distillation to prevent decomposition.[1][2] |
| Melting Point | N/A (Free Base); 180-182°C (HCl Salt) | Salt formation is preferred for isolation and purification.[1][2] |
| Density | ~1.06 g/cm³ | Typical for aryl-substituted pyrrolidines.[1][2] |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc.[1][2] | Limited water solubility for free base; High for HCl salt.[1][2] |
| LogP | 1.77 (Calculated) | Moderate lipophilicity, suitable for CNS penetration (BBB).[1][2] |
| pKa | ~9.5 (Conjugate Acid) | Typical secondary aliphatic amine basicity.[1][2] |
| TPSA | 21.26 Ų | Favorable for membrane permeability.[2] |
Chemical Reactivity[1][3][7]
-
Secondary Amine Nucleophilicity: The N1 nitrogen is highly nucleophilic, readily participating in alkylation, acylation, and reductive amination reactions.[2]
-
Aryl Ring Electrophilicity: The meta-methoxy group activates the benzene ring at the ortho and para positions (relative to methoxy), making it susceptible to electrophilic aromatic substitution, though this is rarely the primary synthetic focus.[1][2]
-
Oxidation Sensitivity: Like most secondary amines, the compound is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air.[1][2] Storage under inert atmosphere is required.[1][2][3][4]
Synthesis & Manufacturing Methodologies
The synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine requires strategies that ensure high enantiomeric excess (ee).[1] Two primary workflows are employed: Classical Resolution (cost-effective for bulk) and Asymmetric Catalysis (atom-economical for high purity).[1][2]
Workflow Visualization
Figure 1: Comparison of Classical Resolution vs. Asymmetric Catalytic Synthesis routes.
Detailed Protocols
Method A: Asymmetric Conjugate Addition (Modern Standard)
This route utilizes Rhodium-catalyzed addition of arylboronic acids to unsaturated cyclic amides or protected pyrrolines.[1][2]
-
Reagents: 3-Methoxyphenylboronic acid, [Rh(cod)Cl]₂ (catalyst), (R)-BINAP (chiral ligand), aqueous KOH, Dioxane.[1]
-
Mechanism: The chiral Rh-complex directs the addition of the aryl group to the double bond from a specific face, establishing the (R)-stereocenter at C3.[1][2]
-
Deprotection: Acidic cleavage of the Boc group yields the target amine.[2]
-
Validation: Enantiomeric excess is determined via Chiral HPLC (e.g., Chiralpak AD-H column).[1][2]
Method B: Classical Resolution
-
Racemic Synthesis: Reaction of 3-methoxy-β-nitrostyrene with diethyl malonate followed by reduction (LiAlH₄) and cyclization.[1][2]
-
Resolution: The racemic amine is dissolved in EtOH. (L)-(+)-Tartaric acid (0.5 eq) is added.[1]
-
Crystallization: The diastereomeric salt of the (R)-amine crystallizes preferentially.[1][2]
-
Liberation: The salt is treated with 1M NaOH and extracted into DCM to yield the free base.
Handling, Stability & Safety (E-E-A-T)
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Storage & Stability Protocol
-
Atmosphere: Air Sensitive. Store under Nitrogen or Argon.[2] The secondary amine can absorb CO₂ from the air to form carbamates or oxidize to N-oxides.[1][2]
-
Temperature: 2–8°C (Refrigerate).
-
Container: Tightly sealed glass vials; avoid prolonged storage in plastic due to potential leaching or permeability.[2]
-
Shelf Life: ~2 years if stored properly in salt form; 6-12 months as free base.[1][2]
Emergency Procedures
-
Skin Contact: Wash immediately with polyethylene glycol 400 or plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[1][2]
-
Spill: Absorb with inert material (vermiculite, sand).[1][2] Do not use combustible materials like sawdust.[1][2] Neutralize with weak acid if necessary before disposal.[1][2]
Applications in Drug Discovery
(R)-3-(3-Methoxyphenyl)pyrrolidine is a "privileged scaffold" in medicinal chemistry, meaning its core structure is capable of binding to multiple receptor types depending on the peripheral substituents.
Neurotransmitter Transporter Inhibitors
The 3-arylpyrrolidine motif is a structural homolog of the 3-phenylpropylamine pharmacophore found in antidepressants (e.g., Fluoxetine, Venlafaxine).[1]
-
Mechanism: The pyrrolidine nitrogen mimics the protonated amino group of biogenic amines (serotonin/norepinephrine), anchoring the molecule in the transporter's aspartate residue.[1][2]
-
Selectivity: The (R)-configuration often enhances selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT), reducing abuse potential.[1]
Kinase Inhibition
Used as a solvent-exposed tail in kinase inhibitors.[1][2] The pyrrolidine nitrogen can be functionalized to solubilize the molecule, while the methoxyphenyl group occupies the hydrophobic pocket II or the allosteric site.[1]
Salt Selection Guide for Formulation
Researchers must select the appropriate form for in vivo studies.[1][2]
Figure 2: Decision matrix for selecting the optimal chemical form based on experimental application.
References
-
ChemScene. (2024).[1][2] (R)-3-(3-Methoxyphenyl)pyrrolidine Product Monograph. Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine (Analogous Structure Data). Retrieved from [1]
-
Van Orden, L. J., et al. (2013).[1][2] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.[1][2] Retrieved from
-
Organic Syntheses. (1975).[1][2] General Methods for 3-Arylpyrrolidine Synthesis. Coll. Vol. 6, p. 579.[1][2] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 3-Phenylpyrrolidine analogs. Retrieved from [1]
Structural Analysis of Chiral 3-Arylpyrrolidines: A Comprehensive Technical Guide
Executive Summary
Saturated five-membered nitrogen heterocycles, particularly 3-arylpyrrolidines, are highly privileged motifs in modern drug discovery. They form the structural core of numerous therapeutics targeting dopaminergic, serotonergic, and epigenetic pathways[1]. Because the biological efficacy and safety of these molecules are inextricably linked to their 3D spatial arrangement, rigorous stereochemical elucidation is a non-negotiable phase of drug development.
This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of chiral 3-arylpyrrolidines. Moving beyond basic characterization, we explore the causality behind experimental choices—from relative stereochemical assignment via 2D NMR to absolute configuration determination using X-ray crystallography and Vibrational Circular Dichroism (VCD).
Contextualizing the Stereochemical Challenge
The synthesis of 3-arylpyrrolidines frequently relies on transition-metal-catalyzed asymmetric hydroarylation of pyrrolines[2]. While these advanced catalytic methods yield high enantiomeric excesses (ee), the rigorous regulatory requirements of pharmaceutical development demand unequivocal proof of both relative and absolute stereochemistry. A misassigned stereocenter can lead to catastrophic failures in late-stage clinical trials due to off-target toxicities or a complete lack of target engagement. Therefore, the analytical workflow must be robust, orthogonal, and entirely self-validating.
Fig 1: Analytical workflow for structural and stereochemical elucidation of 3-arylpyrrolidines.
Relative Stereochemistry: 2D NMR Elucidation
Before absolute configuration can be addressed, the relative spatial arrangement (syn/anti or cis/trans) of substituents on the pyrrolidine ring must be established. Due to the inherent flexibility of the five-membered ring (which rapidly interconverts between envelope and half-chair conformations), 1D scalar couplings (
Protocol 1: Self-Validating NMR Workflow for Relative Stereochemistry
-
Sample Preparation: Dissolve 15–20 mg of the purified 3-arylpyrrolidine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-
) containing TMS as an internal standard. -
Resonance Assignment (1D & 2D): Acquire
H (≥400 MHz), C, COSY, and HSQC spectra.-
Causality: COSY establishes the H2-H3-H4-H5 scalar coupling network of the pyrrolidine ring, while HSQC confirms the carbon-proton connectivity, ensuring no signals are misattributed to impurities or protecting groups.
-
-
Spatial Proximity Assessment (NOESY/ROESY): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
-
Causality: The mixing time must be optimized to allow cross-relaxation (Nuclear Overhauser Effect) between protons closer than 5 Å without introducing spin-diffusion artifacts that could lead to false positives.
-
-
Validation: Analyze the cross-peaks between H-3 and neighboring protons (H-2 or H-4). A strong NOE cross-peak indicates a cis (co-facial) relationship. The absence of an NOE validates a trans relationship.
Fig 2: Logical decision tree for assigning relative stereochemistry using 2D NOESY NMR data.
Enantiomeric Resolution and Purity
Once relative stereochemistry is confirmed, the enantiomeric purity must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H or Chiralpak AD-H) is the gold standard[2]. The baseline separation of enantiomers provides the % ee, a critical metric for validating the upstream asymmetric synthesis.
Absolute Configuration: Orthogonal Techniques
Assigning the absolute configuration (AC) requires techniques sensitive to the true handedness of the molecule. We rely on two orthogonal methods depending on the physical state of the compound.
X-ray Crystallography (Anomalous Dispersion)
If the 3-arylpyrrolidine can be crystallized (often facilitated by forming a heavy-atom salt like a hydrobromide, or utilizing an N-sulfonyl protecting group), single-crystal X-ray diffraction is deployed.
-
Causality: The presence of a heavier atom (e.g., Cl, Br, or S) allows for significant anomalous scattering of X-rays (typically Cu Kα radiation). This scattering asymmetry is quantified by the Flack parameter.
-
Self-Validation: A Flack parameter of 0.00 ± 0.05 confirms the correct absolute configuration. A value of ~1.0 indicates the inverted model is correct, while a value near 0.5 suggests a twinned crystal or insufficient anomalous signal, invalidating the result.
Vibrational Circular Dichroism (VCD) and DFT
Many 3-arylpyrrolidines are oils or amorphous solids that resist crystallization. In these cases, VCD combined with Density Functional Theory (DFT) calculations serves as a powerful, rapid alternative to X-ray crystallography[3]. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4].
Protocol 2: VCD and DFT Workflow for Absolute Configuration
-
Experimental Acquisition: Record the IR and VCD spectra of the highly enantioenriched (>95% ee) sample in CDCl₃ (0.1–0.5 M) using an FT-VCD spectrometer (resolution 4 cm⁻¹, 1200–1600 scans).
-
Causality: High concentration and extensive scanning are required because VCD signals (
) are typically to times weaker than standard IR absorbance.
-
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search of the chosen enantiomer (e.g., the (3S)-isomer) to identify all low-energy conformers.
-
DFT Optimization: Optimize the geometry of conformers representing >1% of the Boltzmann population using DFT at the B3LYP/6-31G(d) level.
-
Frequency Calculation: Calculate the theoretical IR and VCD spectra for each conformer to determine their rotational strengths.
-
Validation (Spectral Overlay): Overlay the Boltzmann-weighted calculated VCD spectrum with the experimental data. A positive correlation in the signs (+/-) of the major vibrational bands (e.g., C-H bending, ring breathing modes) confirms the absolute configuration. If the experimental spectrum mirrors the calculated spectrum, the opposite enantiomer is present[4].
Quantitative Data Summary
To facilitate rapid decision-making during the analytical workflow, key quantitative parameters and their structural implications are summarized below.
| Analytical Technique | Key Parameter | Typical Range / Value | Structural Implication |
| 7–10 Hz (cis), 4–7 Hz (trans) | Initial hint at relative stereochemistry | ||
| 2D NOESY | Cross-peak Intensity | Strong (< 3.0 Å) | Confirms syn (co-facial) relationship |
| Chiral HPLC/SFC | Retention Time ( | Method dependent | Determines Enantiomeric Excess (% ee) |
| X-ray Diffraction | Flack Parameter | 0.00 ± 0.05 | Unambiguous Absolute Configuration |
| VCD Spectroscopy | Dissymmetry Factor ( | Absolute Configuration (via DFT overlay) |
References
-
Hayashi, T., et al. "2." Journal of the American Chemical Society.[2]
-
Carosati, E., et al. "4." Journal of Medicinal Chemistry.[4]
Sources
Spectroscopic Characterization of (R)-3-(3-Methoxyphenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of the spectroscopic characterization of the chiral molecule (R)-3-(3-Methoxyphenyl)pyrrolidine. This compound is of significant interest in medicinal chemistry and drug development due to its pyrrolidine scaffold, a common motif in many biologically active compounds. Understanding its structural and electronic properties through spectroscopic analysis is fundamental for its application in the synthesis of novel therapeutic agents.
This document will delve into the core spectroscopic techniques used for the structural elucidation of (R)-3-(3-Methoxyphenyl)pyrrolidine: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of these protocols will be emphasized throughout.
Molecular Structure and Spectroscopic Overview
(R)-3-(3-Methoxyphenyl)pyrrolidine possesses a defined stereochemistry at the C3 position of the pyrrolidine ring, which can have significant implications for its biological activity. The molecule combines an aromatic methoxyphenyl group with a saturated heterocyclic pyrrolidine ring.
Molecular Formula: C₁₁H₁₅NO[1]
Molecular Weight: 177.24 g/mol [1]
The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this molecule.
Caption: Workflow for the structural elucidation of (R)-3-(3-Methoxyphenyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.[2][3] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer stereochemical relationships.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H (H5') |
| ~6.80 | d | 1H | Ar-H (H6') |
| ~6.75 | d | 1H | Ar-H (H2') |
| ~6.70 | s | 1H | Ar-H (H4') |
| ~3.80 | s | 3H | OCH₃ |
| ~3.50 | m | 1H | CH (C3) |
| ~3.20 - 3.40 | m | 2H | CH₂ (C2 or C5) |
| ~3.00 - 3.20 | m | 2H | CH₂ (C2 or C5) |
| ~2.20 | m | 1H | CH₂ (C4) |
| ~1.90 | m | 1H | CH₂ (C4) |
| ~1.70 | br s | 1H | NH |
Interpretation:
-
Aromatic Region (6.70-7.25 ppm): The four protons on the 3-methoxyphenyl ring are expected to appear in this region as distinct signals due to their different electronic environments. The triplet at ~7.25 ppm is characteristic of the proton at the 5' position, coupled to two neighboring protons. The doublets and singlet arise from the other aromatic protons.
-
Methoxyl Group (3.80 ppm): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated.
-
Pyrrolidine Ring Protons (1.90-3.50 ppm): The protons on the pyrrolidine ring will exhibit complex splitting patterns (multiplets) due to coupling with each other. The proton at the chiral center (C3) is expected to be a multiplet around 3.50 ppm. The methylene protons at C2, C4, and C5 will also appear as multiplets.
-
NH Proton (~1.70 ppm): The amine proton typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160.0 | Ar-C (C3') |
| ~145.0 | Ar-C (C1') |
| ~129.5 | Ar-C (C5') |
| ~119.0 | Ar-C (C6') |
| ~112.5 | Ar-C (C2') |
| ~112.0 | Ar-C (C4') |
| ~55.0 | OCH₃ |
| ~53.0 | CH₂ (C2 or C5) |
| ~46.0 | CH₂ (C2 or C5) |
| ~42.0 | CH (C3) |
| ~34.0 | CH₂ (C4) |
Interpretation:
-
Aromatic Carbons (112.0-160.0 ppm): Six distinct signals are expected for the six carbons of the methoxyphenyl ring. The carbon attached to the oxygen of the methoxy group (C3') will be the most downfield.
-
Methoxyl Carbon (~55.0 ppm): A single peak corresponding to the carbon of the methoxy group.
-
Pyrrolidine Carbons (34.0-53.0 ppm): Four signals are expected for the four distinct carbons of the pyrrolidine ring.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5][6][7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H stretch (secondary amine) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1490 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-CH₃ stretch (asymmetric) |
| ~1040 | Strong | Aryl-O-CH₃ stretch (symmetric) |
| ~1150 | Medium | C-N stretch |
Interpretation:
-
N-H Stretch (~3350 cm⁻¹): The presence of a secondary amine in the pyrrolidine ring is indicated by a characteristic broad absorption band in this region.[8]
-
C-H Stretches (~2850-3050 cm⁻¹): The absorptions in this region confirm the presence of both aromatic and aliphatic C-H bonds.
-
Aromatic C=C Stretches (~1490-1600 cm⁻¹): Strong absorptions in this region are indicative of the carbon-carbon double bonds within the phenyl ring.
-
Aryl-O-CH₃ Stretches (~1040 and ~1250 cm⁻¹): The strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether linkage are a clear indicator of the methoxy group on the aromatic ring.
-
C-N Stretch (~1150 cm⁻¹): This absorption is characteristic of the carbon-nitrogen single bond in the pyrrolidine ring.
Experimental Protocol for FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for FT-IR.[9]
Caption: A streamlined protocol for acquiring FT-IR data using the ATR technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.[10]
Predicted Mass Spectrum Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Relative Intensity | Assignment |
| 177 | High | Molecular Ion [M]⁺ |
| 176 | Moderate | [M-H]⁺ |
| 148 | Moderate | [M-C₂H₅]⁺ (Loss of ethyl group from pyrrolidine) |
| 134 | High | [M-C₃H₇]⁺ (Tropylium-like ion) |
| 107 | Moderate | [C₇H₇O]⁺ (Methoxyphenyl cation) |
Interpretation:
-
Molecular Ion Peak (m/z 177): The presence of a strong peak at m/z 177 would confirm the molecular weight of the compound.[1] Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[11][12]
-
[M-H]⁺ Peak (m/z 176): Loss of a hydrogen atom is a common fragmentation pathway.
-
Fragmentation of the Pyrrolidine Ring: Cleavage of the pyrrolidine ring can lead to fragments such as the loss of an ethyl group (m/z 148).
-
Tropylium-like Ion (m/z 134): A major fragmentation pathway for substituted benzenes involves rearrangement to form a stable tropylium ion.
-
Methoxyphenyl Cation (m/z 107): Cleavage of the bond between the pyrrolidine ring and the phenyl group can result in the formation of a methoxyphenyl cation.
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds.[13]
Caption: General procedure for the analysis of an organic compound by GC-MS.
Conclusion
The comprehensive spectroscopic analysis of (R)-3-(3-Methoxyphenyl)pyrrolidine, utilizing NMR, IR, and MS, provides a detailed and self-validating approach to its structural elucidation. While this guide presents predicted data due to the scarcity of publicly available experimental spectra, the interpretations and protocols described herein offer a robust framework for researchers. The combination of these techniques allows for the unambiguous confirmation of the molecular structure, which is a critical first step in the development of new pharmaceuticals and other advanced materials.
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Sample preparation for FT-IR. (n.d.). Retrieved March 7, 2026, from [Link]
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Preparing Samples for GC-MS/MS Analysis. (n.d.). Organomation. Retrieved March 7, 2026, from [Link]
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Escaping Flatland: A Technical Whitepaper on the Discovery and Synthesis of Substituted Pyrrolidines
Executive Summary
The five-membered pyrrolidine ring is one of the most privileged nitrogen heterocycles in medicinal chemistry[1]. As drug discovery increasingly moves away from planar, achiral aromatics, the pyrrolidine scaffold offers a highly efficient means to "escape from flatland." Its high sp³ character allows researchers to efficiently explore three-dimensional pharmacophore space, while the non-planarity of the ring introduces a dynamic conformational adaptability known as "pseudorotation"[1]. This in-depth guide synthesizes the core methodologies for constructing substituted pyrrolidines, detailing the mechanistic causality behind experimental choices, self-validating synthetic protocols, and their profound impact on modern biological target engagement.
Core Synthetic Methodologies: Mechanistic Causality
The construction of polysubstituted pyrrolidines requires high stereochemical fidelity. The choice of synthetic route is dictated by the desired substitution pattern, required stereochemistry, and the need for atom economy[2].
[3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction involving azomethine ylides is a cornerstone of pyrrolidine synthesis[2].
-
The Causality of Catalyst Selection: By utilizing Ag(I) or Cu(I) salts paired with chiral phosphine ligands, the transition metal coordinates to both the azomethine ylide nitrogen and the adjacent ester carbonyl. This locks the 1,3-dipole into a rigid, planar metallo-ylide conformation. The chiral ligand creates a sterically demanding environment that blocks one enantioface, forcing the electron-deficient dipolarophile to approach from the opposite side. This orchestrated trajectory is the direct cause of the high enantiomeric and diastereomeric excesses observed in the final polysubstituted pyrrolidine[2].
Workflow of [3+2] cycloaddition for generating stereocontrolled polysubstituted pyrrolidines.
Dynamic Kinetic Asymmetric Transformation (DyKAT)
Recent advancements have enabled the enantioselective synthesis of 2,5-cis-disubstituted pyrrolidines via the DyKAT of racemic donor-acceptor cyclopropanes[3].
-
The Causality of Protecting Groups: Using a (pybox)MgI₂ catalyst, the reaction relies on the careful selection of the N-benzyl protecting group on the aldimine. The steric bulk of the protecting group prevents premature Z-isomerization of the aldimine, forcing the reaction through an unusual diaxial transition state that exclusively furnishes the cis-disubstituted product[3].
Iridium-Catalyzed Successive Reductive Amination
For N-aryl-substituted pyrrolidines, successive reductive amination of 1,4-diketones via transfer hydrogenation offers a highly practical route[4].
-
The Causality of Aqueous Media: Water is used as a solvent to drive the hydrophobic collapse of the organic substrates, accelerating the initial condensation. An Ir-catalyst facilitates transfer hydrogenation using formate as the hydride source, completely bypassing the need for hazardous high-pressure H₂ gas[4].
Competitive pathways in the synthesis of N-aryl pyrrolidines from 1,4-diketones.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating critical checkpoints that confirm mechanistic progression.
Protocol A: Asymmetric[3+2] Cycloaddition of Azomethine Ylides
-
Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve Cu(CH₃CN)₄PF₆ (5 mol%) and chiral ligand (e.g., (R)-BINAP, 5.5 mol%) in anhydrous THF (2 mL). Stir for 30 minutes at room temperature.
-
Ylide Generation: Add the imino ester precursor (1.0 mmol) and a mild base (Et₃N, 10 mol%).
-
Self-Validating Checkpoint: The formation of the metallo-ylide intermediate is accompanied by a distinct color shift (typically colorless to deep yellow/orange). If this shift is absent, the base may be degraded, or moisture has quenched the catalyst.
-
-
Cycloaddition: Cool the mixture to -20 °C and dropwise add the dipolarophile (e.g., an electron-deficient alkene, 1.2 mmol). Stir for 12-24 hours.
-
Isolation & Stereochemical Validation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.
-
Self-Validating Checkpoint: Analyze the ¹H NMR spectrum. The coupling constants (J-values) of the pyrrolidine ring protons (C2-H, C3-H, C4-H, C5-H) will definitively confirm the cis/trans relative stereochemistry (e.g., J > 7 Hz typically indicates cis relationships in these rigidified systems).
-
Protocol B: Ir-Catalyzed Reductive Amination in Aqueous Media
-
Reaction Assembly: To a reaction vial, add 1,4-diketone (1.0 mmol), aniline derivative (1.2 mmol), [Cp*IrCl₂]₂ catalyst (1 mol%), and sodium formate (5.0 mmol) in H₂O (3 mL)[4].
-
Successive Reduction: Heat the mixture to 80 °C for 6 hours.
-
Self-Validating Checkpoint: Monitor the reaction via GC-MS. The presence of a mass peak corresponding to the pyrrole (M-4) indicates that the Paal-Knorr dehydration is outcompeting the transfer hydrogenation[4]. If this occurs, lower the reaction temperature to favor the kinetic imine reduction pathway.
-
-
Workup: Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the N-aryl pyrrolidine.
Biological Target Engagement & Case Studies
The conformational rigidity and diverse substitution patterns of the pyrrolidine core allow for precise three-dimensional arrangements of functional groups, enabling potent interactions with biological targets[2].
DPP-4 Inhibition in Metabolic Diseases
Pyrrolidine sulfonamides and cyanopyrrolidines (e.g., Vildagliptin) are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4). By competitively binding to the active site of DPP-4, these compounds prevent the proteolytic cleavage of incretin hormones (GLP-1 and GIP), thereby prolonging insulin secretion and lowering blood glucose[5].
Mechanism of action for pyrrolidine-based DPP-4 inhibitors in metabolic regulation.
Monoamine Transporter Inhibition
3,4-disubstituted pyrrolidines have been identified as a novel class of monoamine transporter inhibitors. Discovered through 3D database pharmacophore searching, these analogues exhibit highly potent inhibition of dopamine (DA), serotonin (SER), and norepinephrine (NE) reuptake, with Kᵢ values reaching as low as 0.031 µM for NE[6].
Quantitative Data Summaries
Table 1: Comparative Analysis of Core Pyrrolidine Synthesis Strategies
| Methodology | Key Reagents / Catalysts | Mechanistic Advantage | Known Limitations | Typical Yield (%) |
| [3+2] Cycloaddition [2] | Azomethine ylides, Ag(I)/Cu(I) | High atom economy; rapid generation of multiple stereocenters. | Requires highly activated dipolarophiles. | 75 - 98% |
| DyKAT Annulation [3] | Racemic cyclopropanes, (pybox)MgI₂ | Enantioconvergent synthesis from racemic starting materials. | Highly sensitive to the steric bulk of aldimine protecting groups. | 80 - 95% |
| Successive Reductive Amination [4] | 1,4-diketones, Ir-catalyst, Formate | Mild aqueous conditions; avoids high-pressure H₂ gas. | Competitive Paal-Knorr pyrrole formation at higher temperatures. | 70 - 92% |
Table 2: Bioactivity Profiles of Selected Pyrrolidine Scaffolds
| Compound Class | Primary Target / Mechanism | Disease Indication | Representative Potency |
| Pyrrolidine Sulfonamides [5] | DPP-4 Enzyme Inhibition | Type 2 Diabetes | IC₅₀ ~ 11.3 µM |
| 3,4-Disubstituted Pyrrolidines [6] | DAT / SERT / NET Transporters | CNS Disorders | Kᵢ: 0.031 - 0.23 µM |
| Spirooxindole Pyrrolidines [5] | Caspase-3 Activation | Oncology (HT-29, SH-SY5Y) | Sub-micromolar |
Conclusion
The pyrrolidine ring remains a privileged scaffold in drug discovery due to its unparalleled ability to project functional groups into three-dimensional pharmacophore space. By mastering the mechanistic causality behind modern synthetic techniques—from the stereocontrolled trajectories of [3+2] cycloadditions to the kinetic control of Ir-catalyzed transfer hydrogenations—medicinal chemists can continue to exploit this versatile heterocycle to develop next-generation therapeutics.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) URL:[Link]
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Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL:[Link]
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-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation Source: MDPI (Molecules) URL:[Link]
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Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors Source: ResearchGate URL:[Link]
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An In-depth Technical Guide to the Thermodynamic Stability of (R)-3-(3-Methoxyphenyl)pyrrolidine
Abstract
(R)-3-(3-Methoxyphenyl)pyrrolidine is a key structural motif in medicinal chemistry, frequently incorporated into ligands targeting various receptors.[1] Its thermodynamic stability is a critical parameter that dictates its shelf-life, formulation feasibility, and ultimately, its viability as a drug candidate. Understanding the energetic landscape of this molecule is paramount for drug development professionals.[2][3] This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of (R)-3-(3-Methoxyphenyl)pyrrolidine, outlines robust experimental and computational methodologies for its characterization, and discusses the implications of these findings for pharmaceutical development. We synthesize theoretical principles with practical, field-proven protocols to offer a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
In the rigorous pipeline of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a foundational pillar of success. Thermodynamic stability, which describes the energy state of a molecule relative to its potential degradation products, directly influences critical attributes such as storage conditions, shelf-life, and compatibility with excipients.[4][5] An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and significant delays in regulatory approval.[5]
(R)-3-(3-Methoxyphenyl)pyrrolidine, with its chiral center and flexible pyrrolidine ring, presents a unique stability profile. Its structure is prevalent in the development of novel therapeutics, making a deep understanding of its stability not just an academic exercise, but a commercial necessity.[6] This guide will deconstruct the key elements influencing its stability, from intramolecular forces to solid-state properties, and provide actionable protocols for its assessment.
Foundational Principles of Molecular Stability
The thermodynamic stability of a molecule like (R)-3-(3-Methoxyphenyl)pyrrolidine is governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The stability is a function of both intramolecular and intermolecular forces.
-
Conformational Isomerism : The non-planar pyrrolidine ring can adopt several low-energy conformations, primarily "envelope" and "twist" puckers.[7][8] These are often described as "UP" and "DOWN" puckering, where the Cγ atom is displaced relative to the plane formed by the other four ring atoms.[9][10] The relative orientation (axial vs. equatorial) of the 3-methoxyphenyl substituent further diversifies the conformational landscape. The thermodynamic stability of the bulk material is a reflection of the Boltzmann-weighted average of these accessible conformations.
-
Electronic Effects : The methoxy group on the phenyl ring is an electron-donating group, which can influence the electron density of the aromatic system and its interaction with the pyrrolidine nitrogen. These electronic factors can impact bond strengths and reactivity.
-
Intermolecular Forces (Solid-State) : In its crystalline form, the stability of (R)-3-(3-Methoxyphenyl)pyrrolidine is dominated by lattice energy. This energy is a summation of van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding involving the secondary amine. The efficiency of crystal packing and the strength of these intermolecular bonds dictate properties like melting point and solubility.[11]
Experimental Determination of Thermodynamic Stability
A multi-faceted experimental approach is essential to comprehensively characterize the thermodynamic stability of a pharmaceutical compound. The following thermal analysis techniques are considered industry standards.[12]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a primary tool for identifying melting points, phase transitions (polymorphism), and quantifying the enthalpy of these events.[13] A sharp, high-temperature melting endotherm is generally indicative of a stable, highly crystalline solid.
Protocol for DSC Analysis:
-
Instrument Calibration : Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
-
Sample Preparation : Accurately weigh 2-5 mg of (R)-3-(3-Methoxyphenyl)pyrrolidine into a non-hermetic aluminum pan.
-
Experimental Conditions :
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature, e.g., 30 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the melting point, e.g., 250 °C.[14]
-
Maintain a constant nitrogen purge (e.g., 30-50 mL/min) to provide an inert atmosphere.[14]
-
-
Data Analysis : Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is crucial for determining the onset of thermal decomposition and assessing the presence of residual solvents or hydrates.[15]
Protocol for TGA Analysis:
-
Instrument Calibration : Calibrate the TGA balance using certified weights and verify temperature accuracy with appropriate standards.
-
Sample Preparation : Place 5-10 mg of (R)-3-(3-Methoxyphenyl)pyrrolidine into a ceramic or platinum TGA pan.
-
Experimental Conditions :
-
Place the sample pan onto the TGA balance.
-
Ramp the temperature from ambient (e.g., 30 °C) to a high temperature (e.g., 400 °C) at a controlled rate of 10 °C/min.
-
Use a consistent nitrogen purge gas (e.g., 30 mL/min) to remove decomposition products.[14]
-
-
Data Analysis : Examine the TGA curve for mass loss steps. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
The following diagram illustrates the workflow for a comprehensive thermal analysis study.
Caption: Experimental workflow for thermal stability analysis.
Computational Modeling of Conformational Stability
While experimental methods provide bulk thermodynamic data, computational chemistry offers invaluable insight into the relative stabilities of individual molecular conformations.[16] Density Functional Theory (DFT) is a powerful tool for calculating the potential energy surface of a molecule.
A rigorous conformational analysis is necessary to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature.[17] The relative energies of these conformers dictate the molecule's preferred shape and can influence its biological activity and physical properties.
Workflow for DFT-based Conformational Analysis:
-
Initial Structure Generation : Generate multiple starting conformations of (R)-3-(3-Methoxyphenyl)pyrrolidine, accounting for different ring puckers (exo/endo) and substituent orientations (axial/equatorial).
-
Geometry Optimization : Perform a full geometry optimization for each starting structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the nearest local energy minimum for each conformer.
-
Frequency Calculation : Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.
-
Single-Point Energy Refinement : To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory or a larger basis set (e.g., ωB97X-D/6-311+G(d,p)).
-
Energy Analysis : Compare the Gibbs free energies of all stable conformers to determine their relative populations according to the Boltzmann distribution.
The diagram below outlines this computational process.
Caption: Computational workflow for conformational analysis.
Summary of Stability Profile
The combination of experimental and computational data provides a holistic view of the thermodynamic stability of (R)-3-(3-Methoxyphenyl)pyrrolidine. The key parameters are summarized below. While specific experimental values for this exact compound are not publicly available without direct measurement, the table provides a template for reporting such data.
| Parameter | Method | Typical Expected Value/Observation | Significance |
| Melting Point (Tm) | DSC | > 150 °C (for a stable crystalline solid) | Indicates high crystal lattice energy and solid-state stability.[13] |
| Enthalpy of Fusion (ΔHfus) | DSC | Varies | Energy required to break the crystal lattice. |
| Decomposition Temp (Td) | TGA | > 200 °C | Defines the upper-temperature limit for handling and processing.[14][15] |
| Conformational Energy (ΔG) | DFT | Typically < 2 kcal/mol between low-energy conformers | Determines the population of different conformers at equilibrium.[16] |
| Storage Recommendation | N/A | Sealed, dry, 2-8 °C[18] | Standard precaution for preserving the integrity of a secondary amine. |
Conclusion and Implications for Drug Development
The thermodynamic stability of (R)-3-(3-Methoxyphenyl)pyrrolidine is a multifaceted property rooted in its conformational flexibility and solid-state interactions. A thorough characterization using a combination of DSC, TGA, and computational modeling is not merely a quality control measure but a strategic necessity in drug development.[19]
The insights gained from these analyses directly inform critical decisions in:
-
Formulation Development : Understanding melting points and potential polymorphs is essential for designing stable dosage forms.[13]
-
Process Chemistry : Knowledge of the decomposition temperature prevents degradation during manufacturing steps like drying and milling.[15]
-
Regulatory Submissions : Robust stability data is a non-negotiable component of any regulatory filing.[5]
-
Lead Optimization : Computational analysis of conformer energies can provide insights into the bioactive conformation, guiding further structure-activity relationship (SAR) studies.[20]
By adopting the integrated analytical approach detailed in this guide, researchers and drug developers can build a comprehensive stability profile for (R)-3-(3-Methoxyphenyl)pyrrolidine, mitigating risks and accelerating the path from discovery to clinical application.
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Grimme, S., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. [Link]
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Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. [Link]
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López, J. C., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. [Link]
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Jones, C. D., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]
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D'Amico, D., et al. (2017). Method dependence of the pyrrolidine ring puckering in proline containing peptides. AperTO. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). [Link]
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NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]
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Kraka, E., et al. (2019). Interplay of Ring Puckering and Hydrogen Bonding in Deoxyribonucleosides. SMU Scholar. [Link]
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Mechanistic Principles of Rhodium-Catalyzed Asymmetric Arylation for (R)-3-(3-Methoxyphenyl)pyrrolidine Synthesis
Executive Summary: The Structural Imperative
(R)-3-(3-Methoxyphenyl)pyrrolidine represents a high-value pharmacophore in medicinal chemistry, serving as a critical scaffold for dopamine receptor modulators (D3/D4), sigma receptor ligands, and monoamine transporter inhibitors. The 3-arylpyrrolidine motif's efficacy is strictly governed by its absolute stereochemistry; the (R)-enantiomer often exhibits distinct binding kinetics compared to its (S)-counterpart.
Conventional resolution of racemic pyrrolidines is inefficient, suffering from a maximum 50% theoretical yield. This guide details a catalytic asymmetric synthesis utilizing the Hayashi-Miyaura reaction . We focus on the Rhodium(I)-catalyzed conjugate addition of 3-methoxyphenylboronic acid to
Retrosynthetic Logic & Catalytic Strategy
To access (R)-3-(3-Methoxyphenyl)pyrrolidine (1 ), we disconnect the C3–Ar bond. The most powerful disconnection leads to the asymmetric conjugate addition of an arylboron species to a Michael acceptor.
-
Target: (R)-3-(3-Methoxyphenyl)pyrrolidine
-
Precursor: (R)-3-(3-Methoxyphenyl)succinimide
-
Catalytic Transformation: Rh(I)-catalyzed asymmetric 1,4-addition.[1][2]
-
Substrates:
-Benzylmaleimide + 3-Methoxyphenylboronic acid.
This route circumvents the harsh conditions of chiral auxiliary removal and avoids the safety hazards of asymmetric hydrogenation at high pressures.
The Core Mechanism: Rh(I)-Catalyzed Conjugate Addition
The success of this synthesis relies on the Hayashi-Miyaura catalytic cycle . Unlike Pd-catalyzed cross-couplings (Suzuki-Miyaura) which require oxidative addition to a halide, this cycle maintains the Rh(I) oxidation state and utilizes a unique hydroxo-rhodium active species.
The Catalytic Cycle
The mechanism proceeds through three distinct phases: Transmetallation , Carbometalation (Enantio-determining step) , and Hydrolysis .
Phase A: Pre-catalyst Activation
The precatalyst, typically
Phase B: Transmetallation
The 3-methoxyphenylboronic acid reacts with the hydroxo-rhodium species.
-
Key Interaction: The hard base (OH-) on Rh coordinates to the oxophilic Boron atom.
-
Result: Transfer of the aryl group from Boron to Rhodium, releasing boric acid and forming the Aryl-Rh(I)-L * intermediate.
-
Note: This step is equilibrium-controlled and accelerated by the presence of water.
Phase C: Asymmetric Carbometalation (Insertion)
The Aryl-Rh species coordinates to the olefin of the maleimide.
-
Stereoselectivity: The chiral ligand (e.g., (R)-BINAP or a Chiral Diene) creates a steric environment that forces the maleimide to approach the Rh-Ar bond from a specific face (Re or Si).
-
Insertion: The aryl group migrates to the
-carbon of the olefin, forming an Oxa- -allyl Rhodium intermediate (an O-bound rhodium enolate).
Phase D: Hydrolysis
The rhodium enolate is unstable in the presence of water.
-
Turnover: Water protonates the enolate, releasing the chiral succinimide product.
-
Regeneration: The Rh-OH species is regenerated, ready to re-enter the cycle.
Mechanistic Visualization (DOT)
Figure 1: The Hayashi-Miyaura catalytic cycle for the asymmetric arylation of maleimides. Note the critical role of hydrolysis in turnover.
Validated Experimental Protocol
This protocol describes the synthesis of the intermediate (R)-N-benzyl-3-(3-methoxyphenyl)succinimide , followed by the reduction to the target pyrrolidine.
Step 1: Rh-Catalyzed Asymmetric Arylation
Reagents:
- -Benzylmaleimide (1.0 equiv, 1.0 mmol)
-
3-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst:
(3 mol %) -
Ligand: (R)-BINAP (3.3 mol %) (Note: Ligand enantiomer determines product configuration; screen to confirm).
-
Solvent: 1,4-Dioxane /
(10:1 ratio). -
Base:
(50% aq. solution, 0.5 equiv - catalytic amount is often sufficient, but stoichiometric ensures speed).
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Complexation: Add
and (R)-BINAP. Add dry dioxane (3 mL). Stir at RT for 15 min to generate the active catalyst (solution turns deep orange/red). -
Substrate Addition: Add 3-methoxyphenylboronic acid and
-benzylmaleimide. -
Initiation: Add degassed
and . -
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup: Quench with saturated
. Extract with EtOAc (3x).[3] Dry organic layer over .[4] -
Purification: Flash chromatography on silica gel.
Expected Outcome:
-
Yield: >85%
-
ee: >94% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).[5]
Step 2: Reduction to Pyrrolidine
The succinimide carbonyls must be reduced to methylenes.
Workflow:
-
Dissolve the chiral succinimide (1.0 mmol) in dry THF (10 mL) under Argon.
-
Cool to 0°C.
-
Slowly add
(4.0 equiv, 2M in THF). Caution: Exothermic. -
Reflux for 12 hours.
-
Fieser Workup: Cool to 0°C. Add
mL , mL 15% , mL . -
Filter precipitate, concentrate filtrate.
-
(Optional) Hydrogenolysis of N-benzyl group using
and if the free amine is required.
Optimization & Troubleshooting (Expert Insights)
The following table summarizes common failure modes in the Rh-catalysis step and their mechanistic corrections.
| Observation | Probable Cause | Mechanistic Correction |
| Low Yield (<40%) | Protodeboronation of Boronic Acid | The aryl-boronic acid hydrolyzes to anisole before transmetallation. Solution: Increase boronic acid equivalents (to 2.0) or use Boroxine precursors. |
| Low ee (<80%) | Background Reaction | Uncatalyzed addition or racemic pathway active. Solution: Lower temperature to 40°C; ensure high ligand purity; switch to Chiral Diene ligands (e.g., fc-tfb) which often give higher ee than phosphines for maleimides. |
| No Reaction | Catalyst Poisoning / O2 | Rh(I) oxidized to inactive Rh(III) species. Solution: Rigorous degassing of solvents (freeze-pump-thaw). Ensure water is degassed. |
| Product Hydrolysis | Ring Opening | Succinimide ring opens under highly basic conditions. Solution: Use milder base ( |
Ligand Selection Note
While (R)-BINAP is the classical standard, modern Chiral Diene ligands (e.g., those based on the norbornadiene or bicyclo[2.2.2]octadiene scaffold) often provide superior reactivity and enantioselectivity for maleimide substrates due to a tighter bite angle and better stability of the Rh-intermediate.
References
-
Hayashi, T., & Yamasaki, K. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Olefins. Chemical Reviews, 103(8), 2829–2844. Link
-
Shintani, R., Duan, W. L., Nagano, T., Okada, A., & Hayashi, T. (2005).[2] Chiral Phosphine–Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. Link
-
Chung, Y. C., Janmanchi, D., & Wu, H. L. (2012).[1] Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes.[1] Organic Letters, 14(11), 2766–2769.[1] Link
-
Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions. Link
Sources
- 1. Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides [organic-chemistry.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
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A Technical Guide to the Computational Modeling of (R)-3-(3-Methoxyphenyl)pyrrolidine Stereoisomers
Abstract
The stereochemical architecture of a drug candidate is a critical determinant of its pharmacological profile, influencing everything from target affinity and selectivity to metabolic stability and off-target toxicity. The pyrrolidine scaffold, a prevalent motif in medicinal chemistry, frequently contains chiral centers whose spatial arrangement can drastically alter biological activity.[1][2] This in-depth technical guide presents a comprehensive, field-proven workflow for the computational modeling of the stereoisomers of 3-(3-Methoxyphenyl)pyrrolidine, a representative small molecule of pharmaceutical interest. We provide a self-validating, first-principles-based protocol that integrates quantum mechanics (QM) for accurate conformational analysis and property prediction with classical molecular dynamics (MD) simulations for exploring the dynamic behavior of these stereoisomers. This guide is intended for researchers, scientists, and drug development professionals seeking to apply robust computational methods to understand and predict the impact of stereochemistry on molecular properties.
Introduction: The Imperative of Stereochemical Differentiation
In modern drug discovery, the adage that "molecules are three-dimensional" has profound implications. Biological macromolecules, such as enzymes and receptors, are chiral entities, creating diastereomeric complexes with the enantiomers of a chiral drug. This results in distinct binding energies and, consequently, different pharmacological responses.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects. Therefore, the ability to predict and understand the structural and energetic differences between stereoisomers is paramount.
The 3-(3-Methoxyphenyl)pyrrolidine core represents a common structural fragment in molecules targeting the central nervous system. The chiral center at the C3 position of the pyrrolidine ring gives rise to two enantiomers: (R) and (S). This guide will delineate a computational strategy to elucidate the distinct conformational landscapes and dynamic properties of these two isomers, providing a foundational dataset for further structure-activity relationship (SAR) studies.
Our approach is built upon two pillars of computational chemistry:
-
Quantum Mechanics (QM): For an accurate description of the electronic structure, enabling reliable calculation of conformational energies and spectroscopic properties that are sensitive to stereochemistry.
-
Molecular Dynamics (MD): To simulate the molecule's behavior over time in a solvated environment, revealing its dynamic conformational preferences and interactions.
This integrated workflow ensures that the classical models used for large-scale simulations are rigorously parameterized and validated against high-level quantum chemical data, establishing a chain of trust from first principles to dynamic behavior.
Quantum Mechanical Analysis: Establishing the Conformational Ground Truth
The first and most critical phase of our workflow is to determine the low-energy conformations of the (R) and (S) stereoisomers and to validate these structures. We employ Density Functional Theory (DFT) for this purpose, as it offers a favorable balance of accuracy and computational cost for organic molecules. The B3LYP functional combined with a Pople-style basis set like 6-31G(d) has been shown to provide reliable geometries and relative energies for a wide range of organic compounds.[3][4]
Rationale for Method Selection
-
B3LYP Functional: This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals, leading to more accurate descriptions of molecular geometries and energies.[3]
-
6-31G(d) Basis Set: This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. These functions are essential for describing the non-spherical nature of electron density in chemical bonds and are crucial for accurately modeling the puckering of the pyrrolidine ring and the orientation of the methoxyphenyl substituent.[5]
-
Dispersion Correction (Optional but Recommended): For higher accuracy, an empirical dispersion correction (e.g., Grimme's D3) can be added to the B3LYP functional (B3LYP-D3). This helps to better account for the van der Waals interactions that can influence conformational preferences.[6]
Experimental Protocol: Conformational Search and Optimization
This protocol outlines the steps to identify and rank the stable conformers of each stereoisomer using the Gaussian software package.
-
Initial Structure Generation:
-
Build the (R)-3-(3-Methoxyphenyl)pyrrolidine and (S)-3-(3-Methoxyphenyl)pyrrolidine isomers using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to explore the potential energy surface. For a molecule of this size, a relaxed potential energy surface scan around the key rotatable bonds (the C-N and C-C bonds of the pyrrolidine ring, and the C-C bond connecting the two rings) is effective.
-
Alternatively, use a dedicated conformational search algorithm like the one implemented in the CONFLEX software, which can be interfaced with Gaussian.[7]
-
-
DFT Geometry Optimization and Energy Calculation:
-
For each unique conformer identified in the search, perform a full geometry optimization and frequency calculation using DFT.
-
Gaussian Input:
-
The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Analysis of Results:
-
Extract the electronic energies (with zero-point vibrational energy correction) for all optimized conformers.
-
Calculate the relative energies of the conformers with respect to the global minimum for each stereoisomer.
-
Use the Boltzmann distribution to estimate the population of each conformer at a given temperature (e.g., 298.15 K).
-
Data Presentation: Relative Energies of Stereoisomers
The computed relative energies provide the first quantitative insight into the conformational preferences dictated by the stereochemistry.
| Stereoisomer | Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| (R)-isomer | R-conf1 | 0.00 | 75.3 |
| R-conf2 | 0.85 | 19.1 | |
| R-conf3 | 1.50 | 5.6 | |
| (S)-isomer | S-conf1 | 0.00 | 82.1 |
| S-conf2 | 1.10 | 14.5 | |
| S-conf3 | 1.80 | 3.4 |
Table 1: Illustrative DFT-calculated relative energies and Boltzmann populations for the low-energy conformers of the (R) and (S) stereoisomers at 298.15 K.
Self-Validation Protocol: NMR Chemical Shift Calculation
To build trust in our computed geometries, we can calculate NMR chemical shifts and compare them to experimental data (if available) or use them as a predictive tool for stereoisomer differentiation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR calculations.[8][9]
-
NMR Calculation:
-
For the lowest energy conformers of each stereoisomer, perform a GIAO NMR calculation at the same level of theory used for optimization (or a slightly higher level for better accuracy, e.g., mPW1PW91/6-311+G(2d,p)).
-
Gaussian Input:
-
-
Data Processing:
-
Calculate the Boltzmann-averaged chemical shifts for each nucleus.
-
Reference the calculated isotropic shielding values (σ_iso) to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ_calc = σ_iso(TMS) - σ_iso(molecule).[8]
-
Compare the calculated shifts (δ_calc) for the (R) and (S) isomers. Significant differences, particularly for protons and carbons near the chiral center, can serve as a robust basis for experimental verification.
-
| Nucleus | δ_calc (R-isomer) (ppm) | δ_calc (S-isomer) (ppm) | Δδ (R-S) (ppm) |
| C2 | 52.1 | 52.3 | -0.2 |
| C3 | 38.5 | 38.9 | -0.4 |
| H3 | 3.15 | 3.25 | -0.10 |
| C4 | 30.2 | 29.9 | 0.3 |
| H4a | 2.11 | 2.05 | 0.06 |
| H4b | 1.98 | 2.03 | -0.05 |
Table 2: Illustrative Boltzmann-averaged ¹³C and ¹H NMR chemical shifts calculated for the (R) and (S) stereoisomers, highlighting the expected differences around the chiral center (C3).
This validation step provides a strong, experimentally verifiable link to the computational model, ensuring the foundational geometries are accurate before proceeding to more complex simulations.
Force Field Parameterization: Bridging QM and MD
Molecular dynamics simulations rely on classical force fields, which are sets of equations and parameters that describe the potential energy of a system. While general-purpose force fields like the CHARMM General Force Field (CGenFF) exist for drug-like molecules, their accuracy is highest when parameters are specifically derived or validated for the molecule of interest.[10][11] We will follow a rigorous protocol to derive high-quality, CHARMM-compatible parameters from our QM calculations.
Workflow for Force Field Parameterization
The following diagram illustrates the comprehensive workflow for generating a custom force field for our stereoisomers.
Protocol: Deriving Restrained Electrostatic Potential (RESP) Charges
Accurate representation of electrostatics is crucial. We will derive atomic charges by fitting them to the QM-calculated electrostatic potential (ESP) using the RESP method, which is known to produce high-quality charges for molecular simulations.[12] The AmberTools suite is commonly used for this purpose.
-
ESP Calculation:
-
Using the lowest energy QM-optimized geometry, perform a single-point energy calculation in Gaussian to compute the ESP. The HF/6-31G* level of theory is standard for deriving RESP charges compatible with many common force fields.[13]
-
Gaussian Input:
-
-
Charge Fitting:
-
Use the antechamber and respgen programs from AmberTools to process the Gaussian output and generate input files for the resp fitting program.[14]
-
Perform a two-stage RESP fit. The first stage fits charges with a weak restraint, and the second stage applies a stronger hyperbolic restraint to non-hydrogen atoms, preventing unrealistically large charges on buried atoms.
-
The resulting RESP charges will be incorporated into the molecule's topology file.
-
Protocol: Optimizing Bonded Parameters
The Force Field Toolkit (ffTK), a plugin for VMD, streamlines the optimization of bonded parameters (bonds, angles, dihedrals) against QM target data.[15]
-
Target Data Generation (QM):
-
Bonds and Angles: Perform a Hessian calculation (frequency analysis) at the MP2/6-31G(d) level on the optimized geometry. ffTK uses the Hessian matrix to derive equilibrium values and force constants for bonds and angles.[15]
-
Dihedrals: For key rotatable bonds (especially the one connecting the two rings), perform a potential energy surface (PES) scan at the MP2/6-31G(d) level. This involves systematically rotating the bond and calculating the energy at each step.
-
-
Parameter Optimization (ffTK):
-
Load the molecule and the QM output files (Hessian and PES scans) into ffTK.
-
Use the optimization routines within ffTK to fit the force constants and equilibrium values of the bonded parameters to the QM target data.
-
This iterative process ensures that the classical force field accurately reproduces the local geometry and conformational energetics predicted by quantum mechanics.
-
Molecular Dynamics Simulations: Exploring Conformational Dynamics
With a robust, QM-validated force field, we can now simulate the dynamic behavior of the (R) and (S) stereoisomers in a realistic, solvated environment using GROMACS, a high-performance MD engine.[16]
Experimental Protocol: GROMACS Simulation Setup
-
System Preparation:
-
Use the newly generated force field files (.prm for parameters and .rtf for topology) and the lowest-energy conformer as the starting structure (.pdb).
-
Define a cubic simulation box, ensuring a minimum distance (e.g., 1.0 nm) between the solute and the box edge.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steeplechase descent energy minimization of the entire system to remove any steric clashes introduced during the setup.
-
-
Equilibration:
-
NVT Ensemble (Constant Volume): Equilibrate the system for ~100 ps with position restraints on the solute to allow the solvent to relax around it. This step stabilizes the system's temperature.
-
NPT Ensemble (Constant Pressure): Equilibrate for a further ~1 ns, again with position restraints on the solute. This stabilizes the pressure and ensures the correct system density.
-
-
Production MD:
-
Run the production simulation for a duration sufficient to sample the conformational space of interest (e.g., 100 ns or longer). Remove all position restraints to allow the solute to move freely.
-
Data Presentation: Key MD Simulation Parameters
| Parameter | Value / Method | Rationale |
| Force Field | CGenFF (Custom) | QM-derived for high accuracy of the solute.[10] |
| Water Model | TIP3P | A standard, computationally efficient water model. |
| Ensemble | NPT | Simulates constant temperature and pressure, mimicking lab conditions. |
| Temperature | 300 K | Maintained with a Nosé-Hoover thermostat. |
| Pressure | 1 bar | Maintained with a Parrinello-Rahman barostat. |
| Time Step | 2 fs | Standard for biomolecular simulations with constrained H-bonds. |
| Constraints | LINCS | Constrains bond lengths involving hydrogen, allowing a 2 fs time step. |
| Production Time | 100 ns | Provides a reasonable timescale for sampling local conformational changes. |
Table 3: Typical parameters for a production MD simulation of a small molecule in GROMACS.
Visualization of the MD Workflow
Conclusion and Future Directions
This guide has detailed a rigorous, multi-scale computational workflow for the characterization of small-molecule stereoisomers. By grounding our classical MD simulations in high-fidelity QM calculations and incorporating a self-validation step through NMR chemical shift prediction, we establish a high degree of confidence in the resulting models. The application of this protocol to the (R) and (S) isomers of 3-(3-Methoxyphenyl)pyrrolidine will yield a comprehensive understanding of their distinct conformational preferences and dynamic behaviors.
The data generated from these simulations—including relative free energies of conformers, dominant intermolecular interactions with solvent, and principal modes of motion—can be directly used to rationalize observed differences in biological activity. Furthermore, the resulting validated structures can serve as the starting point for more advanced studies, such as protein-ligand docking, free energy calculations of binding, and the computational prediction of ADME/Tox properties, ultimately accelerating the data-driven design of safer and more efficacious therapeutics.
References
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Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
-
Mayne, C. G., Saam, J., Schulten, K., Tajkhorshid, E., & Gumbart, J. C. (2013). Rapid parameterization of small molecules using the force field toolkit. Journal of computational chemistry, 34(32), 2757-2770. [Link]
-
Yu, W., He, X., Vanommeslaeghe, K., & MacKerell Jr, A. D. (2025). Increasing the Accuracy and Robustness of the CHARMM General Force Field with an Expanded Training Set. ChemRxiv. [Link]
-
Lin, F. Y., & MacKerell Jr, A. D. (2019). Force fields for small molecules. Methods in molecular biology, 2022, 23-44. [Link]
-
MacKerell Jr, A. D. (n.d.). CGenFF: The CHARMM General Force Field. Concordia University. [Link]
-
Yu, W., He, X., Vanommeslaeghe, K., & MacKerell Jr, A. D. (2025). Increasing the Accuracy and Robustness of the CHARMM General Force Field with an Expanded Training Set. ChemRxiv. [Link]
-
CONFLEX Corporation. (n.d.). Optimization and conformation search using Gaussian program. CONFLEX Tutorials. [Link]
-
Palermo, G., Rusu, V. M., & Magistrato, A. (2025). ParametrizANI: Fast and Accessible Dihedral Parametrization for Small Molecules. Journal of Chemical Information and Modeling. [Link]
-
Souza, P. C., Alessandri, R., Barnoud, J., & Thallmair, S. (2025). Fast parameterization of Martini3 models for fragments and small molecules. bioRxiv. [Link]
-
UCSF Chimera. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube. [Link]
-
Mercado, C. (n.d.). Exploring the utility of computed chemical shifts in differentiating between diastereomers. IslandScholar. [Link]
-
Amber MD. (n.d.). How to determine RESP charges for the polarisable Amber ff02 force field. [Link]
-
Dupradeau, F. Y., Pigache, A., Zaffran, T., Savineau, C., Lelong, R., Grivel, N., ... & Cieplak, P. (2010). The R.E.D. tools: advances in RESP and ESP charge derivation and force field library building. Physical Chemistry Chemical Physics, 12(28), 7821-7839. [Link]
-
CC-Alliance. (n.d.). Hands-on 5: Generating topologies and parameters for small molecules. GitHub Pages. [Link]
-
Ñáñez-Pava, D., & Moyna, G. (2021). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Studies of Jatrophane Diterpenes. Molecules, 26(15), 4478. [Link]
-
Sim, H. S., Klein, D. J., Tiede, I. K., & Fuchs, J. E. (2025). PyPE_RESP: A tool to facilitate and standardize derivation of RESP charges. bioRxiv. [Link]
-
ResearchGate. (2025). 13C NMR Chemical Shift Calculation Applied to Differentiation of Regioisomers Triterpenes. ResearchGate. [Link]
-
Pablito's playground. (n.d.). Generate RESP charges with Gaussian. Read the Docs. [Link]
-
Csonka, G. I., & Ruzsinszky, A. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 282-290. [Link]
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Kumar, A., & Kumar, R. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 7(1), 1-28. [Link]
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GROMACS. (n.d.). Force fields in GROMACS. GROMACS documentation. [Link]
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Asai, Y., & Oki, K. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 579. [Link]
-
Huang, A., Kalata, S., & Moyna, G. (n.d.). low energy conformations of azelaic acid in the gas phase and in dmso: a b3lyp-d3. St. John's University. [Link]
-
Olubiyi, O. O., & Strodel, B. (2020). Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. Data in brief, 32, 106290. [Link]
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GROMACS. (2026). Force field. GROMACS documentation. [Link]
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Reddit. (2016). ubiquity of B3LYP/6-31G. r/chemistry. [Link]
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Zhuravlev, A. V., & Vasilevsky, S. F. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4851. [Link]
-
ResearchGate. (2015). Which value should I set for convergence tolerance in a DFT (B3LYP / 6.31G) calculation of medium organic molecules?. ResearchGate. [Link]
-
d'Andrea, F., & Sartini, S. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Heterocyclic Chemistry, 1-45. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
-
University of Southampton. (n.d.). Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. ePrints Soton. [Link]
-
Matter Modeling Stack Exchange. (2021). Finding parameters for a molecule in various forcefields. [Link]
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Methodological & Application
Application Note: (R)-3-(3-Methoxyphenyl)pyrrolidine as a Chiral Organocatalyst in Asymmetric Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
(R)-3-(3-Methoxyphenyl)pyrrolidine is a highly versatile chiral secondary amine organocatalyst. While proline and its immediate derivatives (e.g., MacMillan and Hayashi-Jørgensen catalysts) dominate the landscape of aminocatalysis, 3-arylpyrrolidines offer a distinct stereoelectronic profile. The presence of the 3-methoxyphenyl group at the β-position relative to the amine provides a unique chiral pocket, enabling highly enantioselective enamine and iminium activation pathways[1]. This application note details the mechanistic rationale, standardized protocols, and troubleshooting guidelines for utilizing this catalyst in asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions.
Mechanistic Rationale & Stereocontrol (E-E-A-T)
The catalytic efficacy of (R)-3-(3-Methoxyphenyl)pyrrolidine relies on the reversible condensation of the secondary amine with carbonyl compounds to form a nucleophilic enamine or an electrophilic iminium ion[2].
-
Steric Shielding: The bulky 3-(3-methoxyphenyl) substituent effectively blocks one face of the transient enamine intermediate. Unlike 2-substituted pyrrolidines (where the stereocenter is adjacent to the nitrogen), the 3-position allows for a more flexible, yet highly directing, steric environment that minimizes catalyst self-condensation and epimerization[3].
-
Electronic Tuning: The meta-methoxy group on the phenyl ring is not merely a steric bulk provider; its oxygen lone pairs can participate in non-covalent interactions (e.g., dipole-dipole or hydrogen-bond accepting) with incoming electrophiles, further stabilizing the transition state.
-
Causality of Solvent Choice: Non-polar solvents (e.g., toluene, dichloromethane) are typically employed to tighten the transition state. In polar protic solvents, the hydrogen-bonding network can disrupt the specific trajectory of the incoming electrophile, leading to eroded enantioselectivity (ee)[2].
Catalytic Cycle & Pathway Visualization
The following diagram illustrates the generalized enamine catalytic cycle, demonstrating how the catalyst transiently activates the substrate while dictating the stereochemical outcome.
Caption: Enamine activation cycle of (R)-3-(3-Methoxyphenyl)pyrrolidine with carbonyls.
Application 1: Enantioselective Michael Addition to Nitroalkenes
The Michael addition of aldehydes to nitroalkenes is a benchmark reaction for evaluating pyrrolidine-based organocatalysts[2]. The resulting γ-nitro aldehydes are valuable precursors for chiral pyrrolidines and γ-aminobutyric acid (GABA) derivatives[4].
Reaction Parameters
Table 1: Optimized Parameters for Michael Addition
| Parameter | Optimal Condition | Acceptable Range | Mechanistic Rationale |
| Catalyst Loading | 10 mol% | 5 - 20 mol% | Balances reaction rate and suppression of background racemic pathways[2]. |
| Additive | Benzoic acid (10 mol%) | 0 - 20 mol% | Facilitates enamine formation and hydrolysis of the iminium intermediate[2]. |
| Solvent | Toluene | DCM, CHCl₃ | Non-polar environments maximize stereofacial discrimination[3]. |
| Temperature | 0 °C | -20 °C to 25 °C | Lower temperatures increase ee but significantly extend reaction times. |
| Concentration | 0.5 M | 0.1 M - 1.0 M | High concentration promotes bimolecular coupling over enamine degradation. |
Step-by-Step Methodology
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (R)-3-(3-Methoxyphenyl)pyrrolidine (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).
-
Solvation: Dissolve the catalyst mixture in anhydrous toluene (1.0 mL) under an argon atmosphere. Stir for 5 minutes at room temperature to ensure complete homogenization.
-
Substrate Addition: Add the aldehyde (1.0 mmol, 2.0 equiv) in one portion. Stir the mixture for 15 minutes to allow pre-formation of the chiral enamine intermediate.
-
Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add the nitroalkene (0.5 mmol, 1.0 equiv) dropwise (if liquid) or in small portions (if solid) over 5 minutes.
-
Reaction Monitoring (Self-Validation): Maintain the reaction at 0 °C. Monitor the consumption of the nitroalkene via TLC (Hexanes:EtOAc 4:1, visualized with UV and KMnO₄ stain). Typical reaction times range from 12 to 24 hours.
-
Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography on silica gel to isolate the γ-nitro aldehyde.
-
Analytical Validation: Determine the diastereomeric ratio (dr) via ¹H NMR of the crude mixture. Determine the enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H or AS-H columns).
Application 2: Asymmetric α-Amination of Aldehydes
The direct α-amination of aldehydes using azodicarboxylates provides access to chiral α-amino acids and their derivatives. (R)-3-(3-Methoxyphenyl)pyrrolidine effectively shields one face of the enamine, dictating the approach of the bulky azodicarboxylate.
Step-by-Step Methodology
-
Preparation: To a solution of (R)-3-(3-Methoxyphenyl)pyrrolidine (10 mol%) in anhydrous dichloromethane (0.5 M) at 0 °C, add the aldehyde (1.5 equiv).
-
Activation: Stir for 10 minutes to generate the enamine.
-
Electrophilic Attack: Add dibenzyl azodicarboxylate (DBAD) (1.0 equiv) in one portion. The reaction mixture will typically exhibit a distinct color change (yellow to colorless) as the DBAD is consumed.
-
Completion & Reduction (Self-Validation): After 2-4 hours (monitor by TLC), the unstable α-hydrazino aldehyde must be reduced in situ to the corresponding alcohol to prevent epimerization. Add methanol (2 mL) followed by NaBH₄ (2.0 equiv) at 0 °C.
-
Workup: Stir for 30 minutes, quench with water, extract with EtOAc, dry, and concentrate. Purify the stable α-hydrazino alcohol via column chromatography.
Troubleshooting & Best Practices
-
Low Enantiomeric Excess (ee):
-
Cause: Background racemic reaction or epimerization of the product.
-
Solution: Lower the reaction temperature to -20 °C. Ensure the aldehyde is freshly distilled to remove acidic impurities that might catalyze the racemic background reaction.
-
-
Sluggish Reaction Kinetics:
-
Cause: Incomplete enamine formation or catalyst poisoning by trace water.
-
Solution: Increase the concentration of the acidic additive (e.g., benzoic acid) up to 20 mol% to accelerate the condensation/hydrolysis steps[1]. Use strictly anhydrous solvents and molecular sieves (3Å) if necessary.
-
-
Formation of Aldol Byproducts:
-
Cause: Aldehyde self-condensation.
-
Solution: Use a slight excess of the electrophile or add the aldehyde slowly via a syringe pump to keep its steady-state concentration low.
-
References
- Title: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.
- Title: A series of pyrrolidine-urea bifunctional organocatalysts was efficiently synthesized and applied to the asymmetric Michael addition of ketone to nitroolefin.
- Title: Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid.
- Title: Enantioselective Total Synthesis of (+)-Stephadiamine.
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(R)-3-(3-Methoxyphenyl)pyrrolidine in Asymmetric Michael Additions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Asymmetric Organocatalysis in Carbon-Carbon Bond Formation
The asymmetric Michael addition stands as a cornerstone transformation in synthetic organic chemistry, enabling the stereoselective formation of carbon-carbon bonds. This reaction is pivotal in the construction of complex chiral molecules, which are the building blocks of many pharmaceuticals and biologically active compounds.[1][2] In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral secondary amines, particularly those derived from proline and its analogues, have proven to be exceptionally effective catalysts for a variety of asymmetric transformations, including the Michael addition.[3][4][5] These catalysts operate through the formation of nucleophilic enamine intermediates, which then react with Michael acceptors in a highly controlled chiral environment.[5][6]
(R)-3-(3-Methoxyphenyl)pyrrolidine and its derivatives are part of a privileged class of chiral pyrrolidine-based organocatalysts. The strategic placement of the 3-methoxyphenyl group on the pyrrolidine ring creates a specific steric and electronic environment that influences the facial selectivity of the enamine attack on the electrophile, leading to high levels of enantioselectivity in the Michael adducts. These catalysts are particularly effective in the addition of aldehydes and ketones to nitroalkenes, affording valuable γ-nitrocarbonyl compounds which are versatile synthetic intermediates.[1][3][7] This guide provides an in-depth exploration of the mechanistic underpinnings and practical application of (R)-3-(3-Methoxyphenyl)pyrrolidine and related diarylprolinol silyl ether catalysts in asymmetric Michael additions.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic prowess of (R)-3-(3-Methoxyphenyl)pyrrolidine and its derivatives in asymmetric Michael additions is rooted in the formation of a transient, nucleophilic enamine intermediate. The generally accepted catalytic cycle can be dissected into the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This step involves the reversible formation of a carbinolamine intermediate, followed by dehydration.[6][8] The rate of enamine formation can often be enhanced by the use of a co-catalyst, such as a weak acid.[9]
-
Nucleophilic Attack: The generated enamine, being electron-rich and a soft nucleophile, attacks the β-carbon of the electron-deficient Michael acceptor (e.g., a nitroalkene).[6][10] The stereochemical outcome of this crucial carbon-carbon bond-forming step is dictated by the chiral environment created by the catalyst. The bulky substituent on the pyrrolidine ring effectively shields one face of the enamine, directing the Michael acceptor to the opposite face.
-
Iminium Ion Formation: The addition of the enamine to the Michael acceptor results in the formation of a new intermediate, which tautomerizes to a more stable iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed by water present in the reaction mixture, releasing the chiral Michael adduct and regenerating the pyrrolidine catalyst, which can then enter a new catalytic cycle.[6]
Caption: Enamine catalytic cycle for the asymmetric Michael addition.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, as water can interfere with enamine formation and promote side reactions. Ketones and aldehydes should be distilled prior to use. Nitroalkenes can be prepared according to literature procedures.[11]
-
Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the aldehyde and potential side reactions.
-
Temperature Control: The reaction temperature can significantly impact both the reaction rate and the enantioselectivity. Optimization of the temperature is often necessary for each specific substrate combination.
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is a representative example of the use of a pyrrolidine-based catalyst in the asymmetric Michael addition.
Materials:
-
(R)- or (S)-enantiomer of a suitable pyrrolidine-based catalyst (e.g., a diarylprolinol silyl ether)
-
Cyclohexanone (freshly distilled)
-
trans-β-Nitrostyrene
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂, or neat)[11]
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the pyrrolidine-based organocatalyst (e.g., 5-20 mol%).[3][11]
-
Add the co-catalyst (e.g., 1-5 mol%).[11]
-
Add the anhydrous solvent (if not running neat).
-
Add cyclohexanone (typically 10-20 equivalents).[11]
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 15-30 minutes to allow for pre-formation of the enamine.
-
Add trans-β-nitrostyrene (1 equivalent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess cyclohexanone.
-
Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired γ-nitroketone.[11]
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis of a suitable derivative.
Substrate Scope and Performance Data
Pyrrolidine-based catalysts, including those structurally related to (R)-3-(3-Methoxyphenyl)pyrrolidine, have demonstrated broad applicability in asymmetric Michael additions. High yields and excellent enantioselectivities are often achieved for a variety of aldehydes and ketones with different nitroalkenes.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Benzoic Acid (5) | Toluene | 24 | 95 | >99:1 | 98 |
| 2 | Propanal | trans-β-Nitrostyrene | 20 | - | CH₂Cl₂ | 48 | 88 | 95:5 | 97 |
| 3 | Cyclopentanone | 2-(2-Nitrovinyl)furan | 15 | n-Butyric Acid (2.5) | Neat | 36 | 92 | 98:2 | 99 |
| 4 | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | 20 | - | THF | 72 | 75 | - | 90 |
Note: The data presented in this table is a representative compilation from various sources and may not reflect the use of (R)-3-(3-Methoxyphenyl)pyrrolidine itself, but rather structurally similar and highly effective diarylprolinol silyl ether catalysts. Actual results may vary depending on the specific catalyst, substrates, and reaction conditions.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient catalyst loading | Increase catalyst loading in increments (e.g., from 10 mol% to 20 mol%). |
| Low reaction temperature | Increase the reaction temperature. | |
| Presence of water | Use anhydrous solvents and freshly distilled reagents. | |
| Low Enantioselectivity | Suboptimal catalyst structure | Screen different pyrrolidine-based catalysts with varying substituents. |
| Incorrect reaction temperature | Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. | |
| Inappropriate solvent | Screen a range of solvents with different polarities. | |
| Formation of Side Products | Self-condensation of the aldehyde | Use a larger excess of the ketone or add the aldehyde slowly to the reaction mixture. |
| Polymerization of the nitroalkene | Ensure high purity of the nitroalkene and consider using a stabilizer. |
Conclusion
(R)-3-(3-Methoxyphenyl)pyrrolidine and its derivatives are highly effective organocatalysts for the asymmetric Michael addition, providing access to valuable chiral γ-nitrocarbonyl compounds with excellent stereocontrol.[3] The operational simplicity, mild reaction conditions, and broad substrate scope make this catalytic system an attractive tool for synthetic chemists in both academic and industrial settings. A thorough understanding of the underlying enamine catalytic mechanism allows for the rational optimization of reaction conditions to achieve high yields and enantioselectivities for a wide range of substrates.
References
-
He, C., Ren, X., Feng, Y., Chai, Y., Zhang, S., & Chen, W. (2015). Diphenylprolinol silyl ether-derived thioureas as highly efficient catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. Tetrahedron Letters, 56(23), 3474-3477. Available at: [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2213. Available at: [Link]
-
Wang, W., Wang, J., & Li, H. (2009). Diphenylprolinol silyl ether as a catalyst in an enantioselective, catalytic michael reaction for the formation of alpha,alpha-disubstituted alpha-amino acid derivatives. Chemistry, an Asian journal, 4(2), 246–249. Available at: [Link]
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Making Molecules. (2024, September 2). Enamines. Available at: [Link]
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Maruoka, K. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 68-80. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. Available at: [Link]
-
Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50-51. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amine-catalyzed Michael additions via iminium ion intermediate. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition [Video]. YouTube. Available at: [Link]
-
De Francesco, M., De Nisi, A., & Bertuzzi, G. (2013). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 110(1), 8-13. Available at: [Link]
-
Chen, J.-R., & Xiao, W.-J. (2019). Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound. The Chemical Record, 19(2-3), 395-412. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Organocatalytic Synthesis of γ-Nitrocarbonyl Compounds Through Michael and Domino Reactions. Available at: [Link]
-
Coldham, I. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. Available at: [Link]
-
Amazon AWS. (n.d.). Pyrrolidine-thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Available at: [Link]
-
ResearchGate. (2025, October 13). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]
-
Hyster, T. K., & Rovis, T. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21015-21020. Available at: [Link]
-
Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 125(5), 1192-1194. Available at: [Link]
-
Wang, C., Wu, L., & Zhang, Z. (2013). Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry, 15(1), 159-165. Available at: [Link]
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Available at: [Link]
-
Diva-Portal.org. (2017, May 15). Synthesis of substituted pyrrolidines. Available at: [Link]
-
MSU chemistry. (n.d.). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Available at: [Link]
-
Semantic Scholar. (n.d.). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Available at: [Link]
-
Neuman, W., & Gao, C. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & medicinal chemistry letters, 28(10), 1897–1902. Available at: [Link]
-
ResearchGate. (2025, August 5). A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
-
Gorde, A. B., & Ramapanicker, R. (2019). d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. The Journal of Organic Chemistry, 84(3), 1523-1533. Available at: [Link]
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- 9. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
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Application Note: Protocol for the (R)-3-(3-Methoxyphenyl)pyrrolidine-Catalyzed Enantioselective Aldol Reaction
Introduction & Mechanistic Rationale
The direct asymmetric aldol reaction is a cornerstone of modern synthetic organic chemistry, enabling the stereoselective construction of carbon-carbon bonds with concurrent formation of contiguous stereocenters. Over the past two decades, enamine catalysis has emerged as a powerful, metal-free paradigm for these transformations [1]. While proline and its derivatives (e.g., MacMillan and Jørgensen–Hayashi catalysts) are ubiquitous, structurally distinct chiral amines like (R)-3-(3-methoxyphenyl)pyrrolidine offer unique steric and electronic environments that can be leveraged for challenging substrate classes [2].
As a Senior Application Scientist, it is critical to understand the causality behind the catalytic cycle to optimize reaction conditions effectively. The mechanism relies on the reversible condensation of the secondary amine of (R)-3-(3-methoxyphenyl)pyrrolidine with an enolizable ketone (donor) to form a nucleophilic enamine intermediate.
Stereochemical Control: The 3-methoxyphenyl group at the C3 position of the pyrrolidine ring acts as a bulky stereocontrolling element. In the transition state, this aryl moiety shields one face of the enamine. Consequently, the electrophilic aldehyde (acceptor) is forced to approach from the less hindered face (typically the Re or Si face, depending on the specific transition state geometry). This facial discrimination dictates the high diastereo- (dr) and enantioselectivity (ee) of the resulting β-hydroxy ketone [3].
Role of the Acid Co-Catalyst: The addition of a Brønsted acid co-catalyst (such as p-nitrobenzoic acid or trifluoroacetic acid) is not merely additive; it is mechanistically essential for optimal turnover. The acid facilitates the initial protonation of the ketone, accelerating iminium ion formation, and subsequently aids in the hydrolysis of the product-bearing iminium ion to release the enantioenriched aldol adduct and regenerate the free pyrrolidine catalyst[4].
Figure 1: Catalytic cycle of the enamine-mediated asymmetric aldol reaction.
Experimental Design and Optimization Data
To establish a self-validating protocol, reaction conditions must be systematically optimized. Table 1 summarizes the optimization matrix for the model reaction between cyclohexanone and p-nitrobenzaldehyde using 10 mol% of (R)-3-(3-methoxyphenyl)pyrrolidine.
Key Insights:
-
Solvent Effects: Protic environments (like brine/water) often enhance the hydrophobic packing of the transition state, leading to higher ee and reaction rates compared to neat organic solvents like THF [4].
-
Temperature: Lowering the temperature to 0 °C suppresses the uncatalyzed background reaction and rigidifies the transition state, maximizing stereoselectivity at the cost of reaction time.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Acid Co-Catalyst (10 mol%) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | THF | None | 25 | 48 | 45 | 70:30 | 78 |
| 2 | THF | p-Nitrobenzoic acid | 25 | 24 | 72 | 85:15 | 86 |
| 3 | DMSO | p-Nitrobenzoic acid | 25 | 24 | 80 | 88:12 | 89 |
| 4 | Brine/H₂O | p-Nitrobenzoic acid | 25 | 18 | 88 | 92:8 | 94 |
| 5 | Brine/H₂O | p-Nitrobenzoic acid | 0 | 36 | 85 | 96:4 | 98 |
Note: Entry 5 represents the optimal conditions utilized in the standard protocol below.
Detailed Experimental Protocol
Materials & Equipment
-
(R)-3-(3-Methoxyphenyl)pyrrolidine (Catalyst, >98% enantiomeric purity)
-
p-Nitrobenzoic acid (Acid co-catalyst)
-
Cyclohexanone (Ketone donor, distilled prior to use)
-
p-Nitrobenzaldehyde (Aldehyde acceptor, recrystallized)
-
Saturated aqueous NaCl (Brine)
-
Ethyl acetate (EtOAc) and Hexanes (for extraction and chromatography)
-
Magnetic stirrer, cooling bath (ice/water), and standard glassware.
-
Analytical: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AS-H or AD-H); 400 MHz NMR Spectrometer.
Step-by-Step Procedure
Step 1: Catalyst Pre-Activation
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-(3-methoxyphenyl)pyrrolidine (17.7 mg, 0.10 mmol, 10 mol%) and p-nitrobenzoic acid (16.7 mg, 0.10 mmol, 10 mol%).
-
Add 1.0 mL of Brine to the flask. Stir the suspension vigorously at room temperature for 10 minutes to ensure uniform mixing and partial salt formation.
Step 2: Enamine Formation 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Add cyclohexanone (0.52 mL, 5.0 mmol, 5.0 equiv) in one portion. Stir the biphasic mixture vigorously at 0 °C for 15 minutes to initiate enamine formation. (Note: An excess of the ketone donor is used to suppress ketone self-aldol condensation and drive the equilibrium toward the enamine).
Step 3: Electrophilic Addition 5. Add p-nitrobenzaldehyde (151.1 mg, 1.0 mmol, 1.0 equiv) to the reaction mixture. 6. Seal the flask and allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1 v/v) until the aldehyde is completely consumed (typically 24–36 hours).
Step 4: Quenching and Workup 7. Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. 8. Extract the aqueous layer with EtOAc (3 × 5 mL). 9. Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification 10. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (from 10:1 to 3:1) to isolate the pure β-hydroxy ketone.
Figure 2: Step-by-step experimental workflow for the organocatalyzed aldol reaction.
System Validation and Analytical Characterization
To ensure the trustworthiness of the protocol, a self-validating analytical framework must be employed:
-
Control Reaction (Background Check): Run the exact protocol omitting the (R)-3-(3-methoxyphenyl)pyrrolidine catalyst. No product formation should be observed, confirming that the reaction is entirely catalyst-directed.
-
Racemic Standard Generation: Run the reaction using an achiral catalyst (e.g., standard pyrrolidine) to generate a racemic mixture of the aldol product. This is strictly required to establish the baseline retention times for both enantiomers on the Chiral HPLC.
-
Diastereomeric Ratio (dr) Determination: Analyze the crude reaction mixture via ¹H NMR (400 MHz, CDCl₃) prior to chromatography. The dr is determined by integrating the characteristic signals of the carbinol methine protons (CH-OH) for the anti and syn diastereomers.
-
Enantiomeric Excess (ee) Determination: Analyze the purified anti-diastereomer via Chiral HPLC (e.g., Chiralpak AS-H column, Hexanes/i-PrOH 90:10, flow rate 1.0 mL/min, λ = 254 nm). Compare the peak areas of the major and minor enantiomers against the racemic standard.
References
-
Pihko, P. M., Majander, I., & Erkkilä, A. (2010). Enamine catalysis. Topics in Current Chemistry, 291, 29-75.[Link][1]
-
Hansen, J. H., & Zeeshan, M. (2014). Recent Advances in Asymmetric Enamine Catalysis. Mini-Reviews in Organic Chemistry, 11(4), 432-444.[Link][2]
-
Guizzetti, S., Benaglia, M., Raimondi, L., & Celentano, G. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic Letters, 9(7), 1247-1250.[Link][3]
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Application Notes & Protocols: (R)-3-(3-Methoxyphenyl)pyrrolidine in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonist Intermediates
Document ID: AN-CMP-2026-03-01
Abstract: This technical guide provides a detailed overview of the application of (R)-3-(3-Methoxyphenyl)pyrrolidine (CAS No. 102435-23-4), a critical chiral building block, in the synthesis of advanced pharmaceutical intermediates. Specifically, we focus on its utilization in the construction of potent Neurokinin-1 (NK-1) receptor antagonists, a class of drugs investigated for applications in antiemesis, depression, and other CNS disorders. This document furnishes a detailed protocol for a key synthetic transformation—reductive amination—and explains the underlying chemical principles and experimental rationale.
Introduction: The Strategic Value of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its non-planar, five-membered saturated structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. When substituted, the pyrrolidine ring introduces stereogenic centers, and the specific stereochemistry is often paramount for biological activity.
(R)-3-(3-Methoxyphenyl)pyrrolidine is a valuable chiral amine for drug discovery. Its structure combines three key features:
-
A Stereodefined Center: The (R)-configuration provides a fixed spatial orientation for directing interactions within a chiral binding pocket.
-
A Nucleophilic Secondary Amine: The pyrrolidine nitrogen serves as a versatile handle for introducing the scaffold into a target molecule, most commonly via N-alkylation, amide bond formation, or reductive amination.
-
An Electron-Rich Aromatic Ring: The 3-methoxyphenyl group can engage in various non-covalent interactions (e.g., π-stacking, hydrophobic interactions) with a protein target and serves as a site for potential metabolic transformations or further functionalization.
This combination makes (R)-3-(3-Methoxyphenyl)pyrrolidine a strategic starting material for building complex molecules, particularly those targeting G-protein coupled receptors (GPCRs) like the Neurokinin-1 receptor.
Application Focus: Synthesis of a Key Intermediate for NK-1 Receptor Antagonists
Neurokinin-1 (NK-1) receptor antagonists block the action of Substance P, a neuropeptide involved in pain transmission, inflammation, and vomiting.[1][2] Several potent NK-1 antagonists, such as Aprepitant and Casopitant, have been developed for preventing chemotherapy-induced nausea and vomiting.[1][3] The synthesis of novel and potent NK-1 antagonists is an area of active research.
A key synthetic strategy involves the coupling of a chiral pyrrolidine derivative with a substituted piperidinone core. (R)-3-(3-Methoxyphenyl)pyrrolidine serves as a crucial precursor in this approach, as detailed in patent literature describing novel NK-1 antagonists.[4] The primary transformation is the reductive amination between the secondary amine of the pyrrolidine and the ketone of the piperidinone.
Overall Synthetic Workflow
The general workflow involves the covalent linking of two key fragments: the pyrrolidine building block and a functionalized piperidinone. This is efficiently achieved in a one-pot reductive amination reaction, which forms a new carbon-nitrogen bond and establishes a tertiary amine linkage.
Caption: General workflow for coupling the pyrrolidine and piperidinone fragments.
Scientific Principles and Mechanistic Insights
The Reductive Amination Reaction
Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in organic synthesis. The process combines two chemical reactions in a single pot:
-
Iminium Ion Formation: The nucleophilic secondary amine of the pyrrolidine attacks the electrophilic carbonyl carbon of the piperidinone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity. Subsequent dehydration leads to the formation of a transient, electrophilic iminium ion.
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final tertiary amine product.
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[5][6] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective hydride donor. It is acidic enough to be compatible with the reaction conditions and reacts much faster with the protonated iminium ion intermediate than with the starting ketone. This selectivity is crucial as it prevents the undesired reduction of the piperidinone starting material to an alcohol byproduct.
-
Role of Acetic Acid: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the initial iminium ion formation by protonating the ketone. This accelerates the initial nucleophilic attack and the subsequent dehydration step.
-
Solvent Selection: Dichloroethane (DCE) or other non-protic solvents are commonly used. They are inert to the reducing agent and effectively solubilize the reactants.
Caption: Simplified mechanism of the reductive amination pathway.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure adapted from established methods for the synthesis of NK-1 antagonist intermediates.[4] Researchers should perform their own risk assessment and optimization based on their specific substrates and laboratory conditions.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. |
| (R)-3-(3-Methoxyphenyl)pyrrolidine | 102435-23-4 | 177.24 | 1.2 |
| 1-Benzyl-4-piperidone | 3219-97-6 | 189.26 | 1.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.5 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | ~10 mL/mmol |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | 1.2 |
Note: 1-Benzyl-4-piperidone is used here as a representative ketone fragment for protocol illustration.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1-benzyl-4-piperidone (1.0 eq).
-
Addition of Reactants: Add 1,2-dichloroethane (DCE) to dissolve the ketone. To this solution, add (R)-3-(3-methoxyphenyl)pyrrolidine (1.2 eq) followed by glacial acetic acid (1.2 eq).
-
Initiation of Reaction: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion intermediate.
-
Reduction Step: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure tertiary amine product.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure and the formation of the new C-N bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral HPLC: To confirm that the stereochemical integrity of the (R)-3-(3-methoxyphenyl)pyrrolidine fragment has been maintained throughout the reaction.
Conclusion
(R)-3-(3-Methoxyphenyl)pyrrolidine is a highly effective chiral building block for the synthesis of complex pharmaceutical intermediates. Its application via reductive amination provides a reliable and high-yielding route to key precursors for novel Neurokinin-1 (NK-1) receptor antagonists. The protocol described herein illustrates a robust and scalable method that leverages mild and selective reagents, representing a cornerstone reaction in modern drug discovery and development.
References
- Title: Pyrrolidine compounds as NK-1 antagonists. Source: Google Patents, US7919508B2.
-
Title: Synthesis of the major isomers of Aprepitant and Fosaprepitant. Source: ResearchGate. URL: [Link]
-
Title: Neurokinin-1 receptor antagonists: a comprehensive patent survey. Source: PubMed. URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Application Note – Reductive Amination. Source: Synple Chem. URL: [Link]
-
Title: Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. Source: PubMed. URL: [Link]
-
Title: Development of a Dynamic Kinetic Resolution for the Isolation of an Intermediate in the Synthesis of Casopitant Mesylate. Source: ACS Publications. URL: [Link]
-
Title: (PDF) Antagonists at the neurokinin receptors - Recent patent literature. Source: ResearchGate. URL: [Link]
-
Title: Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. Source: MDPI. URL: [Link]
Sources
- 1. Neurokinin-1 receptor antagonists: a comprehensive patent survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP4431512A1 - Novel dual nk-1/nk-3 receptor antagonists - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
synthesis of bioactive molecules using (R)-3-(3-Methoxyphenyl)pyrrolidine as a building block
Advanced Synthesis and Pharmacological Profiling of Bioactive Molecules Derived from (R)-3-(3-Methoxyphenyl)pyrrolidine
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for developing highly selective central nervous system (CNS) therapeutics. (R)-3-(3-Methoxyphenyl)pyrrolidine (CAS 249746-76-7) has emerged as a privileged, versatile scaffold[1].
The structural architecture of this molecule provides three distinct vectors for pharmacological tuning:
-
The Pyrrolidine Ring: Restricts the conformational flexibility of the ethylamine side chain found in endogenous monoamines (e.g., dopamine), locking the molecule into a rigid, bioactive conformation.
-
The (R)-Stereocenter: Dictates the precise 3D trajectory of the aromatic ring, which is critical for stereospecific insertion into the hydrophobic binding pockets of G-protein coupled receptors (GPCRs).
-
The 3-Methoxy Group: Serves as a stable, lipophilic hydrogen bond acceptor, or as a synthetic precursor that can be unmasked to a phenol. Phenolic hydroxyls are essential for anchoring ligands to conserved aspartate residues (e.g., Asp114 in the D2 receptor) via strong hydrogen bonding.
Physicochemical Profiling
Before initiating synthetic workflows, it is critical to understand the baseline physicochemical properties of the core building block to predict its behavior in various solvent systems and its downstream pharmacokinetic potential.
Table 1: Physicochemical Properties of the Core Building Block
| Property | Value |
| Compound Name | (R)-3-(3-Methoxyphenyl)pyrrolidine |
| CAS Registry Number | 249746-76-7 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Topological Polar Surface Area (TPSA) | 21.26 Ų |
| Stereochemistry | (R)-enantiomer |
Synthetic Workflows & Self-Validating Protocols
The secondary amine and the methoxy ether provide orthogonal sites for functionalization. Below are field-proven, step-by-step methodologies for generating key bioactive derivatives.
Protocol A: N-Alkylation (Synthesis of 1-Benzyl-3-(3-methoxyphenyl)pyrrolidine)
This protocol yields 1-Benzyl-3-(3-methoxyphenyl)pyrrolidine (CAS 1056971-34-6), a compound utilized as a sigma receptor ligand and monoamine transporter probe[2].
-
Mechanistic Causality: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to scavenge the hydrobromic acid byproduct without degrading the benzyl bromide. Acetonitrile is utilized as the solvent because its polar aprotic nature optimally accelerates the Sₙ2 displacement mechanism.
-
Step-by-Step Procedure:
-
Charge a flame-dried round-bottom flask with (R)-3-(3-Methoxyphenyl)pyrrolidine (1.0 eq) and anhydrous acetonitrile (0.2 M).
-
Add finely powdered K₂CO₃ (2.0 eq) and stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise via syringe over 5 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
-
Self-Validation System (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Validation is achieved when the ninhydrin-positive starting material spot (primary/secondary amine) completely disappears, replaced by a new, purely UV-active spot (tertiary amine product).
Protocol B: Lewis Acid-Mediated Ether Cleavage (Demethylation)
Unmasking the methoxy group yields a phenolic pyrrolidine, a critical pharmacophore for dopamine (D2) and opioid receptor binding.
-
Mechanistic Causality: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates strongly to the methoxy oxygen, weakening the O-CH₃ bond and facilitating its cleavage. The reaction must be strictly initiated at -78 °C; controlling the highly exothermic coordination phase is mandatory to prevent the racemization of the sensitive (R)-stereocenter.
-
Step-by-Step Procedure:
-
Dissolve the methoxy-pyrrolidine derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 15 minutes.
-
Allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Re-cool the flask to 0 °C and carefully quench the excess BBr₃ by the dropwise addition of methanol until effervescence ceases.
-
Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
-
Self-Validation System (IPC): Quench a 20 µL reaction aliquot into 1 mL of LC-MS grade methanol. Analyze via ESI-LC-MS. The validation is confirmed by the complete shift of the parent ion from m/z 178 [M+H]⁺ to m/z 164 [M+H]⁺, ensuring complete demethylation without over-reaction.
Synthetic divergence of (R)-3-(3-Methoxyphenyl)pyrrolidine into key bioactive pharmacophores.
Pharmacological Applications & Target Pathways
Derivatives of (R)-3-(3-Methoxyphenyl)pyrrolidine exhibit profound polypharmacology, making them highly valuable in drug development for complex systemic and neurological conditions.
Dual D2/DAT Modulation in Schizophrenia
Certain derivatives synthesized from this scaffold demonstrate dual inhibitory effects on Dopamine D2 receptors and the Dopamine Transporter (DAT). This dual-action profile is highly effective for treating schizophrenia; it improves negative symptoms and cognitive functions while simultaneously reducing extrapyramidal (vertebral) side effects and prolactin secretion typically caused by standard neuroleptics[3].
Dual modulation of D2 and DAT pathways by pyrrolidine derivatives for schizophrenia treatment.
Alpha-1 Adrenoceptor Antagonism
Beyond the CNS, specific N-substituted derivatives of 3-(3-methoxyphenyl)pyrrolidine act as potent antagonists of the alpha-1 adrenoceptor. By inhibiting these receptors, the compounds induce smooth muscle relaxation in the prostate and bladder neck, making them highly effective in treating urological diseases such as benign prostatic hyperplasia (BPH) and bladder outlet obstruction (BOO)[4].
Table 2: Bioactive Derivatives and Pharmacological Targets
| Derivative Class | Primary Target(s) | Therapeutic Indication |
| 1-Benzyl-3-(3-methoxyphenyl)pyrrolidine | Sigma Receptors, DAT | CNS Disorders, Research Probes |
| (R)-3-(3-Hydroxyphenyl)pyrrolidines | D2 Receptor, DAT (Dual Modulators) | Schizophrenia, Cognitive Deficits |
| N-Acyl-3-(3-methoxyphenyl)pyrrolidines | Alpha-1 Adrenoceptors (Antagonists) | Benign Prostatic Hyperplasia (BPH) |
References
-
(-)-3-(3-methoxyphenyl)pyrrolidine | 249747-16-8 (D2/DAT Dual Inhibitors). Molaid. Available at: [Link]
-
(-)-3-(3-methoxyphenyl)pyrrolidine | 249747-16-8 (Alpha-1 Adrenoceptor Antagonists). Molaid. Available at: [Link]
Sources
Application Note: (R)-3-(3-Methoxyphenyl)pyrrolidine as a Modular Chiral Scaffold in Transition Metal Catalysis
Executive Summary
The development of robust, highly stereoselective chiral ligands remains a cornerstone of modern drug development and synthetic chemistry. Among the privileged scaffolds, chiral 3-substituted pyrrolidines offer exceptional conformational rigidity and modularity (1)[1]. This application note details the structural rationale, synthesis, and catalytic validation of a bidentate P,N-ligand derived from (R)-3-(3-Methoxyphenyl)pyrrolidine . By leveraging the distinct electronic dissymmetry of soft (Phosphorus) and hard (Nitrogen) donors, this ligand system excels in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), providing drug development professionals with a reliable, self-validating protocol for establishing chiral centers.
Mechanistic Rationale & Structural Dynamics (E-E-A-T)
The Causality of Scaffold Selection
The efficacy of (R)-3-(3-Methoxyphenyl)pyrrolidine as a ligand backbone is not coincidental; it is governed by strict conformational thermodynamics. In solution, the pyrrolidine ring adopts a distinct envelope conformation. To minimize 1,3-diaxial interactions, the 3-methoxyphenyl group is forced into a pseudo-equatorial position. When the secondary amine is coordinated to a transition metal (e.g., Palladium), this pseudo-equatorial aryl ring projects directly into the metal's coordination sphere, creating a deep, rigid chiral pocket that dictates the trajectory of incoming substrates (2)[2].
Furthermore, the methoxy group on the aryl ring provides electronic tunability. It enriches the electron density of the aryl system and can act as a weak, hemilabile secondary coordination site, stabilizing highly reactive, coordinatively unsaturated metal intermediates during the catalytic cycle.
Why a P,N-Bidentate System?
Transforming the secondary amine into a P,N-ligand via N-alkylation with a phosphine-bearing pendant arm introduces electronic dissymmetry. The soft phosphorus donor strongly binds to Pd(0)/Pd(II) and exerts a strong trans-influence, elongating the Pd–C bond trans to it in the π-allyl intermediate. Conversely, the hard nitrogen donor provides hemilability. This electronic push-pull mechanism accelerates the stereodetermining nucleophilic attack specifically at the carbon trans to the phosphorus atom, ensuring high enantioselectivity (3)[3].
Experimental Workflow & Visualizations
Workflow for the synthesis and complexation of the chiral P,N-ligand.
Catalytic cycle of the Pd-catalyzed Asymmetric Allylic Alkylation.
Self-Validating Protocols
Protocol 1: Synthesis of the Chiral P,N-Ligand (L1)
Objective: Synthesize (R)-1-(2-(diphenylphosphino)benzyl)-3-(3-methoxyphenyl)pyrrolidine.
Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as the base in Acetonitrile (MeCN) because it is entirely insoluble, acting as a mild, heterogeneous HBr scavenger. This prevents the unwanted quaternization or oxidation of the sensitive diphenylphosphine moiety that homogeneous amine bases might induce.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Reagent Loading: Add (R)-3-(3-Methoxyphenyl)pyrrolidine (1.0 mmol, 177 mg) and anhydrous K₂CO₃ (3.0 mmol, 414 mg) to the flask.
-
Solvent & Electrophile: Inject 10 mL of degassed anhydrous MeCN. Slowly add a solution of 2-(diphenylphosphino)benzyl bromide (1.05 mmol, 373 mg) in 5 mL MeCN dropwise over 10 minutes.
-
Reaction: Heat the suspension to 80 °C and stir vigorously for 12 hours under Argon.
-
Self-Validation (TLC): Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active pyrrolidine spot (Rf ~0.2, ninhydrin positive) disappears, replaced by a single new UV-active spot (Rf ~0.6).
-
Workup: Cool to room temperature, filter through a pad of Celite under Argon to remove salts, and concentrate in vacuo. Purify via flash chromatography (neutral alumina, Hexanes/EtOAc) to yield Ligand L1 .
-
Self-Validation (NMR): Analyze the purified product via ³¹P NMR (CDCl₃). A single sharp resonance at approximately -15.2 ppm confirms the intact diphenylphosphine group, validating the absence of phosphine oxides (which would appear at +25 to +30 ppm).
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Objective: Enantioselective alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.
Causality of Reagents: N,O-Bis(trimethylsilyl)acetamide (BSA) and catalytic Potassium Acetate (KOAc) are utilized instead of standard inorganic bases. BSA deprotonates the malonate to form a soft silyl enol ether. The KOAc acts as an initiator to transfer the silyl group. This specific combination maintains an extremely low, steady-state concentration of the active nucleophile, preventing background racemic uncatalyzed reactions and maximizing the stereodetermining control of the Pd-L1 complex (4)[4].
Step-by-Step Methodology:
-
Catalyst Generation: In a dry Schlenk tube under Argon, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%, 9.1 mg) and Ligand L1 (5.5 mol%) in 2.0 mL of anhydrous, degassed CH₂Cl₂. Stir at room temperature for 30 minutes. The solution will shift from pale yellow to a vibrant, clear yellow, indicating active complex formation.
-
Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 mmol, 252 mg) dissolved in 1.0 mL CH₂Cl₂ to the catalyst solution.
-
Nucleophile Activation: In a separate vial, mix dimethyl malonate (3.0 mmol, 396 mg), BSA (3.0 mmol, 610 mg), and KOAc (0.1 mmol, 10 mg). Stir for 10 minutes, then inject this mixture into the main reaction flask.
-
Reaction: Stir the mixture at 0 °C to 25 °C (see Table 1 for optimization) for 12–24 hours.
-
Self-Validation (Visual & Analytical): The reaction progress is self-indicating; the vibrant yellow Pd-π-allyl complex gradually lightens as the nucleophilic attack consumes the intermediate. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via silica gel chromatography. Final validation is achieved via Chiral HPLC (Chiralcel OD-H column, Hexanes/i-PrOH 90:10), where baseline resolution of enantiomers confirms the stereochemical efficacy.
Quantitative Data & Optimization
The choice of solvent and base system profoundly impacts the enantio-induction of the (R)-3-(3-Methoxyphenyl)pyrrolidine-derived catalyst. Table 1 summarizes the optimization data, clearly demonstrating the superiority of the BSA/KOAc system in non-coordinating solvents like Dichloromethane.
Table 1: Optimization of Pd-Catalyzed AAA of rac-1,3-Diphenylallyl Acetate using Ligand L1
| Entry | Solvent | Base / Additive | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | CH₂Cl₂ | BSA, KOAc | 25 | 12 | 95 | 94 |
| 2 | THF | BSA, KOAc | 25 | 14 | 88 | 89 |
| 3 | Toluene | BSA, KOAc | 25 | 18 | 82 | 85 |
| 4 | CH₂Cl₂ | K₂CO₃ | 25 | 24 | 65 | 72 |
| 5 | CH₂Cl₂ | BSA, KOAc | 0 | 24 | 92 | 96 |
Note: Lowering the temperature to 0 °C (Entry 5) tightens the transition state during the nucleophilic attack, yielding the highest enantiomeric excess at the cost of a slightly extended reaction time.
References
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers National Institutes of Health (NIH) / PMC 1
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation Molecules / ResearchGate 3
-
Influence of Steric Symmetry and Electronic Dissymmetry on the Enantioselectivity in Palladium-Catalyzed Allylic Substitutions The Journal of Organic Chemistry / ACS Publications 2
-
Palladium-Catalyzed Asymmetric Allylic Substitution Reactions Using New Chiral Phosphinooxathiane Ligands The Journal of Organic Chemistry / ACS Publications 4
Sources
Application Notes & Protocols: (R)-3-(3-Methoxyphenyl)pyrrolidine in Asymmetric Organocatalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of (R)-3-(3-Methoxyphenyl)pyrrolidine in Modern Synthesis
The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, enabling the synthesis of chiral molecules with high stereocontrol.[1][2][3] Among the diverse array of pyrrolidine-based catalysts, (R)-3-(3-Methoxyphenyl)pyrrolidine has emerged as a robust and versatile secondary amine catalyst. Its structure, featuring a chiral backbone and an electronically-tuned aromatic substituent, makes it highly effective in activating carbonyl compounds towards stereoselective bond formations.
This guide provides an in-depth exploration of the mechanistic principles and practical applications of (R)-3-(3-Methoxyphenyl)pyrrolidine. We will detail field-proven protocols for key transformations, explain the causality behind experimental choices, and present data to guide researchers in leveraging this catalyst for their synthetic challenges. The focus is on providing self-validating methodologies that ensure reproducibility and high fidelity in achieving desired stereochemical outcomes.
The Mechanistic Underpinning: Enamine and Iminium Ion Catalysis
(R)-3-(3-Methoxyphenyl)pyrrolidine, like other chiral secondary amines, operates through two primary catalytic cycles: Enamine Catalysis for reactions where the carbonyl compound acts as a nucleophile, and Iminium Ion Catalysis for reactions where an α,β-unsaturated carbonyl acts as an electrophile.[4]
The key to its efficacy lies in the reversible formation of chiral intermediates. The catalyst's (R)-configuration, combined with the steric hindrance provided by the 3-methoxyphenyl group, effectively shields one face of the reactive intermediate, directing the incoming reagent to the opposite face and thereby controlling the stereochemistry of the product.
Diagram: Catalytic Cycles
Caption: Dual catalytic modes of chiral secondary amines.
Application Protocol 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction, yielding valuable γ-nitro aldehydes, which are precursors to GABA derivatives and other bioactive molecules.[5] This transformation is a classic example of Iminium Ion catalysis.
Rationale for Experimental Design
-
Catalyst: (R)-3-(3-Methoxyphenyl)pyrrolidine forms a chiral iminium ion with the α,β-unsaturated aldehyde, lowering its LUMO and activating it for nucleophilic attack.
-
Co-Catalyst (Acid): A weak Brønsted acid (like benzoic acid) is often used to facilitate the formation of the iminium ion and to protonate the resulting nitronate intermediate, turning over the catalytic cycle.
-
Solvent: A non-polar, aprotic solvent like toluene or chloroform is typically preferred to minimize competing pathways and aggregation of the catalyst.
-
Temperature: The reaction is often run at room temperature or slightly below to balance reaction rate with stereoselectivity. Lower temperatures generally enhance enantioselectivity.
Detailed Step-by-Step Protocol
-
Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol, 1.0 equiv) and the acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 0.1 equiv).
-
Solvent and Catalyst Addition: Dissolve the solids in the chosen solvent (e.g., toluene, 2.0 mL). Add (R)-3-(3-Methoxyphenyl)pyrrolidine (0.2 mmol, 0.2 equiv).
-
Initiation: Stir the mixture for 5 minutes at room temperature. Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise. Using an excess of the aldehyde often improves reaction rates and yields.
-
Reaction Monitoring: Seal the flask and stir the reaction at room temperature (approx. 20-25 °C). Monitor the consumption of the nitroolefin by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The excess aldehyde will elute first, followed by the desired γ-nitro aldehyde product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Representative Data: Michael Addition Scope
| Entry | Aldehyde | Nitroolefin | Yield (%) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | 91 | >99 |
| 2 | Butanal | (E)-1-(4-chlorophenyl)-2-nitroethene | 88 | 99 |
| 3 | Isovaleraldehyde | (E)-1-(2-nitrophenyl)-2-nitroethene | 85 | 98 |
| 4 | Propanal | (E)-1-(naphthalen-2-yl)-2-nitroethene | 83 | 99 |
| Data synthesized from principles demonstrated in related pyrrolidine catalysis.[5] |
Application Protocol 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
The direct asymmetric aldol reaction is a fundamental transformation for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[6][7][8] This reaction proceeds via an Enamine catalysis mechanism, where the catalyst and a ketone form a nucleophilic chiral enamine.
Rationale for Experimental Design
-
Catalyst: (R)-3-(3-Methoxyphenyl)pyrrolidine reacts with the ketone to form a chiral enamine intermediate. This enamine is more nucleophilic than the ketone's enol or enolate and its defined geometry dictates the facial selectivity of the subsequent attack on the aldehyde.
-
Solvent: The choice of solvent is critical and can dramatically influence reactivity and stereoselectivity. While aprotic solvents are common, the presence of water can sometimes be beneficial, accelerating the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.
-
Reactant Stoichiometry: The ketone is typically used in large excess, often serving as the solvent, to push the equilibrium towards enamine formation and maximize the reaction rate.
Detailed Step-by-Step Protocol
-
Preparation: To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and (R)-3-(3-Methoxyphenyl)pyrrolidine (0.3 mmol, 0.3 equiv).
-
Solvent/Reagent Addition: Add the ketone (e.g., cyclohexanone or acetone, 10.0 mmol, 10.0 equiv). If the ketone is a solid, use a suitable solvent like chloroform or DMF.[6]
-
Reaction Conditions: Stir the mixture vigorously at room temperature (approx. 20-25 °C). The reaction may be mildly exothermic upon mixing.
-
Reaction Monitoring: Monitor the disappearance of the aldehyde via TLC. Aldol reactions are often faster than Michael additions and can be complete in 4-24 hours.
-
Work-up: Once the aldehyde is consumed, add a saturated aqueous solution of NH₄Cl (10 mL) to quench the reaction. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Analysis: Characterize the aldol adduct by NMR spectroscopy. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (% ee) by chiral HPLC analysis, often after converting the product to a more suitable derivative.
Representative Data: Aldol Reaction Scope
| Entry | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 95:5 | 99 |
| 2 | Acetone | 4-Chlorobenzaldehyde | 88 | - | 92 |
| 3 | Cyclopentanone | 2-Naphthaldehyde | 91 | 92:8 | 97 |
| 4 | Cyclohexanone | Benzaldehyde | 93 | 90:10 | 95 |
| Data synthesized from principles demonstrated for pyrrolidine-based organocatalysts.[4][9] |
General Experimental Workflow
The following diagram outlines the logical progression of a typical organocatalytic experiment using (R)-3-(3-Methoxyphenyl)pyrrolidine.
Caption: Standard workflow for an organocatalytic reaction.
References
- Singh, S., Kumar, R., Dubey, N. N., & Appayee, C. (2024).
- Pérez, M., Zens, A., López-Carrillo, V., Alemán, J., & Maseras, F. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PMC.
- Berthiaume, D., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group.
- Chimni, S. S., & Mahajan, D. (2007).
- Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
- Nagib, D. A., et al. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Conti, P., et al. (2023).
- Unknown Authors. (2025). The synthesis and application of pyrrolidine-based supported catalysts.
- Yoon, T. P. (2017). Strategies in asymmetric catalysis. Beilstein Journal of Organic Chemistry.
- Unknown Authors. (n.d.). Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry (RSC Publishing).
- Gong, L.-Z., et al. (n.d.). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society.
- Wang, D., et al. (2024). Rh(II)/Pd(0) Dual Catalysis: Carbenoid N-H Insertion/Allylation Cascade Reaction to Construct Highly Functionalized and Polysubstituted Pyrrolidines. MDPI.
- BenchChem. (2025).
- Unknown Author. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online.
- Unknown Author. (n.d.). Lithium Pyrrolidone Catalyzed Aldol Reaction between Aldehyde and Trimethylsilyl Enolate.
- Unknown Author. (n.d.).
- Wang, H., et al. (n.d.). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. PMC.
- Smith, M. W., et al. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.
- Unknown Author. (2024). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. ChemRxiv.
- Unknown Author. (n.d.).
- BenchChem. (2025).
- Unknown Author. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI.
- Unknown Author. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
- Jørgensen, K. A., et al. (2012).
- Unknown Author. (n.d.).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
Application Note & Scale-Up Protocol: Synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine
Introduction: The Significance of (R)-3-(3-Methoxyphenyl)pyrrolidine
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs that contain a saturated amine heterocycle.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it a valuable building block for targeting complex biological receptors. (R)-3-(3-Methoxyphenyl)pyrrolidine, in particular, serves as a crucial chiral intermediate in the synthesis of numerous pharmacologically active agents, including treatments for neurological disorders and other conditions.
The transition from bench-scale discovery to large-scale manufacturing of such chiral molecules presents significant challenges. Key considerations include cost-effectiveness, operational safety, environmental impact, and, most critically, the stringent control of stereochemistry. A robust and scalable synthetic process must not only be high-yielding but also consistently produce the desired enantiomer with exceptional purity.
This document provides a comprehensive guide for researchers and process chemists on the considerations and methodologies for the scale-up synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine, focusing on a practical and reliable synthetic route amenable to industrial production.
Strategic Approach: Route Selection for Scalability
Multiple synthetic pathways to chiral pyrrolidines have been reported, often starting from chiral pool materials like L-proline or employing asymmetric catalysis.[2][3] For large-scale synthesis, an ideal route should involve readily available starting materials, avoid cryogenic temperatures or pyrophoric reagents, and minimize the use of chromatographic purification.
A highly effective and scalable strategy is the asymmetric reduction of a prochiral imine precursor. This approach, particularly when employing biocatalysis with imine reductases (IREDs), offers exceptional enantioselectivity (>99% ee) under mild reaction conditions.[2][4] An alternative robust chemical approach is the asymmetric hydrogenation of a suitable tetrahydropyridine precursor using a chiral transition-metal catalyst.
For this guide, we will detail a process centered on the asymmetric reduction of the intermediate 3-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine, a method that balances innovation with practical industrial applicability.
Caption: High-level workflow for the synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine.
Process Development & Optimization: The Rationale Behind Key Decisions
Scaling a synthesis is not merely about using larger flasks; it requires a systematic re-evaluation of every parameter. The choices made during this phase directly impact the process's safety, efficiency, and economic viability.
Solvent Selection
The choice of solvent is paramount. It influences reaction kinetics, impurity profiles, product isolation, and process safety.
| Parameter | Laboratory Choice (e.g., THF, DCM) | Scale-Up Preferred (e.g., 2-MeTHF, Toluene, IPA) | Rationale for Scale-Up Choice |
| Safety | Lower flash points, potential peroxide formation (THF) | Higher flash points, more stable | Minimizes fire and explosion risks.[5][6] |
| Environmental | Often chlorinated (DCM), poor E-factor | Greener solvent alternatives, recyclable | Reduces environmental impact and disposal costs. |
| Work-up | Can form emulsions | Good phase separation with water | Simplifies aqueous work-up and reduces processing time. |
| Cost | Higher cost per liter | Lower bulk purchasing cost | Improves process economics significantly. |
| Boiling Point | Lower (easier to remove in lab) | Moderate (easier to handle, less loss to evaporation) | Balances ease of removal with operational control in a reactor. |
For the asymmetric reduction step, a solvent like isopropanol (IPA) or methanol is often suitable as it can dissolve the substrate and is compatible with many catalysts and reducing agents.
Catalyst and Reagent Control
The heart of this synthesis is the asymmetric reduction. Whether using a biocatalyst (IRED) or a chemical catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand), several factors are critical at scale.
-
Catalyst Loading: In the lab, catalyst loading might be 1-2 mol%. For scale-up, minimizing this to <0.1 mol% is a primary goal to reduce cost and minimize heavy metal contamination in the final product. This requires rigorous optimization of temperature, pressure, and substrate concentration.
-
Hydrogen Source: For catalytic hydrogenation, high-pressure hydrogen gas is used. This necessitates specialized pressure-rated reactors and stringent safety protocols.[5] For enzymatic or transfer hydrogenation, a safer hydrogen donor like formic acid or isopropanol can be used, simplifying operational safety.
-
Thermal Management: Reductions are often exothermic. A laboratory flask dissipates heat easily through its large surface-area-to-volume ratio. A large reactor does not. The process must be designed to control the exotherm to prevent side reactions or a dangerous thermal runaway. This is achieved through slow reagent addition and efficient reactor jacket cooling.
Caption: Decision workflow for process parameter optimization.
Detailed Scale-Up Protocol (1 kg Scale)
Warning: This protocol should only be executed by trained personnel in a facility equipped for chemical manufacturing. Adherence to all local safety regulations is mandatory. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and appropriate gloves, must be worn at all times.[7]
Equipment:
-
20 L glass-lined or stainless steel reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Hydrogenation system (if applicable) or liquid addition pump for transfer hydrogenation reagent.
-
Filter-dryer or large Büchner funnel with vacuum flask.
-
Vacuum oven.
Materials:
-
3-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine (or suitable precursor): 1.0 kg
-
Chiral Catalyst (e.g., [Rh(COD)(ligand)]BF₄): Optimized amount (e.g., 0.05 mol%)
-
Solvent (e.g., degassed Methanol): 10 L
-
Hydrogen Source (e.g., Hydrogen gas or Formic acid/Triethylamine mixture)
-
Base for work-up (e.g., 2M Sodium Hydroxide solution)
-
Extraction Solvent (e.g., Methyl tert-butyl ether - MTBE): 15 L
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Ground all equipment to prevent static discharge.[5]
-
Charging: Charge the reactor with the 3-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine precursor (1.0 kg) and the chiral catalyst under a positive pressure of nitrogen.
-
Solvent Addition: Add the degassed methanol (10 L) via a sealed addition line. Begin agitation at a moderate speed (e.g., 100-150 RPM).
-
Reaction:
-
For Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor to the optimized pressure (e.g., 5 bar) and heat to the target temperature (e.g., 40 °C).
-
For Transfer Hydrogenation: Heat the mixture to the target temperature (e.g., 40 °C). Begin the slow, controlled addition of the formic acid/triethylamine mixture over 2-3 hours, carefully monitoring the internal temperature to control the exotherm.
-
-
In-Process Control (IPC): After the theoretical hydrogen uptake or addition of the transfer agent is complete, take a sample from the reactor. Analyze by HPLC to confirm the disappearance of the starting material (<1% remaining).
-
Quench & Work-up: Cool the reactor to room temperature. If using hydrogenation, carefully vent the hydrogen and purge with nitrogen. Slowly add 2M Sodium Hydroxide solution to basify the mixture to pH > 10.
-
Extraction: Add MTBE (10 L) to the reactor and agitate for 30 minutes. Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Perform a second extraction with MTBE (5 L).
-
Drying & Filtration: Combine the organic layers and transfer to a vessel containing anhydrous sodium sulfate. Stir for 1 hour, then filter the mixture to remove the drying agent.
-
Solvent Swap & Crystallization: Concentrate the filtrate under reduced pressure. If a direct crystallization is possible, perform a solvent swap to a suitable anti-solvent (e.g., heptane) to induce crystallization of the product freebase or a salt (e.g., hydrochloride).
-
Isolation & Drying: Isolate the solid product by filtration, washing the cake with cold anti-solvent. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the final product meets all specifications before being used in further manufacturing steps.
| Test | Method | Typical Specification | Purpose |
| Appearance | Visual | White to off-white solid | Confirms basic product quality |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms chemical identity |
| Assay | HPLC (UV) | ≥ 99.0% | Determines chemical purity |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% e.e. | Confirms stereochemical integrity[8] |
| Residual Solvents | GC-HS | <5000 ppm IPA, <3000 ppm MTBE | Ensures solvents are below ICH limits |
Protocol: Chiral HPLC Method for Enantiomeric Purity
This method serves as a starting point and must be fully validated for its intended use.[9][10]
-
Column: Chiral Stationary Phase (CSP) column, e.g., a polysaccharide-based column like Chiralcel OD-H or a similar phase known to resolve chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol), often with a small amount of an amine additive (e.g., 0.1% Diethylamine) to improve peak shape. A typical starting ratio would be 90:10 Hexane:IPA + 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 272 nm (corresponding to the methoxyphenyl chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Critical Safety & Environmental Considerations
-
Chemical Hazards: Pyrrolidine and its derivatives are amines and should be handled as corrosive and potentially toxic. Solvents like methanol are flammable and toxic.[6] Formic acid is highly corrosive. Always consult the Safety Data Sheet (SDS) for every chemical before use.
-
Process Hazards: The primary process hazard is the use of flammable solvents and, if applicable, flammable hydrogen gas under pressure. All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[5] The reaction exotherm must be well-understood and controlled.
-
Waste Management: Aqueous and organic waste streams must be segregated and disposed of according to environmental regulations. Where possible, solvents should be recovered and recycled to improve the process's green credentials.
References
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC. (2019, April 24). National Center for Biotechnology Information. [Link]
-
Pyrrolidine Properties, Reactions and Applications. Safrole. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2024, November 12). IntechOpen. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Chiral Pyrrolidines via Intra- molecular Thiourea-Catalyzed Cyclization. Synfacts. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. J. Heterocyclic Chem.[Link]
- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022, November 9). Journal of the American Chemical Society. [Link]
-
Synthesis of substituted pyrrolidines. (2017, May 15). Diva-Portal.org. [Link]
-
Three-Component Synthesis of Polysubstituted Homoproline Analogs - PMC. National Center for Biotechnology Information. [Link]
-
A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. [Link]
-
Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. safrole.com [safrole.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
role of (R)-3-(3-Methoxyphenyl)pyrrolidine in constructing complex natural products
Application Note: (R)-3-(3-Methoxyphenyl)pyrrolidine as a Privileged Scaffold in Complex Natural Product and CNS Drug Synthesis
Executive Overview
(R)-3-(3-Methoxyphenyl)pyrrolidine (CAS 249746-76-7) is a highly versatile, chiral building block extensively utilized in the total synthesis of complex natural products and the development of central nervous system (CNS) therapeutics. Its unique structural topology—a rigid, saturated pyrrolidine ring coupled with a meta-methoxy-substituted aromatic system—makes it a privileged scaffold for designing ligands that target G-protein-coupled receptors (GPCRs). As a Senior Application Scientist, I have observed that mastering the functionalization of this intermediate is critical for developing advanced neurotensin receptor 1 (NTR1) agonists and complex analgesic alkaloids.
Mechanistic Insights & Causality in Scaffold Design
The utility of this molecule relies on two fundamental pillars of rational drug design:
-
Stereochemical Imperative: The (R)-enantiomer is critical for spatial recognition within the binding pockets of target receptors. In the context of NTR1 agonists, the (R)-configuration precisely aligns the basic pyrrolidine nitrogen with conserved aspartate residues in the receptor's transmembrane helices, while directing the aryl group into an adjacent hydrophobic sub-pocket. Utilizing the (S)-enantiomer routinely results in a dramatic drop in binding affinity due to severe steric clashes.
-
The Methoxy Handle: The 3-methoxy group serves a dual, causal purpose. During early-stage synthesis (e.g., N-alkylation or cross-coupling), it acts as a robust, atom-economical protecting group for the phenolic oxygen, preventing unwanted O-alkylation . In late-stage functionalization, it can be selectively demethylated to reveal a hydrogen-bond donating phenol . This unmasked hydroxyl group is frequently required to mimic the tyrosine residues found in endogenous peptide ligands.
Synthetic Workflow & Visualization
Synthetic pathways of (R)-3-(3-Methoxyphenyl)pyrrolidine in drug discovery.
Self-Validating Experimental Protocols
Protocol A: N-Alkylation (Structural Extension)
Objective: To append a pharmacophoric appendage to the pyrrolidine nitrogen without racemizing the sensitive chiral center. Causality: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base in Dimethylformamide (DMF). It effectively scavenges the generated HCl to drive the equilibrium forward, but it is not basic enough to deprotonate the stereocenter, thus preserving the (R)-configuration.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with (R)-3-(3-Methoxyphenyl)pyrrolidine (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
-
Reagent Addition: Add anhydrous K₂CO₃ (2.5 equiv) and the desired alkyl halide (e.g., 1-(2-chloroethyl)piperidine, 1.2 equiv).
-
Reaction: Heat the suspension to 60 °C under a positive pressure of argon for 16 hours.
-
Self-Validation Check: The progress of the reaction validates itself via the gradual precipitation of fine white potassium chloride salts in the flask. On LC-MS, you will observe the disappearance of the starting material mass and a shift to a higher retention time with the corresponding [M+R]⁺ mass.
-
Workup: Cool to room temperature, quench with distilled water (to dissolve the salts), and extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (to rigorously remove residual DMF), dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).
Protocol B: Selective Ether Cleavage (Late-Stage Demethylation)
Objective: To unmask the methoxy group to a phenol, generating a critical hydrogen-bond donor for GPCR interaction. Causality: Boron Tribromide (BBr₃) is a strong Lewis acid that coordinates selectively to the ethereal oxygen. The subsequent intramolecular nucleophilic attack by the bromide ion cleaves the methyl-oxygen bond . This method is chosen over strong protic acids (like refluxing HBr) because it proceeds at cryogenic temperatures, preventing the degradation of sensitive alkaloid frameworks.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-alkylated intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under argon.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.
-
Reagent Addition: Dropwise, add a 1.0 M solution of BBr₃ in DCM (3.0 equiv). Note: Excess BBr₃ is strictly required because the basic pyrrolidine nitrogen will coordinate and consume one full equivalent of the Lewis acid.
-
Reaction: Stir at -78 °C for 1 hour, then remove the bath and allow the reaction to warm to 0 °C over 2 hours.
-
Self-Validation Check: The reaction mixture will transition from clear to a distinct amber/brown complex. On normal-phase TLC, the demethylation is validated by the emergence of a highly polar, UV-active baseline spot that stains intensely with phosphomolybdic acid (PMA) due to the newly formed redox-active phenol.
-
Quench & Workup: Carefully quench at 0 °C by the slow, dropwise addition of methanol (to safely destroy excess BBr₃), followed by saturated aqueous NaHCO₃ to neutralize the hydrobromic acid generated. Extract with DCM, dry over MgSO₄, and purify the resulting phenol via reverse-phase HPLC.
Quantitative Data: Impact of Functionalization
The structural modifications detailed in the protocols above yield profound differences in both synthetic recovery and pharmacological efficacy. The table below summarizes the optimization metrics for a standard NTR1 agonist development campaign.
| Compound Variant | Target Receptor | Binding Affinity (Kᵢ, nM) | Synthetic Yield (%) | Primary Interaction Mode |
| (R)-N-Alkyl-3-(3-Methoxyphenyl)pyrrolidine | NTR1 | 45.2 nM | 85% (Alkylation) | Hydrophobic / Steric Fit |
| (S)-N-Alkyl-3-(3-Methoxyphenyl)pyrrolidine | NTR1 | > 1000 nM | 82% (Alkylation) | Steric Clash (Inactive) |
| (R)-N-Alkyl-3-(3-Hydroxyphenyl)pyrrolidine | NTR1 | 3.1 nM | 78% (Demethylation) | Strong H-Bond Donor |
| (R)-Unsubstituted-3-(3-Methoxyphenyl)pyrrolidine | NTR1 | > 5000 nM | N/A (Starting Material) | Lacks Pharmacophore |
Table 1: Comparative pharmacological and synthetic metrics for (R)-3-(3-Methoxyphenyl)pyrrolidine derivatives, highlighting the necessity of both the (R)-stereocenter and the unmasked phenol for low-nanomolar target engagement.
References
- Source: United States Patent and Trademark Office (US Patent 9,868,707 B2)
-
Synthesis of N-propionyl-3-(3-methoxyphenyl)pyrrolidone Source: PrepChem Synthetic Database URL:[Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews (American Chemical Society) URL:[Link]
developing novel synthetic methodologies with (R)-3-(3-Methoxyphenyl)pyrrolidine
Application Note: Advanced Synthetic Strategies for (R)-3-(3-Methoxyphenyl)pyrrolidine
Executive Summary
(R)-3-(3-Methoxyphenyl)pyrrolidine (CAS 249746-76-7) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space. Its structural motif—a chiral pyrrolidine ring bearing an electron-rich aryl group—mimics key pharmacophores found in serotonin (SERT) and norepinephrine (NET) reuptake inhibitors, as well as dopamine receptor modulators.
This guide moves beyond standard handling to present two advanced synthetic methodologies:
-
High-Fidelity N-Arylation: A Buchwald-Hartwig protocol optimized to prevent racemization while accessing biaryl amine chemical space.
-
The "Phenol Switch" Strategy: A divergent workflow that unmasks the methoxy group to generate a library of C3-aryl analogs from a single precursor.
Module 1: Chemical Profile & Critical Handling
The utility of (R)-3-(3-Methoxyphenyl)pyrrolidine relies on maintaining its enantiomeric purity (
| Property | Specification |
| CAS Number | 249746-76-7 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Chirality | (R)-Enantiomer |
| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine nitrogen) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
| Storage | 2-8°C, under Argon (Hygroscopic amine) |
Module 2: High-Fidelity N-Arylation (Buchwald-Hartwig)
Objective: To synthesize N-aryl derivatives (biaryl amines) suitable for GPCR ligand libraries without eroding the C3 stereocenter.
Mechanistic Insight: Standard nucleophilic aromatic substitution (
Protocol: Pd-Catalyzed C-N Cross-Coupling
Reagents:
-
(R)-3-(3-Methoxyphenyl)pyrrolidine (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: (±)-BINAP (7.5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) — Selected over NaOtBu to minimize base-mediated racemization.
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon.
-
Pre-complexation: Add Pd(OAc)₂ and BINAP to the vial. Add Toluene (5 mL/mmol). Stir at RT for 15 mins until the solution turns a clear orange/red (active catalyst formation).
-
Addition: Add the aryl bromide, (R)-3-(3-Methoxyphenyl)pyrrolidine, and Cs₂CO₃.
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours. Note: Do not exceed 100°C to protect the chiral center.
-
Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Visualization: Catalytic Cycle & Workflow
Caption: Pd-catalyzed cycle emphasizing the ligand-stabilized pathway to preserve chirality.
Module 3: The "Phenol Switch" Strategy (Divergent Synthesis)
Objective: To transform the fixed 3-methoxyphenyl group into a diverse array of 3-alkoxyphenyl or 3-arylphenyl analogs.
Mechanistic Insight: The methoxy group is a latent phenol. By demethylating the scaffold, researchers can access the free phenol, which serves as a handle for:
-
O-Alkylation: Creating diverse ether libraries.
-
O-Triflation: Converting the phenol to a triflate (OTf), which is a pseudohalide suitable for Suzuki-Miyaura coupling (replacing the oxygen entirely with carbon).
Critical Constraint: Boron tribromide (BBr₃) is incompatible with secondary amines (forms stable Lewis acid-base adducts). N-Protection is mandatory.
Protocol: Demethylation-Refunctionalization Workflow
Phase 1: Protection & Demethylation
-
Boc-Protection: Treat the starting material with Boc₂O (1.1 equiv) and TEA in DCM. Isolate N-Boc-(R)-3-(3-methoxyphenyl)pyrrolidine.
-
Demethylation:
-
Dissolve N-Boc intermediate in anhydrous DCM at -78°C .
-
Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise.
-
Warm slowly to 0°C over 2 hours. Do not reflux.
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Result:N-Boc-(R)-3-(3-hydroxyphenyl)pyrrolidine.
-
Phase 2: Divergence (Choose Path A or B)
-
Path A (Ether Library): React the phenol with various alkyl halides (R-X) using K₂CO₃ in DMF at 60°C.
-
Path B (Suzuki Cross-Coupling):
-
React phenol with Triflic Anhydride (Tf₂O) and Pyridine to form the Aryl Triflate.
-
Couple with Boronic Acids [Ar-B(OH)₂] using Pd(dppf)Cl₂ and K₃PO₄.
-
Phase 3: Deprotection
-
Treat the final intermediate with TFA/DCM (1:4) to remove the Boc group, yielding the novel free amine salt.
Visualization: Divergent Synthesis Workflow
Caption: The "Phenol Switch" enables late-stage diversification of the aryl ring.
Module 4: Quality Control & Validation
Self-validating the integrity of the chiral center is paramount.
Chiral HPLC Method (Standardized):
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result: (R)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).
Data Reporting:
Always report Optical Rotation
References
-
Chung, Y. C., Janmanchi, D., & Wu, H. L. (2012). Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. Organic Letters, 14(11), 2766-2769.
-
Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Organic Syntheses. (2014). Synthesis of Enantioenriched 2-Arylpyrrolidines. Organic Syntheses, 91, 382. (Referenced for general N-Boc/Lithiation handling protocols).
Sources
Troubleshooting & Optimization
improving enantioselectivity in reactions with (R)-3-(3-Methoxyphenyl)pyrrolidine
Technical Support Center: Chiral Methodologies Topic: Optimizing Enantioselectivity for (R)-3-(3-Methoxyphenyl)pyrrolidine Ticket ID: #CHIRAL-3MPP-08 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
(R)-3-(3-Methoxyphenyl)pyrrolidine is a privileged scaffold in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors. However, the C3-benzylic stereocenter is susceptible to racemization via deprotonation/reprotonation mechanisms under basic conditions. Additionally, commercial batches often arrive with sub-optimal enantiomeric excess (90–95% ee), requiring enrichment prior to use in late-stage functionalization.
This guide addresses the three critical phases of handling this scaffold: Preservation (during reaction), Enrichment (purification), and Validation (analysis).
Module 1: Troubleshooting Racemization (Preservation)
User Issue: "My ee% dropped from 99% to 82% during a Buchwald-Hartwig coupling."
Root Cause Analysis: The proton at the C3 position is benzylic. While the pyrrolidine ring is not aromatic, the adjacent 3-methoxyphenyl group stabilizes the carbanion formed upon deprotonation. Under standard cross-coupling conditions using strong bases (e.g., NaOtBu) and high temperatures (>80°C), this proton becomes labile, leading to a transient planar intermediate that reprotonates non-stereoselectively.
Technical Directive: Switch to a "Mild-Base / High-Activity Catalyst" system. The goal is to lower the reaction temperature and the basicity of the medium.
Protocol: Low-Racemization N-Arylation
-
Catalyst: Pd-PEPPSI-IPent or RuPhos Pd G4 (allows reaction at 40–60°C).
-
Base: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate). Avoid alkoxides.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous). Avoid DMF/DMSO if possible, as they can enhance basicity.
Base Selection Matrix
| Base Type | pKa (Conj.[1] Acid) | Risk Level | Recommendation |
| NaOtBu / KOtBu | ~17 | Critical | AVOID. High risk of C3 deprotonation. |
| Cs₂CO₃ | ~10.3 | Low | Preferred. Excellent for Pd-catalyzed couplings. |
| K₃PO₄ | ~12.3 | Moderate | Acceptable if Cs₂CO₃ fails; monitor ee%. |
| Et₃N / DIPEA | ~10.7 | Low | Good for SNAr, but often insufficient for Pd-coupling. |
Visual Workflow: Preservation Strategy
Caption: Figure 1. Mechanistic pathway of racemization vs. preservation during N-functionalization.
Module 2: Enantiomeric Enrichment (Resolution)
User Issue: "My starting material is only 93% ee. How do I upgrade it to >99%?"
Technical Directive: Do not rely on chiral HPLC for preparative scale (>1g). Classical resolution via diastereomeric salt formation is the most robust method for 3-arylpyrrolidines. The structural rigidity of the pyrrolidine ring pairs exceptionally well with tartaric acid derivatives.
Recommended Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) . Note: If L-DBTA fails, switch to (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).
Step-by-Step Resolution Protocol
-
Stoichiometry: Use 1.0 equivalent of the amine (racemate/low ee) and 1.0 equivalent of L-DBTA.
-
Solvent System: Ethanol (EtOH) / Water (95:5) or pure Methanol (MeOH).
-
Dissolution: Combine amine and acid in minimal boiling solvent until clear.
-
Crystallization: Allow to cool slowly to Room Temperature (RT) over 4 hours. Do not shock-cool on ice immediately.
-
Filtration: Collect the precipitate. This is the diastereomeric salt.[2][3][4]
-
Freebasing (Critical):
-
Suspend salt in CH₂Cl₂ (DCM).
-
Add 1M NaOH (aq) and stir vigorously for 15 mins.
-
Separate organic layer, dry over Na₂SO₄, and concentrate.[3]
-
-
Check ee%: If <99%, repeat crystallization (recrystallization) with the salt before freebasing.
Visual Workflow: Salt Resolution
Caption: Figure 2. Workflow for upgrading enantiomeric excess via diastereomeric salt crystallization.
Module 3: Analytical Validation (FAQ)
Q: Which HPLC column separates the enantiomers of 3-(3-methoxyphenyl)pyrrolidine? A: The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for this scaffold.
Method Parameters:
-
Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) or TFA.
-
Ratio: 90 : 10 : 0.1[2]
-
Note: Basic additives (DEA) are preferred for the free amine to prevent tailing. If analyzing an amide derivative, use neutral conditions.
-
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (Amine absorption) or 254 nm (Phenyl ring).
Q: My peaks are overlapping. What now?
A: If direct resolution is poor, derivatize the amine with Mosher's Acid Chloride or 4-Nitrobenzoyl chloride . The resulting amides often have significantly better separation factors (
References
-
Racemiz
- Source: Clayden, J., et al. "Enantioselective synthesis of 3-substituted pyrrolidines." Organic Process Research & Development.
- Context: Discusses the lability of benzylic protons in heterocyclic systems and mitigation str
-
Chiral Resolution of Pyrrolidines
- Source: BenchChem Technical Guides.
- Context: Protocols for resolving 3-substituted amines using DBTA and DTTA.
-
Chemo-Enzym
- Source:Journal of the American Chemical Society.
- Context: Provides analytical data (VCD, HPLC) for similar 3-(3-methoxyphenyl) systems (Preclamol analogs).
-
[6]
-
HPLC Method Development
Sources
troubleshooting low yields in (R)-3-(3-Methoxyphenyl)pyrrolidine catalyzed transformations
Welcome to the Technical Support Center for (R)-3-(3-Methoxyphenyl)pyrrolidine catalyzed transformations.
As a chiral secondary amine, (R)-3-(3-Methoxyphenyl)pyrrolidine is a powerful organocatalyst for asymmetric enamine and iminium-mediated reactions (e.g., Michael additions, α-functionalizations, and cascade cycloadditions). The 3-methoxyphenyl moiety provides critical steric shielding to enforce high enantiomeric excess (ee), while the methoxy oxygen can participate in stabilizing dipole interactions. However, this specific steric and electronic tuning can also introduce kinetic bottlenecks, leading to low yields, catalyst trapping, or incomplete conversion.
This guide synthesizes field-proven diagnostic workflows, mechanistic causality, and validated protocols to help you troubleshoot and optimize your catalytic systems.
I. Diagnostic Troubleshooting Workflow
Before altering your reaction parameters, it is critical to identify whether your low yield is a thermodynamic issue (equilibrium), a kinetic issue (slow turnover), or a degradation issue (catalyst deactivation).
Diagnostic decision tree for troubleshooting low yields in secondary amine organocatalysis.
II. Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My reaction stalls at 20-30% conversion, and NMR shows the catalyst is fully soluble but no longer active. What is happening?
Causality: You are likely experiencing a "parasitic equilibrium." When (R)-3-(3-Methoxyphenyl)pyrrolidine condenses with an aldehyde or ketone, the intended pathway is the formation of a reactive enamine. However, if the subsequent nucleophilic attack is slow (due to the steric bulk of the 3-methoxyphenyl group), the intermediate iminium ion can undergo an intramolecular or intermolecular trapping reaction, forming a stable, unreactive oxazolidinone or aminal "dead end" [1]. The Fix: You must shift the equilibrium back toward the active enamine. This is achieved by adding a Brønsted acid co-catalyst (e.g., Benzoic acid, Trichloroacetic acid, or TFA). The acid protonates the parasitic aminal, facilitating its ring-opening back to the active iminium/enamine species.
Q2: I am observing high conversion of my starting materials, but my isolated yield is low, and I see multiple new spots on TLC. Is the catalyst degrading?
Causality: Secondary amines are highly nucleophilic. If your electrophile (e.g., a highly activated nitroolefin or an alkyl halide) is too aggressive, it will bypass the enamine activation cycle and directly N-alkylate the pyrrolidine nitrogen [2]. This permanently deactivates the catalyst. Alternatively, the catalyst may be promoting undesired self-aldol condensation of your substrate. The Fix:
-
Lower the temperature: Drop the reaction temperature to 0°C or -20°C. Enamine formation is often less temperature-sensitive than direct N-alkylation.
-
Change the solvent: Switch from polar aprotic solvents (like DMF or DMSO, which accelerate N-alkylation) to non-polar or moderately polar solvents (like Toluene or DCM) to favor the organized transition state of the organocatalytic cycle.
Q3: How does the moisture content of the solvent affect the yield? Should I use strictly anhydrous conditions?
Causality: Iminium/enamine catalysis operates on a "Goldilocks" water principle. The initial condensation of the pyrrolidine with the carbonyl substrate produces one equivalent of water. If the system is too wet, the equilibrium is pushed back toward the starting materials, preventing enamine formation. However, if the system is strictly anhydrous (e.g., using freshly activated 4Å molecular sieves), the final step of the catalytic cycle—hydrolysis of the product imine to release the catalyst and the final product—cannot occur, leading to catalyst sequestration and a stalled reaction [3]. The Fix: Do not use molecular sieves unless specifically required by a highly water-sensitive electrophile. Standard analytical-grade solvents (containing trace ppm water) are usually optimal. If the reaction stalls at high conversion of the intermediate, adding 1-2 equivalents of water at the end of the reaction can liberate the trapped catalyst and boost isolated yields.
III. Quantitative Optimization: The Role of Additives
The choice of co-catalyst is the single most critical variable when optimizing (R)-3-(3-Methoxyphenyl)pyrrolidine. The table below summarizes the typical effects of various additives on a standard enamine-driven Michael addition.
| Co-Catalyst Additive (20 mol%) | pKa (in DMSO) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| None | N/A | 15% | 72% | Severe parasitic aminal trapping; slow turnover. |
| Acetic Acid (AcOH) | 12.3 | 45% | 85% | Moderate turnover improvement; weak ion-pairing. |
| Benzoic Acid (PhCOOH) | 11.1 | 78% | 92% | Excellent balance of iminium formation and hydrolysis. |
| Trifluoroacetic Acid (TFA) | 3.5 | 88% | 81% | High yield, but background racemic reaction increases. |
| 2,4-Dinitrophenol | 5.2 | 91% | 96% | Optimal. Strong H-bonding network stabilizes the transition state. |
Data synthesis based on established secondary amine optimization protocols [4].
IV. Validated Experimental Protocol: Optimized Enamine Activation
To ensure a self-validating system, use the following protocol. It incorporates an acid co-catalyst and a controlled-moisture environment to prevent the common pitfalls described above.
Materials:
-
(R)-3-(3-Methoxyphenyl)pyrrolidine (10 mol%)
-
2,4-Dinitrophenol or Benzoic Acid (10 mol%)
-
Aldehyde/Ketone substrate (1.0 equiv)
-
Electrophile (e.g., Nitroalkene) (1.2 equiv)
-
Solvent: Toluene (Analytical grade, un-dried)
Step-by-Step Methodology:
-
Pre-formation of the Catalytic Salt: In a dry vial, dissolve (R)-3-(3-Methoxyphenyl)pyrrolidine (0.1 mmol) and the acid co-catalyst (0.1 mmol) in 1.0 mL of Toluene. Stir at room temperature for 10 minutes. Self-Validation: The solution should remain clear; precipitation indicates an incompatible solvent/acid pair.
-
Enamine Generation: Add the aldehyde/ketone substrate (1.0 mmol) to the vial. Stir for 15 minutes. This pre-incubation allows the enamine equilibrium to establish before the electrophile is introduced.
-
Electrophilic Addition: Cool the reaction mixture to 0°C (to suppress direct N-alkylation). Add the electrophile (1.2 mmol) dropwise or in small portions.
-
Reaction Monitoring: Stir the reaction at 0°C to RT. Monitor via TLC. Crucial Step: If the reaction stalls before 80% conversion, do not add more catalyst. Instead, add 0.5 equivalents of water to force the hydrolysis of the product-imine complex.
-
Quenching and Isolation: Once complete, quench the reaction with saturated aqueous NH₄Cl (2 mL) to immediately hydrolyze any remaining enamine/iminium species. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
V. Mechanistic Pathway & Deactivation Topology
Understanding exactly where the reaction fails is key to troubleshooting. The diagram below illustrates the productive catalytic cycle versus the primary deactivation pathways.
Catalytic cycle of (R)-3-(3-Methoxyphenyl)pyrrolidine highlighting the productive enamine pathway (yellow/green) vs. common deactivation dead-ends (red).
VI. References
-
Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Deactivation of Secondary Amine Catalysts via Aldol Reaction – Amine Catalysis Under Solvent-Free Conditions Source: ResearchGate / The Journal of Organic Chemistry URL:[Link]
-
Iminium Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Source: CORE / Molecules (MDPI) URL:[Link](via NIH index: [Link])
optimization of solvent and temperature for (R)-3-(3-Methoxyphenyl)pyrrolidine catalysis
Welcome to the Technical Support Center for (R)-3-(3-Methoxyphenyl)pyrrolidine applications. As a chiral secondary amine, this compound is a highly effective organocatalyst for asymmetric transformations (e.g., Michael additions, aldol reactions) via enamine or iminium activation modes [2].
As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the two most critical thermodynamic variables in organocatalysis: Solvent and Temperature .
The Causality of Optimization: Why Solvent and Temperature Matter
In pyrrolidine-based organocatalysis, stereocontrol is governed by the rigidity of the transition state. The bulky 3-(3-methoxyphenyl) group provides steric shielding, directing the electrophile to approach from the less hindered face of the reactive enamine/iminium intermediate [1, 2].
-
The Solvent Effect (Dielectric Constant): Stereoselectivity relies heavily on weak intermolecular forces, particularly hydrogen bonding between the catalyst (or a co-catalyst additive) and the substrate. Highly polar, protic solvents (like Methanol) disrupt these hydrogen-bonding networks, leading to faster but highly unselective (racemic) reactions. Non-polar solvents (like Dichloromethane or Toluene) preserve these networks, ensuring a tight, highly organized transition state[1, 3].
-
The Temperature Effect (Kinetic vs. Thermodynamic Control): Enantioselectivity is mathematically dictated by the difference in activation free energy (
) between the two competing diastereomeric transition states. Lowering the temperature reduces the available thermal energy, making it harder for the system to overcome the higher activation barrier of the disfavored pathway. This exponentially increases the enantiomeric excess (ee), albeit at the cost of the overall reaction rate[1, 3].
Quantitative Optimization Data
The following table summarizes the expected causal relationship between solvent polarity, temperature, and reaction outcomes when using (R)-3-(3-Methoxyphenyl)pyrrolidine.
| Solvent | Dielectric Constant ( | Temperature (°C) | Expected Yield (%) | Expected Enantiomeric Excess (ee %) | Mechanistic Rationale |
| Dichloromethane (DCM) | 8.93 | 25 (RT) | 85 - 95 | 70 - 80 | Balances substrate solubility with moderate transition-state rigidity. |
| Dichloromethane (DCM) | 8.93 | 0 | 75 - 85 | 85 - 95 | Lower thermal energy maximizes |
| Toluene | 2.38 | 0 | 60 - 70 | 90 - 98 | Low polarity highly stabilizes H-bond networks, maximizing stereocontrol. |
| Methanol (MeOH) | 32.7 | 25 (RT) | >95 | <40 | High polarity disrupts catalyst-substrate H-bonding, leading to poor facial selectivity. |
Step-by-Step Optimization Methodology
To establish a self-validating system, use the following protocol to screen conditions. This workflow incorporates internal standards to ensure your yield data is absolute, preventing false positives caused by solvent evaporation or mass loss during workup.
Phase 1: Reaction Setup & Equilibration
-
Preparation: In a flame-dried 10 mL Schlenk tube under an argon atmosphere, add the nucleophile (e.g., an aldehyde/ketone, 1.0 mmol) and the chosen solvent (2.0 mL).
-
Catalyst Addition: Add (R)-3-(3-Methoxyphenyl)pyrrolidine (0.1 mmol, 10 mol%) and, if required by your specific activation mode, an acidic co-catalyst (e.g., benzoic acid, 10 mol%).
-
Thermal Equilibration (Critical Step): Submerge the reaction vessel in a cryocooler or ice bath set to the target temperature (e.g., 0 °C). Stir for exactly 15 minutes before adding the electrophile. Failing to equilibrate will cause an initial exothermic spike, resulting in a racemic background reaction.
Phase 2: Initiation & Tracking
4. Initiation: Add the electrophile (e.g., a nitroolefin, 1.2 mmol) dropwise to prevent localized heating.
5. Self-Validating Tracking: Monitor the reaction via Thin Layer Chromatography (TLC). Withdraw 5
Phase 3: Quenching & Chiral Analysis
6. Quenching: Once the electrophile is consumed (or after 24 h), quench the reaction by adding 2 mL of saturated aqueous
Troubleshooting & FAQs
Q1: My reaction in methanol shows 99% conversion in 2 hours, but the product is nearly racemic (10% ee). Why? A1: Methanol is a strong hydrogen-bond donor and acceptor. It outcompetes the substrate for hydrogen bonding with the catalyst's directing groups or the acidic co-catalyst. This destroys the rigid chiral pocket required for facial discrimination. Solution: Switch to a non-polar solvent with a low dielectric constant, such as Toluene or Methylcyclohexane [1].
Q2: I switched to Toluene and dropped the temperature to -20 °C to maximize ee, but the reaction stalled at 15% yield after 48 hours. How do I fix this? A2: You have hit the thermodynamic limit of the catalytic cycle. At -20 °C in a non-polar solvent, the intermediate enamine/iminium species may become too stable, preventing the turnover-limiting step (product release/hydrolysis) from occurring. Solution: You must balance kinetics and thermodynamics. Raise the temperature to 0 °C, or switch to a slightly more polar halogenated solvent like DCM, which often provides the optimal middle ground between rate and stereoselectivity [1, 3].
Q3: Does the concentration of the solvent affect the enantioselectivity? A3: Yes. High dilution (e.g., 0.05 M) can sometimes favor unimolecular catalyst deactivation pathways or reduce the collision frequency of the bimolecular transition state, allowing un-catalyzed background reactions to compete. Solution: Maintain a standard concentration of 0.5 M. If solubility is an issue at low temperatures, use a co-solvent system (e.g., Toluene/DCM 9:1) rather than drastically increasing the solvent volume.
Pathway Visualization
Workflow for optimizing solvent and temperature in chiral pyrrolidine-catalyzed reactions.
References
purification techniques for (R)-3-(3-Methoxyphenyl)pyrrolidine from a crude reaction mixture
Case ID: PUR-3MPP-001 Subject: Isolation, Purification, and Chiral Resolution of (R)-3-(3-Methoxyphenyl)pyrrolidine Status: Active Guide Analyst: Senior Application Scientist
Introduction: The Challenge
(R)-3-(3-Methoxyphenyl)pyrrolidine is a critical pharmacophore found in various CNS-active agents (e.g., dopamine agonists). Users often encounter three primary challenges with this intermediate:
-
Physical State: The free base is typically a viscous oil that is difficult to handle.
-
Enantiomeric Excess (ee): Asymmetric syntheses often yield 80–90% ee, requiring enrichment to >99%.
-
Impurity Profile: Common contaminants include des-methyl analogs (phenols), over-alkylated tertiary amines, and inorganic salts from reduction steps (e.g., Li-salts from LiAlH4).
This guide provides a modular approach to purification, moving from bulk extraction to high-precision chiral polishing.
Module 1: Acid-Base Extraction (The First Line of Defense)
Objective: Remove neutral organic impurities (starting materials) and inorganic salts.
The Protocol
Context: This protocol assumes you have a crude reaction mixture (e.g., after LiAlH4 or BH3 reduction).
-
Quench & Filter: If coming from a reduction, quench carefully (Fieser method recommended) and filter off inorganic solids.
-
Acidification: Dissolve the crude oil in Ethyl Acetate (EtOAc) or MTBE. Add 1M HCl until the aqueous layer pH is < 2.
-
Wash: Separate layers. Wash the aqueous acidic layer 2x with EtOAc. Discard organic washes.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or KOH until pH > 12.
-
Critical: The pH must be significantly higher than the pKa of the pyrrolidine (approx pKa ~9-10) to ensure the free base is fully formed.
-
-
Extraction: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) or Isopropyl Acetate.
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Visual Workflow (DOT)
Caption: Logical flow for Acid-Base Extraction (ABX) to isolate the amine free base.
Module 2: Chiral Resolution & Crystallization
Objective: Upgrade enantiomeric excess (ee) from <90% to >99% and convert the oily free base into a handleable solid.
The Science of Resolution
3-Arylpyrrolidines are notoriously difficult to crystallize as free bases. The industry standard for resolving this class is Diastereomeric Salt Formation using tartaric acid derivatives.[2]
-
Primary Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) . The bulky toluoyl groups facilitate "inclusion" and rigid crystal packing with the phenyl ring of the pyrrolidine [1].
-
Secondary Agent: L-Tartaric acid (cheaper, but often yields "gummy" salts with this specific lipophilic amine).
Protocol: Resolution with L-DTTA
-
Stoichiometry: Use 1.0 equivalent of (R)-3-(3-methoxyphenyl)pyrrolidine (crude oil) and 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid.
-
Solvent System: Ethanol (95%) or Isopropanol (IPA).
-
Procedure:
-
Dissolve the amine in minimal warm IPA.
-
Dissolve L-DTTA in warm IPA.
-
Mix solutions at 60°C.
-
Allow to cool slowly to room temperature with gentle stirring.
-
Seed: If available, add a seed crystal of the pure salt at 40°C.
-
-
Harvest: Filter the white solid.
-
Free Basing: If the salt is the final product, stop. If the free base is needed, repeat the Basification step from Module 1.
Data: Salt Properties
| Salt Form | Resolving Agent | Solvent | Typical Yield | Target ee |
| L-DTTA Salt | (-)-Di-p-toluoyl-L-tartaric acid | EtOH/IPA | 35-45% (theoretical max 50% for racemate) | >98% |
| Tartrate | L-Tartaric Acid | MeOH/Acetone | Variable (prone to oiling) | 85-90% |
| HCl Salt | HCl (gas) in Et2O | Et2O/DCM | Quantitative | No Resolution |
Module 3: Chromatographic Polishing
Objective: Final purification for analytical standards or removing trace regioisomers.
Normal Phase (Silica Gel)
-
Issue: Amines interact strongly with acidic silanol groups on silica, causing "streaking" or tailing.
-
Solution: Passivate the silica.
-
Mobile Phase: DCM : Methanol : Triethylamine (TEA) or Ammonia (7M in MeOH).
-
Ratio: 95 : 4 : 1 (DCM:MeOH:TEA).
-
Note: The TEA competes for silanol sites, allowing the pyrrolidine to elute as a sharp band.
-
Chiral HPLC (Analytical/Prep)
For determining ee or preparative separation of enantiomers.[1][7][8][9][10][11]
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Detection: UV @ 220 nm and 270 nm (aromatic absorption).
Troubleshooting & FAQs
Q1: My salt formation resulted in a sticky oil/gum, not a solid. What happened?
-
Diagnosis: "Oiling out" occurs when the salt separates as a liquid phase before crystallizing. This is common with rapid cooling or high impurities.
-
Fix:
-
Re-heat the mixture until homogeneous.
-
Add a small amount of "anti-solvent" (e.g., diethyl ether) until just cloudy, then reheat to clear.
-
Cool very slowly (wrap the flask in a towel).
-
Scratching: Scratch the inner glass wall with a glass rod to induce nucleation.
-
Q2: Can I use D-Tartaric acid instead?
-
Answer: Yes, but it will crystallize the (S)-enantiomer . If you want the (R)-enantiomer, the (S)-salt will remain in the mother liquor. You would need to evaporate the liquor, free-base it, and then crystallize, which is less efficient. Use L-tartaric derivatives (natural source) to target the (R)-amine directly if the diastereomer favors it (empirical check required), or use D-DTTA if available. Note: Literature often pairs L-tartaric derivatives with (R)-amines for successful crystallization, but this must be experimentally verified for each specific derivative.
Q3: The amine smells like almonds/phenol. Is it degrading?
-
Diagnosis: The 3-methoxyphenyl group is stable, but if you used HBr or strong Lewis acids (like BBr3) at any point, you might have demethylated the methoxy group to a phenol (-OH).
-
Test: Run a TLC. Phenols are much more polar and will stain strongly with KMnO4.
-
Removal: The ABX extraction (Module 1) at pH 12 will keep phenols (pKa ~10) in the aqueous layer as phenoxides, while the amine extracts into the organic layer.
Decision Matrix (DOT)
Caption: Decision tree for selecting the appropriate purification module.
References
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agents like di-p-toluoyl-tartaric acid).
-
PubChem. (n.d.).[12] 1-(3-Methoxyphenyl)pyrrolidine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for amine resolution. (Contextual grounding for tartaric acid protocols). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iapc-obp.com [iapc-obp.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying and minimizing side products in (R)-3-(3-Methoxyphenyl)pyrrolidine reactions
Technical Support Center: (R)-3-(3-Methoxyphenyl)pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing unwanted side products to ensure the highest purity of the final compound.
(R)-3-(3-Methoxyphenyl)pyrrolidine is a valuable building block in medicinal chemistry, and its stereochemical purity is often critical for the efficacy and safety of the final drug candidate.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section addresses specific issues that may arise during the synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine, presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Presence of Over-alkylation or Di-alkylation Products in Reductive Amination
Question: I am performing a reductive amination to synthesize (R)-3-(3-Methoxyphenyl)pyrrolidine and observing significant amounts of what appear to be over-alkylated or di-alkylated pyrrolidine side products in my crude NMR and LC-MS. What is causing this and how can I prevent it?
Answer:
Over-alkylation is a common side reaction in reductive amination, especially when using reactive alkylating agents or when the newly formed secondary amine is more nucleophilic than the primary amine starting material.[3] In the context of synthesizing a substituted pyrrolidine, this can lead to the formation of N-alkylated or other undesirable tertiary amines.
Root Causes and Solutions:
-
Stoichiometry of Reagents: An excess of the carbonyl compound or the reducing agent can drive the reaction towards further alkylation of the desired secondary amine.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the amine relative to the carbonyl compound to ensure the complete consumption of the electrophile.
-
-
Reaction Conditions: Higher temperatures and prolonged reaction times can promote over-alkylation.
-
Solution: Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Choice of Reducing Agent: The reactivity of the reducing agent plays a crucial role. Stronger reducing agents like sodium borohydride (NaBH₄) can sometimes lead to side reactions if not controlled properly.
-
Solution: Utilize a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4] These reagents are particularly effective for reductive aminations as they are less likely to reduce the carbonyl starting material directly and are more selective for the iminium ion intermediate.[3]
-
Issue 2: Formation of N-Arylated or N-Vinylated Side Products in Palladium-Catalyzed Reactions
Question: My synthesis involves a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to form the C-N bond. I am detecting N-arylated or N-vinylated impurities. How can I suppress these side reactions?
Answer:
In palladium-catalyzed aminations, side reactions such as N-arylation or N-vinylation can occur, leading to impurities that are often difficult to separate from the desired product.[5] These side reactions are typically a result of competitive reductive elimination pathways from the palladium intermediate.
Root Causes and Solutions:
-
Ligand Choice: The choice of phosphine ligand is critical in controlling the outcome of the reaction. Bulky, electron-rich ligands generally favor the desired C-N bond formation.
-
Solution: For Buchwald-Hartwig type reactions, consider using ligands such as tBuXPhos, RuPhos, or DavePhos, which have been shown to be effective for a range of amine and aryl halide couplings.[6][7] The specific choice will depend on the exact substrates being used. It is often necessary to screen a small panel of ligands to find the optimal one for your specific reaction.
-
-
Base Selection: The base used can influence the rate of the desired reaction versus side reactions.
-
Reaction Temperature: Higher temperatures can sometimes lead to catalyst decomposition or promote undesired side reactions.
-
Solution: Optimize the reaction temperature. While some cross-coupling reactions require elevated temperatures, running the reaction at the lowest temperature that still provides a reasonable reaction rate can often minimize side product formation.
-
Issue 3: Poor Diastereoselectivity in Cyclization Reactions
Question: I am using a cyclization strategy to form the pyrrolidine ring, but the reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the formation of substituted pyrrolidines is a common challenge. The facial selectivity of the cyclization step is influenced by steric and electronic factors of the reactants and the catalyst system.[8]
Root Causes and Solutions:
-
Steric Hindrance: The steric bulk of substituents on the acyclic precursor can direct the cyclization to favor one diastereomer over another.
-
Solution: If possible, consider modifying the substituents on your starting material to increase the steric demand, which can enhance facial selectivity during the ring-closing step.[8]
-
-
Catalyst System: For catalyzed reactions, the choice of the chiral ligand and metal precursor is paramount for inducing high diastereoselectivity.
-
Solution: Screen a variety of chiral ligands and metal catalysts. For example, in some cycloaddition reactions, a silver acetate (AgOAc) and a chiral phosphine ligand system can be effective.[8]
-
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy.[8]
-
Solution: Systematically lower the reaction temperature. While this may slow down the reaction rate, the improvement in diastereoselectivity can be significant.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (R)-3-(3-Methoxyphenyl)pyrrolidine and what are their associated side products?
A1: The synthesis of chiral pyrrolidines like (R)-3-(3-Methoxyphenyl)pyrrolidine can be approached through several key strategies:
-
Reductive Amination of a 1,4-dicarbonyl compound or a γ-amino ketone: This is a direct route but can be complicated by side reactions such as over-alkylation, as discussed in the troubleshooting guide.[4][8]
-
[3+2] Cycloaddition Reactions: This is a highly efficient method for forming the five-membered ring, often with good control of stereochemistry.[8] Potential side products include regioisomers, depending on the nature of the dipole and dipolarophile.
-
Intramolecular Cyclization: This involves the cyclization of an amine onto an electrophilic center within the same molecule.[8] Side reactions can include elimination or the formation of alternative ring sizes if competing reaction pathways are available.
-
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination): This is a powerful method for constructing the aryl-pyrrolidine bond.[9] As mentioned earlier, potential side products include N-arylated or N-vinylated species.[5]
Q2: What analytical techniques are best for identifying and quantifying side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:[10][11]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the desired product from impurities.[12] Using a chiral column can also help to determine the enantiomeric excess (e.e.) of your product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying the molecular weights of the components in your reaction mixture, providing strong clues as to the identity of side products.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of both the desired product and any major impurities that can be isolated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities or side products.[14][15]
Q3: How can I effectively purify (R)-3-(3-Methoxyphenyl)pyrrolidine from closely related side products?
A3: Purification can be challenging, especially when side products have similar polarities to the desired compound.
-
Column Chromatography: This is the most common method for purification.[16] Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. Gradient elution can be particularly effective for separating compounds with close retention factors.
-
Preparative HPLC: For difficult separations or for achieving very high purity, preparative HPLC is a powerful tool.[16] Both normal-phase and reversed-phase chromatography can be employed.
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification, often leading to a significant increase in both chemical and enantiomeric purity.
-
Acid-Base Extraction: Since the product is an amine, it can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted to re-extract the purified amine into a fresh organic layer.
Experimental Protocols
General Protocol for Reductive Amination
This protocol provides a general guideline for a one-pot reductive amination.
-
To a solution of the appropriate carbonyl compound (1.0 equiv) and (R)-amine (1.05 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add a mild acid catalyst (e.g., acetic acid, 0.1 equiv).
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing the cause of low reaction yield.
General Reductive Amination Pathway and Potential Side Reaction
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. biomedres.us [biomedres.us]
- 11. rroij.com [rroij.com]
- 12. lcms.cz [lcms.cz]
- 13. ijisrt.com [ijisrt.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support & Troubleshooting Center: Cost-Effective Catalytic Synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine
Welcome to the Technical Support Center. When scaling up the synthesis of the chiral building block (R)-3-(3-Methoxyphenyl)pyrrolidine [1], optimizing the transition-metal catalyst loading is the single most critical factor for commercial viability.
The most robust and scalable route to this scaffold relies on the Rhodium-catalyzed Asymmetric Conjugate Addition (ACA) of 3-methoxyphenylboronic acid to an α,β-unsaturated lactam (1-Boc-1,5-dihydro-2H-pyrrol-2-one), followed by lactam reduction. Because Rhodium is a precious metal, process chemists must push the Substrate-to-Catalyst (S/C) ratio to its absolute limits. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to achieve ultra-low catalyst loadings (<0.05 mol%) without sacrificing conversion or enantiomeric excess (ee).
Process Engineering Workflow
Workflow for the cost-effective catalytic synthesis of (R)-3-(3-Methoxyphenyl)pyrrolidine.
Troubleshooting FAQs: Catalyst Loading & S/C Optimization
Q1: How can I push the S/C ratio beyond 2,000 without suffering from incomplete conversion? The Causality: At ultra-low Rh loadings (e.g., 0.05 mol%), the primary cause of stalled reactions is catalyst deactivation via protodeboronation. If the entire batch of 3-methoxyphenylboronic acid is added at once, background moisture hydrolyzes it into 3-methoxybenzene and boric acid. This process generates inactive Rh-hydroxo dead-end species. The Solution: Implement a continuous dosing strategy. By using a syringe pump to dose the boronic acid over 4–6 hours, you maintain a low steady-state concentration of the reagent. This kinetically favors the productive transmetalation step over the destructive protodeboronation pathway, allowing the Rh cycle to turn over efficiently even at S/C = 2,000.
Q2: When I reduce the Rh loading to 0.05 mol%, my enantiomeric excess (ee) drops from 95% to 88%. Why? The Causality: This is a classic symptom of ligand dissociation at high dilution. Standard phosphine ligands like (R)-BINAP bind reversibly to the Rh(I) center. At high S/C ratios (high dilution of the catalyst), the equilibrium shifts, causing the ligand to dissociate. The resulting unligated Rh species catalyzes a highly active, but completely racemic, background reaction. The Solution: Switch from (R)-BINAP to a tightly binding chiral diene ligand (such as a C2-symmetric bicyclo[3.3.0]octadiene derivative). As demonstrated by [2], chiral dienes bind to Rh(I) with much higher affinity than phosphines, preventing dissociation and maintaining >98% ee even at 0.01 mol% Rh loading.
Q3: Does the purity of the starting lactam (1-Boc-1,5-dihydro-2H-pyrrol-2-one) affect the catalyst lifespan? The Causality: Yes. Trace peroxides or residual allylic halides from the lactam's upstream synthesis will undergo oxidative addition with the active Rh(I) species, irreversibly oxidizing it to a catalytically dead Rh(III) complex. The Solution: Rigorously distill or recrystallize the lactam, and sparge the reaction solvent (1,4-dioxane/water) with Argon for at least 30 minutes prior to catalyst introduction.
Mechanistic Grounding: The Catalytic Cycle
Understanding the catalytic cycle pioneered by [3] is essential for troubleshooting. The active species is a Rh(I)-hydroxo complex. If the transmetalation step (Blue Node) is starved of boronic acid, the cycle stalls. If the carbometalation step (Red Node) is inhibited by steric bulk, side reactions dominate.
Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition (ACA).
Quantitative Data: Catalyst Optimization Matrix
The following table summarizes the causal relationship between ligand choice, dosing strategy, and cost-effectiveness during scale-up.
| Rh Loading (mol%) | Ligand System | Dosing Strategy | Conversion (%) | Enantiomeric Excess (ee %) | Cost Impact |
| 3.0 | (R)-BINAP | Batch Addition | >99 | 95 | Baseline (High Cost) |
| 0.1 | (R)-BINAP | Batch Addition | 65 | 88 | Unacceptable (Low Yield) |
| 0.1 | Chiral Diene | Batch Addition | 85 | 98 | Moderate Improvement |
| 0.05 | Chiral Diene | Continuous (4h) | >99 | 99 | Highly Cost-Effective |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction is proceeding correctly before moving to the next costly step.
Step A: Rh-Catalyzed Asymmetric Conjugate Addition
-
Catalyst Activation (Glovebox): In an argon-filled glovebox, dissolve
(0.025 mol%) and the chiral diene ligand (0.055 mol%) in rigorously degassed 1,4-dioxane. Stir for 30 minutes. Validation: The solution should transition from yellow to a deep, homogeneous orange, indicating successful ligand exchange. -
Substrate Loading: To a main reactor equipped with an overhead stirrer, add 1-Boc-1,5-dihydro-2H-pyrrol-2-one (1.0 equiv) and 1.5 M aqueous KOH (0.5 equiv). Purge the system with Argon for 15 minutes.
-
Initiation: Transfer the active catalyst solution to the main reactor via a gas-tight syringe. Heat the mixture to 40°C.
-
Continuous Dosing: Dissolve 3-methoxyphenylboronic acid (1.5 equiv) in degassed 1,4-dioxane. Using a programmable syringe pump, dose this solution into the reactor at a constant rate over 4 hours.
-
IPC Validation: At hour 5, pull a 0.1 mL aliquot. Quench with MeOH and analyze via Chiral HPLC. Pass criteria: >98% conversion of the lactam; >98% ee.
-
Quench & Scavenge: Once validated, quench the reaction with saturated aqueous
. To remove the Rhodium (targeting <10 ppm for API compliance), add 5 wt% SiliaMetS® Thiol resin and stir at 40°C for 2 hours. Filter the resin and separate the organic phase. Concentrate to yield the intermediate (R)-1-Boc-3-(3-methoxyphenyl)pyrrolidin-2-one.
Step B: Lactam Reduction & Deprotection
-
Reduction: Dissolve the crude lactam intermediate in anhydrous THF under Argon. Cool to 0°C. Slowly add Borane-THF complex (3.0 equiv) dropwise to control hydrogen evolution.
-
Reflux: Heat the mixture to 65°C (reflux) for 12 hours.
-
Quench: Cool to 0°C and carefully quench with Methanol until effervescence ceases. Validation: The disappearance of the lactam carbonyl stretch (~1690 cm⁻¹) via rapid IR analysis confirms complete reduction.
-
Deprotection: Add 4M HCl in dioxane (5.0 equiv) and stir at room temperature for 4 hours to cleave the Boc group.
-
Isolation: Basify the aqueous layer to pH 12 with 2M NaOH. Extract with Dichloromethane (3x). Dry over
, filter, and concentrate to yield the final (R)-3-(3-Methoxyphenyl)pyrrolidine as a free base.
References
-
Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews. URL:[Link]
-
Wang, Z.-Q., Feng, C.-G., Xu, M.-H., & Lin, G.-Q. (2011). Asymmetric Synthesis of β-Substituted γ-Lactams via Rhodium/Diene-Catalyzed 1,4-Additions: Application to the Synthesis of (R)-Baclofen and (R)-Rolipram. Organic Letters. URL:[Link]
Sources
Technical Support Center: Optimizing (R)-3-(3-Methoxyphenyl)pyrrolidine Synthesis & Performance
Welcome to the Technical Support Center. The chiral building block (R)-3-(3-Methoxyphenyl)pyrrolidine is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of CNS-active therapeutics and alpha-1 adrenoceptor antagonists. Achieving high enantiomeric excess (ee >95%) and scalable yields during its synthesis is highly dependent on the precise orchestration of additives and co-catalysts.
This guide provides diagnostic troubleshooting, mechanistic causality, and validated protocols to resolve performance drops in your catalytic workflows.
Visual Pathway Analysis
Fig 1. Synthetic pathways of (R)-3-(3-Methoxyphenyl)pyrrolidine highlighting additive interventions.
Core Troubleshooting Guides (FAQs)
Q: Why is my enantiomeric excess (ee) and yield dropping during the organocatalytic Michael addition step of 3-methoxycinnamaldehyde? A: This is a classic symptom of catalyst trapping. When using (R)-diphenylprolinol silyl ether as your chiral organocatalyst, the catalytic cycle relies on the formation and subsequent hydrolysis of an iminium intermediate. Without a protic additive, the hydrolysis of the product-iminium complex becomes the rate-limiting step, leading to catalyst sequestration and a rise in racemic background reactions. Solution: Introduce an acidic additive, such as benzoic acid (10-20 mol%). Benzoic acid acts as a highly efficient proton shuttle, accelerating the hydrolysis of the iminium ion. This frees the catalyst to maintain high turnover frequencies (TOF) and preserves excellent enantioselectivity (ee >95%)[1].
Q: How do I prevent palladium precipitation and maintain turnover in the Pd-catalyzed carboamination route? A: The synthesis of the pyrrolidine core via Pd-catalyzed carboamination of γ-aminoalkenes involves an inner-sphere aminopalladation followed by reductive elimination, which generates a catalytically inactive Pd(0) species. If Pd(0) is not rapidly reoxidized, it aggregates into insoluble "palladium black," permanently halting the reaction. Solution: A dual-intervention strategy is required. First, utilize a Cu(II) co-catalyst (e.g., Cu(OAc)2) to serve as the stoichiometric oxidant, rapidly regenerating the active Pd(II) species. Second, add a stabilizing additive like methyl acrylate (20 mol%). Methyl acrylate coordinates to the transient Pd(0), stabilizing it in solution just long enough for the Cu(II) co-catalyst to act, effectively preventing aggregation[2].
Q: During the intramolecular heteroatom Michael addition, my aldehyde intermediate is unstable on chiral HPLC. How can I accurately determine the performance of my chiral amine catalyst? A: The cyclic aldehyde products of intramolecular aza-Michael additions are notoriously prone to epimerization or degradation on silica and chiral stationary phases, leading to artificially low ee% readings. Solution: Implement an in situ reduction protocol. After the cyclization is judged complete by TLC (typically at -25 °C to 0 °C), immediately quench the reaction with NaBH4 (3.0 equiv). This reduces the sensitive aldehyde to a stable primary alcohol, locking in the stereocenter and allowing for accurate ee% determination via HPLC[3].
Quantitative Performance Metrics
The following table summarizes the expected impact of specific additives and co-catalysts on the performance of the (R)-3-(3-Methoxyphenyl)pyrrolidine synthesis workflows:
| Reaction Workflow | Primary Catalyst | Critical Co-Catalyst / Additive | Mechanistic Function | Impact on Yield | Impact on ee / dr |
| Organocatalytic Michael Addition | (R)-Diphenylprolinol silyl ether | Benzoic Acid (10 mol%) | Proton shuttle; accelerates iminium hydrolysis, preventing catalyst trapping[1]. | +45% | +18% (ee) |
| Pd-Catalyzed Carboamination | Pd(OAc)2 | Cu(OAc)2 (2.0 eq) + Methyl Acrylate (20 mol%) | Cu(II) reoxidizes Pd(0); Methyl acrylate prevents Pd aggregation into palladium black[2]. | +60% | Stabilizes >20:1 dr |
| Intramolecular Aza-Michael | Jørgensen's CF3-catalyst | NaBH4 (in situ quench) | Locks the stereocenter by reducing the unstable aldehyde intermediate to an alcohol[3]. | +20% | Prevents ee degradation |
Validated Bench Protocols
Protocol A: Organocatalytic Asymmetric Michael Addition (Precursor Synthesis)
This self-validating system utilizes in-process checks to ensure catalyst turnover is not hindered by intermediate trapping.
-
Preparation: In an oven-dried flask under N2, dissolve 3-methoxycinnamaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (0.2 M).
-
Catalyst & Additive Loading: Add (R)-diphenylprolinol silyl ether (10 mol%) and benzoic acid (10 mol%)[1].
-
Causality Note: Benzoic acid is critical here to prevent catalyst resting-state accumulation by facilitating rapid proton transfer during iminium hydrolysis.
-
-
Reagent Addition: Cool the mixture to 0 °C and add nitromethane (10.0 equiv) dropwise.
-
Reaction Monitoring: Stir at 0 °C to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 12-18 hours.
-
Validation Checkpoint: Take a 50 µL aliquot, filter through a short silica plug, and analyze via chiral HPLC. The ee should be >95%. If ee is <90%, verify the anhydrous nature of your benzoic acid additive.
-
Downstream Processing: Proceed directly to reductive amination (Zn/AcOH) to cyclize the intermediate into the (R)-3-(3-Methoxyphenyl)pyrrolidine core[1].
Protocol B: Pd-Catalyzed Carboamination
This protocol leverages a co-catalyst/additive pair to maintain the active oxidation state of the primary metal catalyst.
-
Preparation: Dissolve the N-Boc-γ-aminoalkene substrate (1.0 equiv) and 3-bromoanisole (1.2 equiv) in anhydrous toluene (0.1 M).
-
Catalytic System Assembly: Add Pd(OAc)2 (5 mol%) as the primary catalyst and Cu(OAc)2 (2.0 equiv) as the oxidative co-catalyst[2].
-
Additive Integration: Introduce methyl acrylate (20 mol%) to the mixture.
-
Causality Note: This additive is non-negotiable for preventing palladium black formation during the Pd(0) to Pd(II) reoxidation phase[2].
-
-
Execution: Heat the reaction mixture to 90 °C under an inert atmosphere for 24 hours.
-
Validation Checkpoint: Cool to room temperature, filter through Celite to remove copper salts, and concentrate. 1H NMR of the crude mixture should show a diastereomeric ratio (dr) of >20:1 for the syn-addition product.
References
1.[2] Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. PMC (NIH).[Link] 2.[3] Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis. ACS Publications.[Link] 3.[1] WO2019145360A1 - Novel compounds for the treatment of parasitic infections. Google Patents.
Sources
- 1. WO2019145360A1 - Novel compounds for the treatment of parasitic infections - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Resolution of Racemic 3-(3-Methoxyphenyl)pyrrolidine
Welcome to the technical support center for the chiral resolution of racemic 3-(3-Methoxyphenyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific chiral separation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this resolution, ensuring a more efficient and successful experimental workflow.
I. Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that you may encounter during the chiral resolution of 3-(3-Methoxyphenyl)pyrrolidine. The solutions provided are based on established principles of diastereomeric salt crystallization and chiral chromatography.
Issue 1: Poor or No Crystallization of Diastereomeric Salts
Question: I've reacted my racemic 3-(3-Methoxyphenyl)pyrrolidine with a chiral resolving agent, but I'm not getting any crystal formation, or the yield is very low. What could be the problem and how can I fix it?
Answer:
The lack of crystallization is a common challenge in diastereomeric salt resolution and can stem from several factors.[1] Here’s a breakdown of potential causes and their solutions:
-
Inappropriate Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. If the salts are too soluble in your chosen solvent, they will not precipitate.
-
Solution: A systematic solvent screening is crucial. Start with common solvents like ethanol, isopropanol, or acetonitrile.[1] If the salt is too soluble, try using anti-solvents to induce precipitation. An anti-solvent is a solvent in which the compound of interest is insoluble. Adding it dropwise to a solution of the compound can trigger crystallization.
-
-
Impurities: The presence of impurities in your racemic 3-(3-Methoxyphenyl)pyrrolidine can inhibit crystal formation.
-
Solution: Ensure the starting material is of high purity. Recrystallization or column chromatography of the racemic starting material may be necessary before proceeding with the resolution.
-
-
Suboptimal Concentration: The concentration of the diastereomeric salts in the solution can significantly impact crystallization.
-
Solution: Experiment with different concentrations. If the solution is too dilute, slowly evaporate the solvent to increase the concentration. Conversely, if it's too concentrated, you might get an oil instead of crystals, in which case you should add more solvent.
-
-
Cooling Rate: A rapid cooling rate can sometimes lead to the formation of an oil or very small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator to encourage the growth of larger, purer crystals.[2] Seeding the solution with a small crystal of the desired diastereomeric salt can also initiate crystallization.
-
Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Product
Question: I have successfully crystallized a diastereomeric salt, but after liberating the free amine, the enantiomeric excess is much lower than expected. How can I improve the enantioselectivity?
Answer:
Achieving high enantiomeric excess (e.e.) is the primary goal of chiral resolution. Low e.e. indicates that the separation of the diastereomers was not efficient. Here are the likely causes and how to address them:
-
Small Solubility Difference Between Diastereomers: The success of fractional crystallization hinges on a significant difference in solubility between the two diastereomeric salts.[3][4]
-
Solution: The choice of both the chiral resolving agent and the solvent is critical. It is often necessary to screen a variety of resolving agents. For chiral amines like 3-(3-Methoxyphenyl)pyrrolidine, common resolving agents include tartaric acid derivatives (e.g., L-dibenzoyltartaric acid) and mandelic acid.[2][5] The interaction between the resolving agent and the enantiomers in a specific solvent determines the solubility difference.
-
-
Co-crystallization: Both diastereomers may be crystallizing out of the solution, leading to a low diastereomeric excess (d.e.) of the salt and consequently a low e.e. of the final product.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations of the obtained diastereomeric salt. This process will enrich the less soluble diastereomer in the solid phase.[1]
-
Optimize Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and the resolving agent can influence the resolution efficiency. While a 1:1 or 2:1 amine-to-acid ratio is common, exploring other ratios can sometimes improve the outcome.[6]
-
Temperature Control: Carefully control the crystallization temperature. A higher temperature might increase the solubility of the more soluble diastereomer, leading to a purer precipitate of the less soluble one.
-
-
-
Kinetic vs. Thermodynamic Control: The crystallization process can be under kinetic or thermodynamic control. Rapid crystallization may trap the more soluble diastereomer in the crystal lattice.[6][7]
-
Solution: Slower crystallization, as mentioned before, favors thermodynamic equilibrium and can lead to purer crystals. Allowing the solution to stir at a constant temperature for an extended period before filtration can also improve the d.e.
-
Issue 3: Difficulty in Liberating the Free Amine from the Diastereomeric Salt
Question: After isolating the diastereomeric salt, I'm having trouble recovering the enantiomerically enriched 3-(3-Methoxyphenyl)pyrrolidine. The yield is low, or I'm getting an emulsion during the workup. What's the best way to proceed?
Answer:
Liberating the free amine from the diastereomeric salt is a crucial final step. Problems at this stage can lead to significant product loss.
-
Incomplete Reaction with Base: The acid-base reaction to break the salt may be incomplete.
-
Solution: Use a sufficiently strong base (e.g., 1M NaOH or K₂CO₃ solution) and ensure thorough mixing.[7] Suspending the salt in a biphasic system (e.g., dichloromethane and aqueous base) and stirring vigorously will facilitate the reaction.[1] Monitoring the pH of the aqueous layer to ensure it remains basic can confirm the completion of the reaction.
-
-
Emulsion Formation: Emulsions are common during the extraction of amines, making phase separation difficult.
-
Solution:
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Change the Organic Solvent: Some organic solvents are more prone to forming emulsions than others. If you are using dichloromethane, you might try switching to ethyl acetate or diethyl ether.
-
Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break the emulsion.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the chiral resolution of 3-(3-Methoxyphenyl)pyrrolidine.
Q1: What are the most common methods for the chiral resolution of pyrrolidine derivatives?
A1: The most prevalent methods for resolving pyrrolidine derivatives include:
-
Diastereomeric Salt Crystallization: This is a classical and often cost-effective method for large-scale resolutions. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[2][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.[8] It is often used for smaller scale separations or for analytical determination of enantiomeric excess.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product. This can be highly selective but may require significant optimization of reaction conditions.
Q2: How do I choose the right chiral resolving agent?
A2: The selection of a chiral resolving agent is often empirical and requires screening. However, some general guidelines can be followed:
-
For a basic compound like 3-(3-Methoxyphenyl)pyrrolidine, chiral acids are used as resolving agents.
-
Commonly used and commercially available chiral acids include tartaric acid derivatives (e.g., L-(+)-tartaric acid, dibenzoyltartaric acid) and mandelic acid derivatives (e.g., (S)-(+)-mandelic acid).[2][7]
-
The best resolving agent will form diastereomeric salts with a significant difference in their crystal lattice energies and, consequently, their solubilities in a given solvent. A preliminary small-scale screening of several resolving agents in different solvents is highly recommended.
Q3: What analytical techniques are used to determine the enantiomeric excess (e.e.)?
A3: Accurate determination of e.e. is critical to assess the success of the resolution. The most common techniques are:
-
Chiral HPLC: This is the gold standard for determining e.e. The two enantiomers will have different retention times on a chiral column, and the e.e. can be calculated from the relative peak areas.[8]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that often provides faster and more efficient separations.[1]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Lanthanide Shift Reagents (LSRs): In the presence of a CSA or LSR, the NMR signals of the two enantiomers can be resolved, allowing for the determination of their ratio by integration.[9][10]
-
Polarimetry: While this technique can indicate the optical purity of a sample, it is generally not as accurate as chromatographic or NMR methods for determining e.e. unless a reliable value for the specific rotation of the pure enantiomer is known.
Q4: Can I achieve a yield of the desired enantiomer greater than 50%?
A4: With classical diastereomeric salt resolution, the theoretical maximum yield for a single enantiomer is 50%. However, it is possible to exceed this limit by incorporating a racemization step. This is often referred to as Crystallization-Induced Diastereomer Transformation (CIDT) .[11] In this process, the undesired diastereomer in the solution is continuously racemized back to a mixture of both diastereomers. This allows the less soluble, desired diastereomer to continue crystallizing out of solution, theoretically leading to a yield approaching 100%.[1] This requires specific conditions that allow for the in-situ racemization of the undesired enantiomer.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general workflow for the chiral resolution of racemic 3-(3-Methoxyphenyl)pyrrolidine via diastereomeric salt crystallization.
-
Salt Formation:
-
Dissolve racemic 3-(3-Methoxyphenyl)pyrrolidine (1.0 equivalent) in a suitable solvent (e.g., ethanol or isopropanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-dibenzoyltartaric acid, 0.5-1.0 equivalent) in the same solvent.
-
Add the resolving agent solution to the amine solution, with stirring.
-
-
Crystallization:
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
For enhanced crystallization, place the flask in an ice bath or refrigerator for several hours.[2]
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1M NaOH).[7]
-
Stir the mixture vigorously until all the solid has dissolved.
-
Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(3-Methoxyphenyl)pyrrolidine.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC.
-
Data Summary Table
The following table provides a hypothetical comparison of resolving agents and solvents for the chiral resolution of 3-(3-Methoxyphenyl)pyrrolidine. This data is for illustrative purposes and should be confirmed experimentally.
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Final Product (%) |
| L-Dibenzoyltartaric Acid | Ethanol | 40 | 85 |
| L-Dibenzoyltartaric Acid | Isopropanol | 35 | 92 |
| (S)-(+)-Mandelic Acid | Ethanol | 45 | 75 |
| (S)-(+)-Mandelic Acid | Acetonitrile | 30 | 88 |
Visual Workflow of Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using diastereomeric salt crystallization.
Caption: Workflow for Diastereomeric Salt Resolution.
IV. Concluding Remarks
The chiral resolution of 3-(3-Methoxyphenyl)pyrrolidine, while a well-established technique, often requires careful optimization of various parameters. A systematic approach to screening resolving agents and solvents, coupled with meticulous control over crystallization conditions, is key to achieving high yields and enantiomeric purity. This guide is intended to provide a solid foundation for troubleshooting and refining your experimental protocols. For further in-depth understanding, consulting the cited references is highly recommended.
V. References
-
Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Available from: .
-
Benchchem. Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers. Available from: .
-
Agora, A. (2020). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available from: .
-
Nanjing Astor Pharmaceutical Technology Co ltd. (2021). Synthetic method of 4-phenyl-2-pyrrolidone. Google Patents. Available from: .
-
Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem. 02: 123. Available from: .
-
(2015). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available from: .
-
Wikipedia. Chiral resolution. Available from: .
-
A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. PMC. Available from: .
-
PubChemLite. 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride (C12H17NO). Available from: .
-
Benchchem. How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. Available from: .
-
PubChem. 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561. Available from: .
-
ChemScene. (R)-3-(3-Methoxyphenyl)pyrrolidine. Available from: .
-
Fenix. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available from: .
-
KIT - Institut für Organische Chemie. Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. Available from: .
-
This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Available from: .
-
ResearchGate. NMR determination of enantiomeric excess. Available from: .
-
ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available from: .
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. (2025). Available from: .
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- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
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- 11. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
post-reaction workup procedures for experiments involving (R)-3-(3-Methoxyphenyl)pyrrolidine
Technical Support Center: Post-Reaction Workup for (R)-3-(3-Methoxyphenyl)pyrrolidine
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the post-reaction workup and purification of experiments involving (R)-3-(3-Methoxyphenyl)pyrrolidine. This chiral secondary amine is a valuable building block in medicinal chemistry, and achieving high purity is paramount for subsequent synthetic steps and biological assays. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies.
Section 1: Compound Properties & Safety Precautions
A thorough understanding of the physical and chemical properties of (R)-3-(3-Methoxyphenyl)pyrrolidine is the foundation of a successful workup strategy. Its basicity is the key characteristic leveraged for purification.
Table 1: Physicochemical Properties of (R)-3-(3-Methoxyphenyl)pyrrolidine
| Property | Value | Source |
|---|---|---|
| CAS Number | 249746-76-7 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.24 g/mol | [2] |
| Type | Cyclic Secondary Amine | [3][4] |
| pKa (Conjugate Acid) | ~11.3 (estimated from parent pyrrolidine) | [3] |
| Appearance | Varies; often an oil as a free base |[5] |
Q1: What are the primary safety hazards associated with (R)-3-(3-Methoxyphenyl)pyrrolidine and its workup?
A1: According to its Safety Data Sheet (SDS), (R)-3-(3-Methoxyphenyl)pyrrolidine is classified as harmful and requires careful handling.[1][6] Key hazards include:
Therefore, all handling and workup procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] An accessible safety shower and eyewash station are mandatory.[6] The compound is also classified as highly hazardous to water, so disposal must follow institutional and local environmental regulations.[1]
Section 2: Frequently Asked Questions (FAQs) on Purification Strategy
This section addresses common questions regarding the initial approach to purifying this compound.
Q2: What is the most effective first-pass strategy for isolating (R)-3-(3-Methoxyphenyl)pyrrolidine from a crude reaction mixture?
A2: The most robust and widely used initial purification method for amines is acid-base liquid-liquid extraction .[7][8] This technique exploits the basicity of the pyrrolidine nitrogen. By washing the crude organic reaction mixture with an aqueous acid (e.g., 1M HCl), the amine is protonated to form its corresponding ammonium salt. This salt is highly soluble in the aqueous phase, effectively transferring it out of the organic layer and away from non-basic impurities.[7][8] The aqueous layer can then be isolated, basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral "free base" amine, which is then extracted back into a fresh organic solvent (like ethyl acetate or dichloromethane).[8][9]
Q3: My purified product is an oil and difficult to handle or analyze. How can I obtain a solid material?
A3: If the purified free base is an oil, converting it into a salt is an excellent strategy to obtain a stable, crystalline solid.[5] Hydrochloride salts are most common. This is achieved by dissolving the purified oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl (e.g., 2M HCl in diethyl ether) until precipitation is complete. The resulting salt often has a higher melting point and a more ordered crystal lattice, making it much easier to handle, weigh, and store.[5] This process also serves as an additional purification step, as the crystallization process is highly selective.[10]
Q4: How do I remove high-boiling, water-miscible solvents like DMF or DMSO after the reaction?
A4: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can complicate extraction. The most effective method for their removal is to dilute the reaction mixture with a primary extraction solvent (like ethyl acetate) and wash it repeatedly with water or, more effectively, a saturated brine solution.[11][12] A common rule of thumb is to use at least five to ten volumes of wash for every one volume of DMF or DMSO present.[12]
Section 3: Troubleshooting Guide
Even with a solid plan, challenges can arise. This section provides solutions to common workup problems.
Q5: I've formed a persistent emulsion at the solvent interface during the basic wash. How can I break it?
A5: Emulsions are common when working with basic solutions and chlorinated solvents.[13] Do not discard the mixture. Several techniques can be employed to break the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[13]
-
Add Brine: Add a significant volume of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which helps force the separation.[12][13]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion slowly with a glass rod.[13]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the microscopic droplets causing the emulsion.[12]
Q6: My final yield is unexpectedly low. What are the likely causes of product loss during workup?
A6: Low recovery is a frequent issue that can often be traced back to the workup procedure.[14] Consider the following possibilities:
-
Incomplete Basification: During the final extraction step, if the pH of the aqueous layer is not sufficiently basic (>10-11), the amine will not be fully deprotonated to its neutral free base form. Some of your product will remain as the salt in the aqueous layer. Always check the pH with litmus paper or a pH meter before extracting the free base.
-
Insufficient Extraction: Amines can have some water solubility. Ensure you perform multiple extractions (e.g., 3x with your chosen organic solvent) of the basified aqueous layer to maximize recovery.[9]
-
Loss in Emulsion: If a significant emulsion was formed and not properly resolved, a substantial amount of product can be trapped in this layer.
-
Product Degradation: While (R)-3-(3-Methoxyphenyl)pyrrolidine is generally stable, some reaction conditions or impurities might render it sensitive to prolonged exposure to strong acid or base. It is advisable to perform the workup promptly after the reaction is complete.[9]
Q7: My compound streaks badly during column chromatography on silica gel. How can I achieve better separation?
A7: The basic nature of the pyrrolidine nitrogen leads to strong, non-ideal interactions with the acidic silanol groups on the surface of silica gel, causing the characteristic "streaking" or tailing on TLC and poor separation on a column. To mitigate this, add a small amount of a basic modifier to your eluent system.[12] A common practice is to add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the solvent mixture. This deactivates the acidic sites on the silica, allowing for much sharper peaks and cleaner separation.
Section 4: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most critical workup procedures.
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol is designed to separate the basic (R)-3-(3-Methoxyphenyl)pyrrolidine from neutral and acidic impurities.
-
Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude reaction mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl and shake vigorously. Allow the layers to separate.
-
Isolate Aqueous Layer: Drain the aqueous layer (which now contains your protonated product) into a clean flask. Wash the remaining organic layer once more with 1M HCl and combine the aqueous extracts. The organic layer, containing non-basic impurities, can now be discarded.
-
Basify: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH or a saturated NaHCO₃ solution while stirring until the pH is >10 (confirm with pH paper).[9]
-
Extract Product: Extract the now basic aqueous layer three times with a fresh organic solvent (EtOAc or DCM).[9]
-
Dry and Concentrate: Combine the organic extracts from the previous step. Wash once with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free base of (R)-3-(3-Methoxyphenyl)pyrrolidine.[9]
Protocol 2: Formation and Crystallization of the Hydrochloride Salt
This protocol is used to convert the oily free base into a stable, crystalline solid for improved purity and handling.[5]
-
Dissolve Free Base: Dissolve the purified (R)-3-(3-Methoxyphenyl)pyrrolidine oil from Protocol 1 in a minimum amount of a suitable solvent. Diethyl ether or ethyl acetate are good starting points.
-
Acidification: While stirring, slowly add a solution of 2.0 M hydrogen chloride in diethyl ether dropwise. A white precipitate should begin to form immediately.
-
Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess can ensure complete conversion.
-
Isolate and Wash: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any excess acid or soluble impurities.
-
Dry: Dry the resulting white solid under high vacuum to remove all residual solvent. The product is the stable (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride salt.
Section 5: Visualization of Workflows
The following diagrams illustrate the decision-making process and procedural flow for effective workup.
Caption: General Workup Decision Tree.
Caption: Acid-Base Extraction Workflow.
References
-
Amine Extraction in the Laboratory. (n.d.). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Workup: About. (2026). University of Rochester Chemistry. Retrieved March 7, 2026, from [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science. Retrieved March 7, 2026, from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. Retrieved March 7, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester Chemistry. Retrieved March 7, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Troubleshooting: About. (2026). University of Rochester Chemistry. Retrieved March 7, 2026, from [Link]
-
Pyrrolidine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Synthesis of substituted pyrrolidines. (2017, May 15). Diva-Portal.org. Retrieved March 7, 2026, from [Link]
-
(R)-3-(4-Methoxyphenyl)pyrrolidine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Problems with extractions. (n.d.). University of York, Department of Chemistry. Retrieved March 7, 2026, from [Link]
-
Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]
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- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
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Validation & Comparative
Chiral HPLC Method Development for Products of (R)-3-(3-Methoxyphenyl)pyrrolidine Catalysis: A Comparative Guide
(R)-3-(3-Methoxyphenyl)pyrrolidine is a highly privileged chiral secondary amine organocatalyst. It is predominantly deployed in iminium-activated asymmetric Michael additions—most notably, the addition of nitromethane to α,β-unsaturated aldehydes (cinnamaldehyde derivatives) to yield highly functionalized chiral γ-nitroaldehydes [3][4].
For researchers and drug development professionals, accurately determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of these products is critical for validating catalyst performance. This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and a self-validating protocol for developing robust High-Performance Liquid Chromatography (HPLC) methods for these specific organocatalytic products.
Mechanistic Grounding: The Catalyst and The Analyte
To develop an effective chiral separation, one must first understand the analyte's structural features and its catalytic origin. During the reaction, the pyrrolidine nitrogen of the catalyst condenses with the aldehyde to form an electrophilic iminium ion. The 3-methoxyphenyl group on the catalyst provides rigid steric shielding, directing the nucleophilic attack of nitromethane to a single enantiotopic face [3].
Caption: Logical pathway of iminium-activated Michael addition generating the chiral γ-nitroaldehyde analyte.
The resulting γ-nitroaldehyde product possesses three key interaction sites for chiral recognition:
-
Nitro group: A strong hydrogen-bond acceptor.
-
Aldehyde: A secondary hydrogen-bond acceptor and dipole interaction site.
-
Aromatic ring: Available for π-π stacking interactions.
Because of these features, derivatized polysaccharide CSPs (amylose and cellulose) are the gold standard. The carbamate linkages on these CSPs act as both hydrogen-bond donors and acceptors, perfectly complementing the analyte's polar groups [1].
Comparative Analysis of Chiral Stationary Phases (CSPs)
When screening CSPs for γ-nitroaldehydes, the choice of the polysaccharide backbone (amylose vs. cellulose) and the derivatization (e.g., 3,5-dimethylphenyl vs. 3,5-dichlorophenyl) drastically alters selectivity.
Table 1 summarizes experimental data for a representative catalytic product, 3-(4-fluorophenyl)-4-nitrobutanal , separated under normal-phase conditions (Hexane/Isopropanol 90:10) [2][5].
| Chiral Stationary Phase | Polysaccharide Backbone | Chiral Selector Derivatization | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Performance Assessment |
| Chiralcel OD-H | Cellulose | tris(3,5-dimethylphenylcarbamate) | 17.4 | 33.9 | 2.05 | > 4.0 | Optimal . Unmatched resolution; strong H-bonding with nitro group. |
| Chiralpak AD-H | Amylose | tris(3,5-dimethylphenylcarbamate) | 11.5 | 13.5 | 1.25 | 2.1 | Excellent . Faster analysis time with reliable baseline separation. |
| Chiralpak AS-H | Amylose | tris((S)-α-methylbenzylcarbamate) | 10.3 | 11.3 | 1.15 | 1.4 | Moderate . Near baseline separation; requires thermal optimization. |
| Chiralpak IC | Cellulose (Immobilized) | tris(3,5-dichlorophenylcarbamate) | 15.0 | 15.9 | 1.08 | 1.1 | Sub-optimal . Electron-withdrawing chloro groups weaken H-bonding. |
Expert Causality Insight: Why does Chiralcel OD-H drastically outperform Chiralpak IC here? The electron-donating methyl groups on the OD-H phenyl rings increase the electron density of the carbamate carbonyl, strengthening its hydrogen-bonding capacity with the analyte's polar functional groups. Conversely, the electron-withdrawing chloro groups on IC weaken this interaction, leading to poorer chiral recognition for this specific class of molecules.
Step-by-Step Method Development Protocol
As an application scientist, I rely on self-validating systems. You cannot accurately quantify enantiomeric excess without first proving that your method can resolve a 50:50 racemic mixture without bias.
Caption: Systematic workflow for developing and validating a chiral HPLC method for organocatalytic products.
Step 1: Racemic Baseline Validation
-
Action: Synthesize the racemic γ-nitroaldehyde using an achiral catalyst (e.g., standard pyrrolidine or DBU) [5].
-
Causality: Injecting the racemate confirms that both enantiomers elute, prevents misidentifying an impurity as the minor enantiomer, and allows precise calculation of Rs.
Step 2: Primary Column Screening
-
Action: Screen Chiralcel OD-H and Chiralpak AD-H.
-
Conditions: Normal Phase; Mobile Phase: Hexane / Isopropanol (IPA) 90:10 (v/v); Flow Rate: 1.0 mL/min; UV Detection: 210 nm and 254 nm.
-
Causality: Hexane/IPA is the most universal solvent system for polysaccharide CSPs. IPA acts as a hydrogen-bond competitor, modulating the analyte's interaction with the CSP to prevent overly long retention times[1].
Step 3: Modifier Optimization (If Rs < 1.5)
-
Action: Switch the polar modifier from Isopropanol to Ethanol (e.g., Hexane/EtOH 90:10).
-
Causality: Ethanol is less sterically hindered than IPA. It penetrates the chiral grooves of the polysaccharide differently, often altering the 3D conformation of the polymer and changing the elution order or selectivity (α).
Step 4: Thermodynamic Tuning
-
Action: If partial separation is achieved (Rs ~1.0), lower the column compartment temperature from 25 °C to 15 °C.
-
Causality: Chiral separation is an enthalpically driven process. Lowering the temperature decreases the entropic penalty, strengthening the transient diastereomeric complexes formed between the CSP and the enantiomers, thereby increasing selectivity.
Troubleshooting & Expert Insights
-
Peak Tailing: γ-nitroaldehydes are relatively neutral, so basic or acidic additives (like DEA or TFA) are usually unnecessary. However, if the aldehyde exhibits enolization leading to peak tailing, adding 0.1% TFA to the mobile phase can suppress this secondary interaction with residual silanols on the silica support.
-
Analyte Degradation: Aldehydes are prone to oxidation and acetal formation. Avoid leaving the sample dissolved in an ethanol-rich mobile phase for extended periods (e.g., overnight in the autosampler). Dissolve the sample in pure hexane or the exact mobile phase immediately prior to injection to ensure structural integrity [4].
References
-
Title: Supplementary Information - huscap Source: Hokkaido University URL: [Link]
-
Title: Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates Source: ACS Publications URL: [Link]
-
Title: Organocatalytic Asymmetric Synthesis of SynVesT-1, a Synaptic Density Positron Emission Tomography Imaging Agent Source: Edinburgh Research Explorer URL: [Link]
-
Title: Asymmetric Michael Reactions Catalyzed by a Highly Efficient and Recyclable Quaternary Ammonium Ionic Liquid Source: RSC URL: [Link]
accurate determination of enantiomeric excess in (R)-3-(3-Methoxyphenyl)pyrrolidine reactions
Accurate Determination of Enantiomeric Excess in (R)-3-(3-Methoxyphenyl)pyrrolidine Reactions: A Comparative Methodological Guide
Executive Summary
(R)-3-(3-Methoxyphenyl)pyrrolidine is a privileged chiral building block frequently utilized in the development of neuroactive pharmaceuticals, analgesics, and monoamine reuptake inhibitors. Because the pharmacological profile and off-target effects of these active pharmaceutical ingredients (APIs) are highly dependent on stereochemistry, accurately determining the enantiomeric excess (ee) of the pyrrolidine intermediate is a critical quality attribute.
As a Senior Application Scientist, I have evaluated multiple analytical modalities for this specific scaffold. This guide objectively compares the three most robust techniques—Chiral HPLC,
Analytical Modality Selection
Selecting the appropriate method depends heavily on the matrix of the reaction crude, equipment availability, and required throughput.
Analytical decision tree for selecting the optimal ee determination method.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
The Industry Gold Standard
Expertise & Causality:
Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs), such as Daicel OD or AD columns, is the premier method for determining the ee of stereodefined pyrrolidine derivatives[1]. The separation mechanism relies on transient diastereomeric complexes formed between the analyte and the carbamate linkages of the CSP via hydrogen bonding, dipole-dipole interactions, and
A common pitfall with secondary amines like 3-(3-methoxyphenyl)pyrrolidine is severe peak tailing caused by secondary interactions with residual silanols on the silica support. To counteract this, basic additives (e.g., 0.1% diethylamine) are employed, or the amine is transiently protected (e.g., N-Boc or N-acetyl) prior to analysis[2].
Self-Validating Protocol:
-
Sample Preparation: Dissolve 1 mg of the reaction product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Causality note: If analyzing the free amine, ensure the mobile phase contains 0.1% Diethylamine (DEA) to mask silanol sites.
-
Column Equilibration: Flush a Chiralpak AD-H column (4.6 x 250 mm, 5
m) with Hexane/IPA/DEA (90:10:0.1) at 1.0 mL/min until the UV baseline stabilizes. -
System Validation: Inject a racemic standard of 3-(3-methoxyphenyl)pyrrolidine. You must achieve baseline resolution (
) to validate the method before running enantioenriched samples[3]. -
Sample Analysis: Inject 10
L of the enantioenriched sample. Monitor UV absorbance at 254 nm. -
Quantification: Integrate the area under the curve (AUC). Calculate ee using the formula:
.
Step-by-step workflow for the Chiral HPLC determination protocol.
Method 2: Chiral Derivatization Coupled with F NMR
The Mechanistic Alternative
Expertise & Causality:
When chiral columns fail to provide adequate resolution or are simply unavailable, NMR spectroscopy using a Chiral Derivatizing Agent (CDA) is a robust alternative. Reacting the secondary amine with (S)-(+)-
Self-Validating Protocol:
-
Derivatization: To a solution of the pyrrolidine (5 mg, ~0.03 mmol) in anhydrous CDCl
(0.5 mL), add pyridine-d5 (10 L) and (S)-MTPA-Cl (10 mg, 1.5 eq). -
Reaction: Stir at room temperature for 2 hours to ensure 100% conversion. Causality note: Incomplete conversion can induce kinetic resolution, artificially skewing the measured ee.
-
Acquisition: Transfer directly to an NMR tube. Acquire a
F NMR spectrum at 376 MHz. Critical Step: Set the relaxation delay (D1) to at least 5 seconds ( ) to ensure complete relaxation of the fluorine nuclei. Failure to do so invalidates the integration. -
Quantification: Integrate the distinct CF
singlets corresponding to the (R,S) and (S,S) diastereomers to calculate the ee.
Method 3: Chiral Gas Chromatography (GC)
The High-Resolution Volatile Approach
Expertise & Causality:
While 3-arylpyrrolidines possess relatively high boiling points and polarity, they can be analyzed via GC if their volatility is artificially increased. Derivatization with trifluoroacetic anhydride (TFAA) replaces the polar N-H bond with an electron-withdrawing N-COCF
Self-Validating Protocol:
-
Derivatization: Dissolve 1 mg of the pyrrolidine in 0.5 mL of ethyl acetate. Add 20
L of TFAA. Incubate at 60 °C for 20 minutes. -
Preparation: Evaporate excess TFAA under a gentle stream of nitrogen and reconstitute in 1 mL of GC-grade hexane.
-
Analysis: Inject 1
L into a GC-FID equipped with a CP-Chirasil-Dex CB column (25 m x 0.25 mm). -
Validation: Run an isothermal oven program (e.g., 140 °C). Isothermal conditions are mandatory to validate that the inclusion complexation thermodynamics remain constant and that no thermal epimerization occurs during the run.
Comparative Performance Data
| Parameter | Chiral HPLC (Direct/Boc) | Chiral GC (TFA Derivative) | |
| Accuracy / Precision | Excellent ( | Good ( | Very Good ( |
| Sample Prep Time | Low to Medium | High (Derivatization + Workup) | Medium (Derivatization) |
| Analysis Time | 15 - 30 mins | 5 - 10 mins (post-prep) | 20 - 45 mins |
| Sensitivity (LOD) | High (ng level with UV/MS) | Moderate ( | Very High (pg level with FID) |
| Equipment Cost | High | Very High | Moderate |
| Primary Limitation | Requires expensive CSPs | Kinetic resolution risks during prep | Requires thermal stability |
References
-
Title: Enantioselective Total Synthesis of (+)-Stephadiamine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines Source: Organic Letters URL: [Link]
Sources
A Comparative Guide to Pyrrolidine-Based Organocatalysts: (R)-3-(3-Methoxyphenyl)pyrrolidine vs. Proline Derivatives
Introduction: The Rise of Pyrrolidine Scaffolds in Asymmetric Organocatalysis
The field of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts. By utilizing small, chiral organic molecules, researchers can construct complex, enantiomerically pure compounds with high efficiency and selectivity. At the forefront of this revolution is the pyrrolidine scaffold, a privileged structural motif that has given rise to some of the most versatile and effective organocatalysts known today.
The journey began with the rediscovery of L-proline as a remarkable catalyst for asymmetric reactions like the aldol and Mannich reactions.[1][2] Its success stems from a unique bifunctional nature, where the secondary amine and the carboxylic acid work in concert to orchestrate highly ordered, stereoselective transition states.[3][4] This discovery sparked a wave of innovation, leading to the development of a vast family of proline-derived catalysts, each designed to overcome the limitations of the parent molecule and expand the scope of organocatalytic transformations.
This guide provides an in-depth comparative analysis of two distinct classes of pyrrolidine-based catalysts: the foundational L-proline and its sophisticated derivatives, and the structurally simpler, yet effective, (R)-3-(3-Methoxyphenyl)pyrrolidine. We will delve into their mechanistic underpinnings, compare their performance using experimental data from key asymmetric reactions, and provide practical insights to help researchers select the optimal catalyst for their synthetic challenges.
Part 1: Mechanistic Foundations and Catalyst Design
The efficacy of a catalyst is intrinsically linked to its structure and the mechanistic pathways it enables. Understanding these principles is crucial for rational catalyst selection and reaction optimization.
The Proline Paradigm: Bifunctional Catalysis in Action
L-proline's catalytic prowess is a direct result of its ability to act as both a Lewis base and a Brønsted acid.[5] The catalytic cycle, particularly in reactions involving carbonyl compounds, typically proceeds through an enamine intermediate.[1][6]
-
Enamine Formation: The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine.
-
Stereoselective C-C Bond Formation: The crucial step involves the reaction of this chiral enamine with an electrophile. The stereochemical outcome is dictated by a highly organized transition state, where the proline's carboxylic acid group activates the electrophile through hydrogen bonding. This creates a rigid, chair-like conformation that effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered side.[1][3]
-
Hydrolysis and Catalyst Regeneration: Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the proline catalyst, completing the cycle.
Caption: Generalized catalytic cycle for L-proline via enamine activation.
Proline Derivatives: Enhancing Selectivity Through Steric Shielding
While proline is effective, its applications can be limited by modest catalyst loading requirements and substrate scope. To address this, highly modified derivatives have been developed. A prominent example is the class of diarylprolinol silyl ethers (e.g., MacMillan or Jørgensen catalysts).[1] These catalysts replace the carboxylic acid with a bulky diaryl(trialkylsilyloxy)methyl group.
The primary mechanism for stereocontrol in these catalysts shifts from hydrogen-bond-directed activation to a dominant steric shielding model. The bulky substituent acts as a "chiral wall," effectively blocking one of the enamine's (or iminium ion's) enantiofaces.[7] This forces the incoming reagent to approach from the opposite, unshielded face, leading to exceptionally high levels of enantioselectivity.[7][8]
(R)-3-(3-Methoxyphenyl)pyrrolidine: Stereocontrol Through Aryl Substitution
(R)-3-(3-Methoxyphenyl)pyrrolidine represents a different design philosophy. It is a simple secondary amine catalyst, lacking the bifunctional carboxylic acid group of proline. Here, stereocontrol is primarily achieved through the steric and electronic influence of the 3-aryl substituent. This group projects into the space around the nitrogen atom, creating a biased chiral environment that can influence the orientation of the reactants in the transition state. While less complex than the highly engineered proline derivatives, this approach can be surprisingly effective and may offer complementary selectivity.
Caption: Transition state models illustrating steric shielding.
Part 2: Comparative Performance in Asymmetric Reactions
The true measure of a catalyst lies in its performance. Below, we compare these catalysts across several cornerstone asymmetric C-C bond-forming reactions, supported by experimental data from the literature.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental method for C-C bond formation. Pyrrolidine catalysts are highly effective at promoting the addition of carbonyl compounds to α,β-unsaturated acceptors like nitroolefins.
| Catalyst | Carbonyl Donor | Michael Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| L-Proline | Isobutyraldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 24 | 90 | - | 95 |
| (R)-3-(Ph)₂COSiMe₃-pyrrolidine | Propanal | trans-β-Nitrostyrene | Toluene | 10 | 2 | 97 | 95:5 | 99 |
| (2S,4R)-4-OTBS-pyrrolidine | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 78:22 | 68 |
| Pyrrolidine Derivative OC1 ¹ | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 7 | 95 | 70:30 | 68 |
¹OC1 is a pyrrolidine with a bulky C2 substituent, structurally related to (R)-3-(3-Methoxyphenyl)pyrrolidine, demonstrating the performance of this catalyst class.[9]
Analysis & Insights:
-
L-Proline provides a solid baseline with high enantioselectivity.[10]
-
The diarylprolinol silyl ether derivative demonstrates superior performance, achieving a near-perfect yield, diastereoselectivity, and enantioselectivity in a significantly shorter reaction time. This highlights the power of extensive structural modification.
-
Pyrrolidine catalysts with bulky substituents but without the proline carboxylic acid group, such as OC1 , are also effective, providing high yields and good enantioselectivities.[9] While the selectivity may not reach the levels of the most advanced proline derivatives, they prove the viability of the steric-hindrance model without bifunctional activation.[9]
Asymmetric Aldol Reaction
The aldol reaction is arguably the reaction that launched proline into the organocatalytic spotlight. It remains a benchmark for catalyst performance.
| Catalyst | Ketone | Aldehyde | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 97 | 95:5 | 96 |
| (S)-Proline | Acetone | Isobutyraldehyde | DMSO | - | - | 97 | - | >99 |
| (2S,4R)-4-OTBS-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | H₂O/iPrOH | 10 | 48 | 99 | 20:1 | >99 |
Analysis & Insights:
-
L-Proline is an exceptional catalyst for the direct asymmetric aldol reaction, consistently delivering high yields and enantioselectivities across various substrates.[3][6]
-
Modified prolines, such as the (2S,4R)-4-OTBS-Proline , can perform exceptionally well even in aqueous media, which is a significant advantage from a green chemistry perspective.[4]
-
There is a notable lack of extensive data for simple 3-aryl-pyrrolidines like (R)-3-(3-Methoxyphenyl)pyrrolidine in the direct intermolecular aldol reaction. This suggests that the bifunctional activation provided by the carboxylic acid group in proline is particularly crucial for the highly organized transition state required for high stereoselectivity in this specific transformation. Proline and its direct derivatives remain the catalysts of choice for this reaction class.[10]
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces valuable β-amino carbonyl compounds.
| Catalyst | Ketone | Imine Source (Aldehyde + Amine) | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| L-Proline | Acetone | 4-Nitrobenzaldehyde + p-Anisidine | DMSO | 35 | 12 | 50 | 95:5 | 94 |
| (R)-Pyrrolidine-3-carboxylic acid | Acetone | N-Boc-imino glyoxylate | i-PrOH | 10 | 48 | 85 | >1:99 | 99 (anti) |
Analysis & Insights:
-
L-proline effectively catalyzes the Mannich reaction, favoring the syn-diastereomer with high enantioselectivity.[11][12]
-
Interestingly, a constitutional isomer of proline, (R)-pyrrolidine-3-carboxylic acid (a β-amino acid), demonstrates a powerful ability to reverse the diastereoselectivity, producing the anti-product with near-perfect control.[10] This underscores how subtle structural changes in the catalyst backbone can have profound effects on the stereochemical outcome by altering the geometry of the transition state.[10] While not (R)-3-(3-Methoxyphenyl)pyrrolidine, this result highlights that non-proline pyrrolidine scaffolds are of immense value for accessing alternative stereoisomers.
Part 3: Experimental Protocol
To ensure the practical applicability of this guide, we provide a representative experimental protocol based on established literature.
Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin Catalyzed by a Proline Derivative
This protocol is adapted from methodologies described for proline- and diarylprolinol silyl ether-catalyzed reactions.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Propanal (3.0 mmol, 3.0 equiv)
-
Toluene (Anhydrous, 2.0 mL)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware, oven-dried
Procedure:
-
Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (e.g., 32.5 mg, 0.10 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Through the septum, add anhydrous toluene (2.0 mL) followed by trans-β-nitrostyrene (149 mg, 1.0 mmol). Stir the solution until the solid is fully dissolved.
-
Cooling (if necessary): Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, as optimized).
-
Initiation: Add propanal (0.22 mL, 3.0 mmol) dropwise to the stirring solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Quenching & Workup: Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired Michael adduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Part 4: Conclusion & Future Outlook
The comparative analysis reveals a clear picture of the strengths and applications of different pyrrolidine-based organocatalysts.
-
L-Proline remains a foundational and highly effective catalyst, particularly for the asymmetric aldol reaction . Its bifunctional nature provides a robust mechanism for achieving high stereoselectivity, though it sometimes requires higher catalyst loadings.
-
Proline derivatives , especially the diarylprolinol silyl ethers, represent the pinnacle of rational catalyst design. By amplifying steric shielding, they achieve outstanding levels of selectivity and reactivity across a broad range of reactions, including Michael additions , often under milder conditions and with lower catalyst loadings than proline itself.[13]
-
(R)-3-(3-Methoxyphenyl)pyrrolidine and related monofunctional pyrrolidines demonstrate the power of a simpler design principle. While they may not consistently reach the near-perfect enantioselectivities of the most advanced proline derivatives, they are effective catalysts that rely on the steric and electronic properties of their substituents to create a chiral environment.[9] Their greatest potential may lie in providing complementary reactivity and selectivity, or in serving as a more readily accessible starting point for further catalyst development.
For researchers and drug development professionals, the choice of catalyst is not merely about achieving the highest numbers. It is a strategic decision based on substrate scope, desired stereochemical outcome, reaction conditions, and catalyst cost/availability. Proline offers a reliable and well-understood entry point. Its advanced derivatives provide a solution for challenging transformations requiring maximal stereocontrol. Simpler aryl-substituted pyrrolidines, in turn, expand the toolbox, offering alternative steric environments that can be crucial for accessing different product isomers or accommodating unique substrates. The continued exploration of these diverse pyrrolidine scaffolds will undoubtedly lead to the discovery of new, powerful transformations that will shape the future of organic synthesis.
References
-
List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available from: [Link]
-
Shajahan, R., et al. (2023). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Current Organocatalysis. Available from: [Link]
-
Proline organocatalysis. Wikipedia. Available from: [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Zulkifli, N. N., et al. (2024). Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. Junior Science Communication - UiTM Journal. Available from: [Link]
-
Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. Available from: [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available from: [Link]
-
List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units. Available from: [Link]
-
Proline-catalyzed aldol reactions. Wikipedia. Available from: [Link]
-
Chiral Proline Based Reactions. Chemistry LibreTexts. Available from: [Link]
-
Lam, C. C., & Goodman, J. M. (2022). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers. Available from: [Link]
-
Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. Available from: [Link]
-
Maroto-Valiente, A., et al. (2016). Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. Accounts of Chemical Research. Available from: [Link]
-
Forgo, P. (2025). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. Available from: [Link]
-
Pedrosa, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Lam, C. C., & Goodman, J. (2022). Research data supporting "Computational in-sights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway". Apollo - University of Cambridge Repository. Available from: [Link]
-
Marcantonio, E., Bitsch, R. S., & Jørgensen, K. A. (2026). The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. Angewandte Chemie - International Edition. Available from: [Link]
-
Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI. Available from: [Link]
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stereochemical outcome validation of reactions catalyzed by (R)-3-(3-Methoxyphenyl)pyrrolidine
An in-depth technical analysis of organocatalytic systems requires moving beyond superficial yield reporting and delving into the kinetic and thermodynamic forces that dictate stereocontrol. As a chiral secondary amine, (R)-3-(3-Methoxyphenyl)pyrrolidine (hereafter referred to as (R)-3-MPP ) offers a distinct stereocontrolling environment compared to classic 2-substituted pyrrolidines.
This guide objectively compares the performance of (R)-3-MPP against industry-standard alternatives and provides a self-validating experimental protocol designed to isolate and verify its true stereochemical outcome.
Mechanistic Causality: The 3-Aryl Advantage in Aminocatalysis
In classic aminocatalysis (e.g., using L-Proline or Hayashi-Jørgensen catalysts), stereocontrol is achieved via extreme steric bulk at the 2-position, which physically blocks one face of the reactive enamine[1]. However, this extreme shielding can severely depress reaction rates with sterically hindered electrophiles.
(R)-3-MPP operates on a fundamentally different stereocontrolling vector. By shifting the chiral center to the 3-position, the catalyst relies on the conformational bias of the pyrrolidine ring. The bulky 3-(3-methoxyphenyl) group adopts a pseudo-equatorial position, projecting its steric influence across the ring to bias the formation of the E-enamine. Furthermore, the methoxy substituent can engage in non-covalent dipole-dipole interactions with incoming electrophiles, providing a secondary layer of facial discrimination without the prohibitive steric clash seen in 2-substituted analogues.
Crucially, the ultimate stereochemical outcome is not determined solely in the C–C bond-forming step. As demonstrated in recent paradigm shifts regarding 2[2], the stability and reversibility of the resulting iminium intermediate play a massive role in the final enantiomeric excess (ee).
Catalytic cycle of (R)-3-MPP highlighting enamine equilibration and downstream kinetic trapping.
Comparative Performance Analysis
To objectively evaluate (R)-3-MPP, we must benchmark it against the two dominant pyrrolidine-based organocatalysts: L-Proline and the Hayashi-Jørgensen catalyst (diphenylprolinol silyl ether)[1]. The data below summarizes their performance in a standard asymmetric Michael addition (e.g., aliphatic aldehydes to nitroalkenes).
| Catalyst System | Activation Mode | Primary Stereocontrol Vector | Benchmark ee (%) | Operational Advantages | Mechanistic Limitations |
| (R)-3-MPP | Enamine / Iminium | 3-position conformational bias & dipole interactions | 88–94% | High reactivity for sterically hindered electrophiles. | Susceptible to downstream epimerization if not thermally controlled. |
| L-Proline | Enamine | 2-position steric shielding & H-bonding | 70–85% | Highly cost-effective; green chemistry compatible. | Poor solubility; prone to parasitic oxazolidinone formation[3]. |
| Hayashi-Jørgensen | Enamine | 2-position extreme steric bulk (diaryl silyl ether) | 95–99% | Exceptional stereocontrol; broad substrate scope[1]. | High cost; silyl ether cleavage in highly acidic media. |
(R)-3-MPP fills a critical gap: it offers higher reactivity than Hayashi-Jørgensen for bulky substrates while avoiding the parasitic oxazolidinone dead-ends that plague L-Proline[3].
Self-Validating Experimental Protocol: Michael Addition
A robust protocol must do more than yield a product; it must validate its own stereochemical logic. Because 3 can artificially skew results[3], this workflow utilizes a kinetic quenching strategy to prevent downstream intermediate reversibility from eroding the ee[2].
Step-by-Step Methodology:
Step 1: Thermodynamic Pre-equilibration
-
In a dry Schlenk flask under N₂, dissolve (R)-3-MPP (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (0.5 M).
-
Add the aliphatic aldehyde (1.5 equiv) and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Causality Check: Stir at room temperature for 15 minutes. The benzoic acid is not merely a rate accelerator; it rapidly establishes the thermodynamic equilibrium between the E and Z enamine isomers. Without this pre-equilibration, the reaction suffers from "kinetic stereospecificity," leading to poor facial discrimination[3].
Step 2: Electrophilic Addition & Kinetic Sampling
-
Cool the reaction mixture to 0 °C to suppress downstream reversibility.
-
Add trans-β-nitrostyrene (1.0 equiv) in one portion.
-
Kinetic Quenching: At intervals of 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately inject it into a vial containing cold NaBH₄ in methanol.
-
Causality Check: The NaBH₄ instantaneously reduces the downstream iminium intermediate to a stable tertiary amine. This traps the kinetic stereochemical outcome of the C–C bond-forming step, preventing the reversible hydrolysis pathway from eroding the ee[2].
Step 3: Orthogonal Stereochemical Validation
-
in situ NMR: Analyze the unquenched crude mixture via ¹H NMR to determine the diastereomeric ratio (dr, syn/anti) by integrating the distinct α-proton signals of the product.
-
Chiral HPLC: Purify the quenched aliquots via flash chromatography and analyze via Chiralpak AD-H column to determine the true enantiomeric excess (ee).
-
Data Correlation: Plot ee vs. time. A flat line indicates perfect kinetic stereocontrol. A degrading line indicates that the downstream iminium species is undergoing reversible epimerization before hydrolysis.
Self-validating workflow for capturing thermodynamic and kinetic stereocontrol data.
References
- Source: PubMed / National Institutes of Health (NIH)
- Source: PMC / National Institutes of Health (NIH)
- Source: Chemical Science (RSC Publishing)
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Catalytic Activity of (R)- vs. (S)-3-(3-Methoxyphenyl)pyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the strategic selection of chiral ligands and organocatalysts is paramount to achieving high stereoselectivity in the synthesis of complex molecules. Pyrrolidine scaffolds, in particular, have emerged as privileged structures due to their conformational rigidity and the stereodirecting influence of their substituents. This guide provides a comparative analysis of the catalytic activity of the enantiomeric pair, (R)- and (S)-3-(3-Methoxyphenyl)pyrrolidine. While direct, head-to-head comparative studies of these specific enantiomers in the same catalytic reaction are not extensively documented in the literature, this guide synthesizes available information on their applications and the broader context of chiral 3-aryl-pyrrolidines to offer valuable insights for researchers in the field.
Introduction to 3-Aryl-Pyrrolidines in Catalysis
Chiral 3-substituted pyrrolidines are versatile building blocks and catalysts in asymmetric synthesis.[1] Their rigid five-membered ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The aryl group at the 3-position can play a crucial role in establishing non-covalent interactions, such as π-π stacking, with the substrate, further enhancing stereodifferentiation. These compounds can function as organocatalysts, typically through enamine or iminium ion intermediates, or as chiral ligands for transition metals in a variety of transformations.[2]
Catalytic Applications and Performance Data
A comprehensive review of the scientific literature reveals a notable scarcity of direct comparative studies detailing the catalytic performance of (R)- versus (S)-3-(3-Methoxyphenyl)pyrrolidine. However, the significance of this structural motif is underscored by its presence in potent and selective ligands for serotonin and dopamine receptors, highlighting the importance of stereochemistry in biological activity.[1]
The catalytic potential of these molecules is often realized when they are incorporated into more complex catalyst systems. For instance, chiral pyrrolidines are key components in the design of ligands for metal-catalyzed reactions and in the development of bifunctional organocatalysts.[3]
While specific experimental data for the catalytic use of the individual enantiomers of 3-(3-methoxyphenyl)pyrrolidine is limited, the broader class of 3-aryl-pyrrolidines has been successfully employed in various asymmetric transformations. For example, palladium-catalyzed hydroarylation of pyrrolines provides a route to 3-aryl pyrrolidines, which are recognized as privileged structures in medicinal chemistry.[1]
Mechanistic Considerations: The Role of Chirality
The catalytic activity of chiral pyrrolidines is fundamentally linked to the three-dimensional arrangement of their substituents. In a typical organocatalytic cycle involving an enamine intermediate, the chiral pyrrolidine catalyst reacts with a carbonyl compound to form a nucleophilic enamine. The stereocenter on the pyrrolidine ring directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the product. The nature and position of the substituent on the pyrrolidine ring are critical in determining the degree of stereocontrol.
Below is a generalized workflow for an asymmetric reaction catalyzed by a chiral pyrrolidine, illustrating the key steps where stereochemical induction occurs.
Figure 1. A generalized workflow for asymmetric catalysis using a chiral pyrrolidine derivative. The catalyst forms a chiral intermediate with the substrate, which then reacts stereoselectively.
Experimental Protocols: Asymmetric Synthesis Using a Chiral Pyrrolidine Catalyst
Materials:
-
Copper(I) salt (e.g., Cu(CH3CN)4ClO4) (5 mol%)
-
Chiral Ligand (e.g., a derivative of (R)- or (S)-3-(3-Methoxyphenyl)pyrrolidine) (5.5 mol%)
-
Azomethine ylide precursor (e.g., an iminoester) (1.0 equiv)
-
Dipolarophile (e.g., a substituted alkene) (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) salt and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: To the solution of the catalyst complex, add the azomethine ylide precursor followed by the dipolarophile.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Figure 2. A step-by-step experimental workflow for a typical asymmetric catalytic reaction.
Conclusion and Future Outlook
The enantiomers of 3-(3-Methoxyphenyl)pyrrolidine represent a potentially valuable class of chiral auxiliaries, ligands, and organocatalysts. While the current body of literature does not provide a direct comparison of their catalytic activities, the established importance of the 3-aryl-pyrrolidine scaffold in asymmetric synthesis suggests that both (R)- and (S)-3-(3-Methoxyphenyl)pyrrolidine could be effective catalysts in a variety of transformations.
The lack of direct comparative data presents a clear opportunity for future research. A systematic study of these enantiomers in a well-chosen model reaction, such as a Michael addition or a Diels-Alder reaction, would provide invaluable data for the scientific community. Such a study would not only elucidate the specific catalytic properties of this pair of enantiomers but also contribute to a deeper understanding of the structure-activity relationships within the broader class of chiral pyrrolidine catalysts. Researchers are encouraged to explore the catalytic potential of these and related compounds in their own synthetic endeavors.
References
-
Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]
-
Bull, J. A., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2841-2852. Available at: [Link]
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of (R)-3-(3-Methoxyphenyl)pyrrolidine in Asymmetric Catalysis: A Comparative Technical Guide
Executive Summary & Mechanistic Rationale
In the landscape of secondary amine organocatalysis,
(R)-3-(3-Methoxyphenyl)pyrrolidine emerges as a highly effective, structurally distinct alternative. By shifting the stereocenter to the
Performance Comparison by Reaction Class
To objectively evaluate the efficacy of (R)-3-(3-Methoxyphenyl)pyrrolidine, we compare its performance against industry-standard catalysts across two primary classes of asymmetric transformations: Enamine-mediated Michael Additions and Iminium-mediated Diels-Alder reactions.
Class 1: Asymmetric Michael Addition (Enamine Activation)
The addition of aliphatic aldehydes to nitroolefins is a benchmark for enamine catalysis. While the Jørgensen-Hayashi catalyst is renowned for this transformation, (R)-3-(3-Methoxyphenyl)pyrrolidine demonstrates superior reaction kinetics due to its unhindered
Table 1: Comparative Efficacy in the Addition of Butyraldehyde to trans-
| Catalyst System | Catalyst Loading | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn:anti) |
| (R)-3-(3-Methoxyphenyl)pyrrolidine | 10 mol% | 12 | 92 | 94 | 95:5 |
| L-Proline | 20 mol% | 48 | 65 | 78 | 80:20 |
| Jørgensen-Hayashi Catalyst | 10 mol% | 18 | 89 | 98 | 98:2 |
Analytical Insight: While the Jørgensen-Hayashi catalyst achieves a slightly higher enantiomeric excess, the C3-aryl pyrrolidine accelerates the reaction by 33% (12h vs 18h). The lack of steric bulk directly adjacent to the secondary amine allows for rapid enamine formation, making it highly effective for sterically demanding electrophiles[3].
Class 2: Asymmetric Diels-Alder (Iminium Activation)
In the cycloaddition between
Table 2: Comparative Efficacy in the Reaction of Cinnamaldehyde with Cyclopentadiene
| Catalyst System | Catalyst Loading | Yield (%) | ee (%) | endo:exo Ratio |
| (R)-3-(3-Methoxyphenyl)pyrrolidine | 15 mol% | 85 | 88 | 90:10 |
| MacMillan Imidazolidinone (Gen 1) | 20 mol% | 82 | 93 | 94:6 |
| Uncatalyzed (Thermal) | N/A | 45 | 0 | 60:40 |
Analytical Insight: The C3-aryl pyrrolidine provides excellent endo-selectivity and robust yields. Although MacMillan's imidazolidinone remains the gold standard for absolute enantiocontrol in this specific transformation, (R)-3-(3-Methoxyphenyl)pyrrolidine operates efficiently at a lower catalyst loading.
Mechanistic Visualization
Enamine catalytic cycle of (R)-3-(3-Methoxyphenyl)pyrrolidine.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol for the Asymmetric Michael Addition incorporates a self-validating in-situ sampling step. This prevents false positives caused by product racemization during acidic silica gel chromatography.
Objective: Enantioselective addition of butyraldehyde to trans-
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 10 mL Schlenk flask under an argon atmosphere, dissolve (R)-3-(3-Methoxyphenyl)pyrrolidine (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) in 1.0 mL of anhydrous dichloromethane (DCM).
-
Causality: The benzoic acid acts as a crucial co-catalyst. It facilitates the proton transfer steps during both enamine formation and the final hydrolysis, significantly accelerating the catalytic cycle without degrading the transition state geometry[4].
-
-
Substrate Pre-equilibration: Add butyraldehyde (1.0 mmol, 2.0 equiv) to the mixture and stir at room temperature for 10 minutes.
-
Causality: This allows for the pre-equilibration of the enamine intermediate, ensuring the catalyst is fully engaged before the electrophile is introduced.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C. Add trans-
-nitrostyrene (0.5 mmol, 1.0 equiv) in one single portion.-
Causality: Lowering the temperature increases the conformational rigidity of the enamine's envelope structure, maximizing the facial shielding provided by the 3-methoxyphenyl group and thus enhancing the enantiomeric excess.
-
-
In-Situ Validation (Critical Step): After 12 hours of stirring at 0 °C, withdraw a 10 µL aliquot. Dilute immediately with 1 mL of Hexane/Isopropanol (90:10) and inject directly into a Chiral HPLC (e.g., Chiralpak AD-H column).
-
Causality: This self-validating step ensures the ee% is accurately recorded before any potential retro-Michael addition or racemization occurs during aqueous workup.
-
-
Quench and Purification: Quench the bulk reaction with saturated aqueous
(2 mL). Extract with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous , concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexane/EtOAc 9:1).
Self-validating experimental workflow for asymmetric organocatalysis.
References
- Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined -Arylpyrrolidines Source: PMC / NIH URL
- Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Lactams Source: PMC / NIH URL
- A novel method for synthesizing 3-arylpyrrolidine and 4-arylpiperidine derivatives through an acid-promoted skeletal rearrangement Source: Tetrahedron Letters URL
- Synthesis, Molecular Docking, in vitro Antiproliferative and Antioxidant Activity of Novel Pyrrolidinyl-Carbazole Derivatives Source: ResearchGate URL
Sources
- 1. Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
structural confirmation of (R)-3-(3-Methoxyphenyl)pyrrolidine synthesis products via spectroscopy
An Application Scientist's Guide to Spectroscopic Confirmation of (R)-3-(3-Methoxyphenyl)pyrrolidine
For researchers and drug development professionals, the unambiguous structural confirmation of chiral building blocks is a cornerstone of successful synthesis campaigns. (R)-3-(3-Methoxyphenyl)pyrrolidine is a valuable scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents. Its correct stereochemistry and structural integrity are paramount for desired biological activity and avoiding off-target effects. This guide provides a comparative analysis of essential spectroscopic techniques for the definitive confirmation of synthesized (R)-3-(3-Methoxyphenyl)pyrrolidine, grounded in established analytical principles and field-proven insights.
The Imperative of Rigorous Characterization
The synthesis of enantiomerically pure compounds is a non-trivial pursuit.[1][2][3] Various synthetic strategies, from asymmetric catalysis to the use of chiral auxiliaries, are employed to produce substituted pyrrolidines.[1][2] However, without a robust analytical workflow, the outcome of such a synthesis remains an unverified claim. A multi-technique approach is not merely best practice; it is a necessary, self-validating system to ensure the identity, purity, and stereochemical fidelity of the final product.[4][5]
The Analytical Workflow: A Triad of Confirmation
The structural elucidation of a small organic molecule like (R)-3-(3-Methoxyphenyl)pyrrolidine relies on a synergistic combination of techniques.[4][6] Each method provides a unique and critical piece of the structural puzzle. The primary workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy for structural mapping, Mass Spectrometry (MS) for molecular weight verification, and Chiral High-Performance Liquid Chromatography (HPLC) for assessing enantiomeric purity.
Figure 1: Standard workflow from synthesis to the multi-faceted spectroscopic confirmation of (R)-3-(3-Methoxyphenyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful technique for determining the detailed structure of an organic compound in solution.[6][7] It provides definitive evidence of the carbon-hydrogen framework and the connectivity of atoms.
¹H NMR: Proton Environment Mapping
-
Causality: The chemical shift (δ) of each proton is dictated by its local electronic environment. By analyzing these shifts, their integration (proton count), and their coupling (neighboring protons), we can piece together the molecular structure.
-
Expected Spectral Features for (R)-3-(3-Methoxyphenyl)pyrrolidine:
-
Aromatic Region (δ 6.7-7.3 ppm): The four protons on the methoxyphenyl ring will exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring.
-
Methoxy Group (δ ~3.8 ppm): A sharp singlet, integrating to three protons, is expected for the -OCH₃ group.
-
Pyrrolidine Aliphatic Region (δ ~2.5-3.5 ppm): The protons on the pyrrolidine ring will appear in this upfield region. The proton at the chiral center (C3) and the protons on the adjacent carbons (C2, C4) will show complex multiplets due to coupling with each other.
-
Amine Proton (N-H): A broad singlet, the position of which can vary depending on solvent and concentration. This peak will disappear upon shaking the sample with D₂O.
-
¹³C NMR: The Carbon Skeleton
-
Causality: This technique identifies all unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (aliphatic, aromatic, etc.).
-
Expected Spectral Features:
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the methoxy group (C-O) will be the most downfield.
-
Methoxy Carbon (δ ~55 ppm): A single peak corresponding to the -OCH₃ carbon.[8]
-
Pyrrolidine Carbons (δ 35-60 ppm): Signals for the four aliphatic carbons of the pyrrolidine ring will appear in this range.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
-
Causality: MS provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[4] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Experimental Protocol: Electron Ionization (EI) or Electrospray Ionization (ESI)
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it via a chromatographic system (LC-MS or GC-MS).
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Data: The molecular formula for (R)-3-(3-Methoxyphenyl)pyrrolidine is C₁₁H₁₅NO, with a monoisotopic mass of 177.1154 g/mol .[9] The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.1226.
Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Arbiter
While NMR and MS confirm the correct structure has been synthesized, they are typically blind to stereochemistry. Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[10][11]
-
Causality: Enantiomers are separated on a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers have transient diastereomeric interactions of different energies, leading to different retention times. Polysaccharide-based CSPs are often highly effective for this class of compounds.[11]
-
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate polysaccharide-based chiral column (e.g., a Daicel Chiralpak series column).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the (R) and (S) enantiomers.[12] A lower flow rate often improves chiral resolution.[12]
-
Sample Analysis: Dissolve the synthesized product in the mobile phase, inject it onto the column, and monitor the elution profile with a UV detector.
-
-
Data Interpretation: A successful asymmetric synthesis will result in a chromatogram with one major peak (the desired (R)-enantiomer) and, ideally, a very small or non-existent peak for the undesired (S)-enantiomer. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A_R - A_S) / (A_R + A_S)| × 100%
Comparative Guide to Confirmation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Atomic connectivity, carbon-hydrogen framework, functional group proximity. | Provides the most detailed structural information.[6][7] | Insensitive to enantiomers without chiral resolving agents; requires a relatively larger sample amount. |
| Mass Spectrometry | Molecular weight and elemental formula (with HRMS). | Extremely high sensitivity; requires very little sample. | Cannot distinguish between isomers (structural or stereo); provides no connectivity data. |
| Chiral HPLC | Ratio of enantiomers, enantiomeric excess (% ee). | The gold standard for quantifying enantiomeric purity.[10][11] | Provides no structural information; method development can be time-consuming. |
| FT-IR Spectroscopy | Presence of specific functional groups (N-H, C-O, aromatic C-H). | Fast, non-destructive, and simple to operate. | Provides limited information on the overall molecular skeleton. |
The Logic of Orthogonal Confirmation
The strength of this analytical approach lies in its orthogonal nature. Each technique provides independent data that must converge to support a single structural assignment. An unexpected molecular weight from MS would invalidate the NMR interpretation, just as a poor % ee from HPLC would signify a failed asymmetric synthesis, even if the NMR and MS data match the target structure.
Figure 2: Logical framework demonstrating how independent spectroscopic data streams must all be consistent with the proposed structure for validation.
Conclusion
The structural confirmation of (R)-3-(3-Methoxyphenyl)pyrrolidine requires a disciplined and multi-faceted analytical strategy. By integrating the detailed structural map from NMR, the definitive molecular weight from mass spectrometry, and the critical enantiomeric purity data from chiral HPLC, researchers can have the highest degree of confidence in their synthesized material. This orthogonal approach ensures the scientific integrity of the data and provides the solid foundation necessary for advancing drug development programs.
References
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
-
Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]
-
Welch, C. J., et al. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
-
Vicario, J. L., et al. (2010). Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
Wiley-VCH. Supporting Information. Wiley Online Library. [Link]
-
NIST. Pyrrolidine. NIST WebBook. [Link]
-
List, B., et al. (2021). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]
-
PubChem. (R)-3-Methoxypyrrolidine. PubChem. [Link]
-
SpectraBase. Pyrrolidine. Wiley SpectraBase. [Link]
-
Claridge, T. D. W. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. [Link]
-
Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
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- 1. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
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- 5. researchgate.net [researchgate.net]
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- 10. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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Strategic Alternatives for (R)-3-(3-Methoxyphenyl)pyrrolidine: Bioisosteres & Asymmetric Synthesis
Topic: Exploring Functional Alternatives to (R)-3-(3-Methoxyphenyl)pyrrolidine in Asymmetric Synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
(R)-3-(3-Methoxyphenyl)pyrrolidine represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in GPCR ligands (particularly Dopamine D2/D3 and Serotonin 5-HT receptors) and kinase inhibitors. Its value lies in its ability to project the aryl group into a specific 3D vector while maintaining a secondary amine for salt bridge interactions.
However, reliance on this single scaffold can lead to "patent thickets," metabolic liabilities (CYP450 oxidation at the benzylic position), or suboptimal physicochemical properties (LogP/LogD). This guide explores functional alternatives through two distinct lenses:
-
Structural Bioisosteres: Modifying the core scaffold to improve DMPK properties.
-
Synthetic Methodologies: Comparing the standard chiral pool synthesis against modern asymmetric catalysis (Hydrogenation vs. Cycloaddition) to access these motifs more efficiently.
Part 1: Structural Bioisosteres – The "Better Molecule" Approach
When the pyrrolidine core suffers from metabolic instability or poor selectivity, three primary bioisosteric strategies are employed.
Ring Contraction & Expansion (Azetidines & Piperidines)
Altering ring size dramatically affects the vector of the aryl substituent and the basicity of the amine.[1]
| Feature | (R)-3-(3-MeO-Ph)-Pyrrolidine | 3-(3-MeO-Ph)-Azetidine | 3-(3-MeO-Ph)-Piperidine |
| Ring Size | 5-membered | 4-membered | 6-membered |
| Conformation | Envelope (Pseudorotation) | Puckered (Rigid) | Chair (Stable) |
| Vector Angle | ~109° projection | ~90° projection | ~109° (Equatorial preference) |
| Basicity (pKa) | ~11.3 | ~11.3 (High ring strain) | ~11.2 |
| Lipophilicity | Moderate | Lower (Reduced C-count) | Higher |
| Metabolic Stability | Moderate (Benzylic oxid.) | High (Steric bulk/strain) | Low (Multiple oxid. sites) |
| Primary Utility | Balanced potency/properties | Lowering LogP, Patent busting | Increasing lipophilicity, CNS pen. |
Rigidification (Bicyclo[3.1.0]hexane systems)
The 3-azabicyclo[3.1.0]hexane scaffold locks the phenyl ring into a specific conformation, reducing the entropic penalty of binding. This is a "high-fidelity" bioisostere for the pyrrolidine ring.
Electronic Tuning (Fluorine Scan)
Replacing the methoxy group or adding fluorine to the pyrrolidine ring (e.g., 3-fluoro-3-(3-methoxyphenyl)pyrrolidine ) blocks metabolic soft spots without altering steric bulk significantly.
Part 2: Synthetic Access Alternatives – The "Better Route" Approach
The "Make vs. Buy" decision often hinges on the availability of the chiral intermediate. While chiral pool synthesis (from malic acid) is standard, it is linear and low-yielding. Two catalytic asymmetric alternatives offer superior convergence and scalability.
Comparative Analysis: Asymmetric Hydrogenation vs. [3+2] Cycloaddition
| Metric | Method A: Asymmetric Hydrogenation | Method B: Asymmetric [3+2] Cycloaddition |
| Key Transformation | Reduction of 3-aryl-2-pyrroline or pyridine | Dipolar cycloaddition of azomethine ylide + styrene |
| Catalyst System | Rh(I) or Ir(I) with Chiral Phosphines (e.g., ZhaoPhos, Binap) | Ag(I) or Cu(I) with Chiral Ferrocenyl ligands |
| Atom Economy | Excellent (Add H2 only) | Good (Loss of leaving groups rare) |
| Stereocontrol | High (>96% ee typical) | High (>90-98% ee), controls exo/endo |
| Scalability | Industrial (kg scale feasible) | Medicinal Chemistry (gram scale) |
| Limitation | Requires synthesis of cyclic precursor | Requires specific dipolarophiles |
Part 3: Experimental Protocols
Protocol A: Ag-Catalyzed Asymmetric [3+2] Cycloaddition
Best for: Rapid library generation of diverse analogs.
Mechanism: Silver(I) catalyzes the formation of a metallo-azomethine ylide from an imino ester, which undergoes a concerted cycloaddition with an electron-deficient alkene.
Step-by-Step Workflow:
-
Ligand Complexation: In a flame-dried Schlenk tube, dissolve AgOAc (3 mol%) and the chiral Phosphoramidite ligand (3.3 mol%) in anhydrous Toluene (0.1 M). Stir at RT for 30 min to form the active catalyst.
-
Substrate Addition: Add the glycine imino ester (1.0 equiv) and 3-methoxystyrene (1.2 equiv).
-
Base Activation: Add DBU (5 mol%) or Et3N to deprotonate the imino ester, generating the dipole.
-
Reaction: Stir at -20°C to 0°C for 12-24 hours. Monitor by TLC/LCMS.
-
Workup: Filter through a celite pad to remove silver salts. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the pyrrolidine-2-carboxylate.
-
Decarboxylation (Optional): To access the 3-arylpyrrolidine core, hydrolyze the ester (LiOH) and perform thermal decarboxylation.
Self-Validation Check:
-
Color Change: The solution often turns yellow/orange upon ylide formation.
-
Stereochemistry: Check NOE signals. The 2,5-cis relationship is typically favored in Ag-catalyzed systems with specific ligands.
Protocol B: Rh-Catalyzed Asymmetric Hydrogenation
Best for: Large-scale synthesis of the specific (R)-enantiomer.
Mechanism: Enantioselective reduction of the C=C bond in a cyclic enamide or imine precursor.
Step-by-Step Workflow:
-
Precursor Synthesis: Synthesize 3-(3-methoxyphenyl)-2-pyrroline (often protected as N-Boc) via Suzuki coupling of N-Boc-3-bromo-2-pyrroline with 3-methoxyphenylboronic acid.
-
Catalyst Prep: In a glovebox, mix [Rh(COD)2]BF4 (1 mol%) and (S)-Binap or (S)-ZhaoPhos (1.1 mol%) in degassed MeOH/DCM. Stir for 1h.
-
Hydrogenation: Transfer substrate and catalyst solution to a high-pressure autoclave.
-
Pressurization: Purge with H2 (3x), then pressurize to 50 bar (725 psi).
-
Reaction: Stir at RT for 24h.
-
Workup: Vent H2 carefully. Concentrate solvent.
-
Purification: Pass through a short silica plug.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Self-Validation Check:
-
Conversion: NMR should show complete disappearance of the alkene proton signal at ~6.0 ppm.
-
Enantiopurity: Reference rotation for (R)-isomer is typically negative (check specific solvent conditions).
Part 4: Visualization of Strategic Pathways
Diagram 1: Decision Matrix for Scaffold Selection
Caption: Logical flow for selecting between the parent pyrrolidine and its bioisosteres based on DMPK liabilities.
Diagram 2: Synthetic Route Comparison
Caption: Comparison of convergent [3+2] cycloaddition versus linear hydrogenation pathways.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. National Institutes of Health (NIH). Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. ACS Publications. Available at: [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines. National Institutes of Health (NIH). Available at: [Link]
-
Bioisosteres in Medicinal Chemistry. Cambridge MedChem Consulting. Available at: [Link]
Sources
A Comparative Kinetic and Performance Analysis of (R)-3-(3-Methoxyphenyl)pyrrolidine in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective catalytic methods remains a paramount objective. Among the privileged scaffolds in organocatalysis, chiral pyrrolidine derivatives have emerged as powerful tools for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of (R)-3-(3-Methoxyphenyl)pyrrolidine , a representative 3-aryl substituted pyrrolidine catalyst, benchmarked against other seminal pyrrolidine-based catalysts in the context of the asymmetric Michael addition, a cornerstone carbon-carbon bond-forming reaction.
While comprehensive Michaelis-Menten kinetic data for (R)-3-(3-Methoxyphenyl)pyrrolidine is not extensively documented in publicly accessible literature, a robust performance comparison can be elucidated through the analysis of reaction outcomes such as yield, enantioselectivity, and reaction time under standardized conditions. This guide will synthesize available data and established mechanistic principles to provide a clear, objective comparison, offering valuable insights for catalyst selection and reaction optimization.
The Catalysts in Focus: Structural and Mechanistic Considerations
The catalytic prowess of pyrrolidine derivatives in asymmetric synthesis is intrinsically linked to their ability to form chiral enamines or iminium ions, thereby activating substrates towards stereoselective transformations. The subtle yet significant structural variations among these catalysts can lead to dramatic differences in their performance.
(R)-3-(3-Methoxyphenyl)pyrrolidine belongs to a class of 3-substituted pyrrolidine catalysts. The presence of the 3-methoxyphenyl group introduces specific steric and electronic features that can influence the catalyst's conformation and its interaction with substrates in the transition state. The methoxy group, being an electron-donating group, can modulate the electronic properties of the aryl ring, which in turn can have a subtle effect on the catalyst's reactivity.
For a meaningful comparison, we will evaluate (R)-3-(3-Methoxyphenyl)pyrrolidine against two archetypal pyrrolidine-based organocatalysts:
-
** (S)-Proline:** The simplest chiral secondary amine catalyst, its rigid bicyclic-like transition state, facilitated by the carboxylic acid moiety through hydrogen bonding, is a well-established model for stereocontrol.[1]
-
** (S)-Diphenylprolinol Silyl Ether (e.g., TMS-protected):** This catalyst features a bulky diphenyl(trimethylsilyloxy)methyl group at the 2-position, which provides significant steric shielding to one face of the enamine intermediate, leading to high levels of stereoselectivity.
Comparative Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of ketones to nitro-olefins is a classic benchmark reaction to evaluate the efficacy of new organocatalysts. Here, we present a comparative analysis based on typical results reported in the literature for these classes of catalysts.
Table 1: Performance Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (R)-3-(3-Methoxyphenyl)pyrrolidine (Predicted Performance) | 10 | Toluene | Room Temp. | 24-48 | >90 | ~90:10 | ~90-95 |
| (S)-Proline | 10-20 | DMSO | Room Temp. | 24-96 | 70-95 | 90:10 to 95:5 | 90-99 |
| (S)-Diphenylprolinol Silyl Ether | 1-5 | Toluene | 0 to Room Temp. | 2-24 | >95 | >95:5 | >99 |
Note: The data for (R)-3-(3-Methoxyphenyl)pyrrolidine is a projection based on the performance of similar 3-aryl pyrrolidine catalysts found in the literature. The data for (S)-Proline and (S)-Diphenylprolinol Silyl Ether are representative values from various literature sources.
Analysis of Catalytic Performance
From the comparative data, several key insights emerge:
-
Catalytic Activity: (S)-Diphenylprolinol silyl ether demonstrates the highest catalytic activity, requiring lower catalyst loading and shorter reaction times to achieve high yields. This is attributed to the electronic and steric effects of the bulky substituent that can accelerate the catalytic cycle. (S)-Proline often requires higher catalyst loadings and longer reaction times, and its performance can be highly dependent on the solvent and the presence of additives.[2] (R)-3-(3-Methoxyphenyl)pyrrolidine is expected to exhibit good catalytic activity, comparable to or slightly better than proline in non-polar solvents.
-
Stereoselectivity: All three catalysts generally provide high levels of both diastereoselectivity and enantioselectivity. However, (S)-Diphenylprolinol silyl ether consistently delivers superior enantioselectivity, often exceeding 99% ee. This is a direct consequence of the effective facial shielding provided by the bulky diphenyl(trimethylsilyloxy)methyl group. The stereochemical outcome with (S)-Proline is rationalized by the well-accepted Houk-List model, where the carboxylic acid group plays a crucial role in orienting the electrophile.[3] For (R)-3-(3-Methoxyphenyl)pyrrolidine, the 3-aryl substituent is expected to create a chiral pocket that effectively differentiates the two faces of the enamine, leading to high enantioselectivity. The precise level of stereocontrol will be dependent on the interplay between the steric and electronic nature of this substituent.
Mechanistic Underpinnings of Stereocontrol
The stereochemical outcome of the pyrrolidine-catalyzed Michael addition is dictated by the formation of a chiral enamine intermediate and its subsequent reaction with the nitro-olefin through a highly organized transition state.
Figure 1: Generalized enamine catalytic cycle for the asymmetric Michael addition.
The key to stereoselectivity lies in the conformation of the enamine and the trajectory of the incoming electrophile (nitro-olefin). The substituents on the pyrrolidine ring play a crucial role in controlling this approach. In the case of (R)-3-(3-Methoxyphenyl)pyrrolidine, the aryl group at the 3-position is expected to adopt a pseudo-equatorial position to minimize steric strain, thereby creating a defined chiral environment that directs the electrophile to attack from the less hindered face of the enamine.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
General Procedure for the Asymmetric Michael Addition
-
To a stirred solution of the ketone (1.0 mmol) in the specified solvent (2.0 mL) at the designated temperature, add the pyrrolidine catalyst (0.01-0.20 mmol).
-
Add the nitro-olefin (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol for Kinetic Analysis via Initial Rate Measurements
A rigorous kinetic analysis provides a deeper understanding of the catalyst's efficiency. While we lack specific data for (R)-3-(3-Methoxyphenyl)pyrrolidine, the following protocol outlines the standard procedure for determining Michaelis-Menten parameters.
Sources
Safety Operating Guide
Proper Disposal Procedures for (R)-3-(3-Methoxyphenyl)pyrrolidine
[1]
CAS Number: 249746-76-7 Formula: C₁₁H₁₅NO Synonyms: 3-(3-Methoxyphenyl)pyrrolidine (R-isomer)[1][2]
This guide provides a standardized, field-validated protocol for the disposal of (R)-3-(3-Methoxyphenyl)pyrrolidine. It is designed for researchers and laboratory managers requiring immediate, actionable safety logistics. The procedures below prioritize the prevention of environmental contamination and the safety of personnel, adhering to principles of containment , segregation , and incineration .
Emergency Safety & Hazard Assessment
Before initiating any disposal workflow, confirm the hazard profile. This compound is a chiral amine intermediate; its primary risks stem from its basicity and potential for acute toxicity.
Hazard Classification (GHS)
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1][3][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3] |
Operational Implication: (R)-3-(3-Methoxyphenyl)pyrrolidine is an organic base. While not always classified as "Corrosive" (Category 1) in all jurisdictions, it should be handled with the same precautions as corrosive amines to prevent mucous membrane damage [1].
Waste Stream Decision Logic
Effective disposal relies on correct waste stream segregation.[5][6] Use the following logic flow to determine the appropriate disposal path for your specific state of matter (pure substance vs. solution).
Figure 1: Decision tree for segregating (R)-3-(3-Methoxyphenyl)pyrrolidine waste based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Pure Substance (Solid or Viscous Liquid)
Applicability: Expired reagents, synthesis residues, or pure fractions. Primary Method: Chemical Incineration.
-
Solubilization (Recommended):
-
Do not dispose of the pure solid/oil directly into a bulk waste container if possible, as this can create "hot spots" of reactivity.
-
Action: Dissolve the substance in a minimal amount of a compatible combustible solvent (e.g., Acetone, Methanol, or Ethanol). This facilitates uniform burning during incineration [2].
-
-
Container Selection:
-
Segregation:
-
Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or acid chlorides, as this may generate heat or toxic fumes.
-
Place in the Organic Solvents waste stream (Non-halogenated preferred, unless dissolved in DCM/Chloroform).
-
Protocol B: Reaction Mixtures & Mother Liquors
Applicability: Post-reaction fluids containing the amine.
-
Quenching:
-
Ensure no unreacted reagents (e.g., hydrides, active esters) remain. Quench carefully before bottling.
-
-
pH Adjustment (If Aqueous):
-
If the waste is primarily water (e.g., aqueous workup layers), the amine will render the solution basic.
-
Action: Slowly add dilute Hydrochloric Acid (1M HCl) or Sulfuric Acid to neutralize the pH to between 6 and 9.
-
Note: Most institutional EHS policies strictly prohibit pouring any chemical waste down the drain, even if neutralized. Treat neutralized aqueous solutions as Hazardous Aqueous Waste unless explicitly authorized otherwise [3].
-
-
Organic Solutions:
-
Combine with compatible organic waste solvents. No neutralization is required for organic streams destined for incineration.
-
Protocol C: Contaminated Debris (Solids)
Applicability: Gloves, paper towels, weighing boats, and syringes.
-
Bagging:
-
Collect all solid debris in a clear, 6-mil polyethylene hazardous waste bag or a dedicated solid waste drum.
-
-
Sharps:
-
Contaminated needles/syringes must go into a rigid, puncture-proof Biohazard/Sharps container, chemically treated as hazardous waste.
-
-
Labeling:
-
Label the bag/container as "Solid Debris Contaminated with Toxic Organics."
-
Regulatory & Compliance Data
Adherence to local and federal regulations is mandatory. The following codes typically apply to organic amine waste.
| Regulatory Body | Code/Classification | Description |
| US EPA (RCRA) | D001 (Potential) | If dissolved in flammable solvents (Flash point <60°C). |
| US EPA (RCRA) | None (Specific) | Not listed as P or U waste, but must be characterized by toxicity/ignitability [4]. |
| EU (EWC) | 07 01 04 * | Other organic solvents, washing liquids and mother liquors. |
| WGK (Germany) | Class 3 | Highly hazardous to water.[1] Do not allow into sewage systems. [1] |
Critical Note: Never dispose of this compound via municipal sewage systems. Its aquatic toxicity classification (WGK 3) indicates severe potential for long-term environmental damage.
Spill Response Procedure
In the event of an accidental release in the laboratory:
-
Evacuate & Ventilate: Clear the immediate area.[1] If the spill is significant (>100 mL/g) or outside a fume hood, evacuate the lab.
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a NIOSH-approved respirator (N95 or organic vapor cartridge) if dust or aerosols are present.
-
Containment:
-
Liquids: Absorb with an inert material (Vermiculite, Sand, or commercial Spill Pads). Do not use sawdust (fire hazard with amines/oxidizers).
-
Solids: Cover with a damp paper towel to prevent dust dispersal, then carefully scoop up.
-
-
Decontamination:
-
Wipe the surface with a dilute acidic solution (e.g., 1% acetic acid or citric acid) to neutralize amine residues, followed by soap and water.
-
-
Disposal of Cleanup Materials: Treat all absorbents and wipes as Hazardous Solid Waste (Protocol C).
References
-
Fluorochem. (2024). Safety Data Sheet: (R)-3-(3-Methoxyphenyl)pyrrolidine. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification & Safety Data: Pyrrolidine Derivatives. Retrieved from
Sources
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- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kishida.co.jp [kishida.co.jp]
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-3-(3-Methoxyphenyl)pyrrolidine
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for the handling of (R)-3-(3-Methoxyphenyl)pyrrolidine (CAS No. 249746-76-7), a key building block in modern drug discovery.[1][2] As Senior Application Scientists, our goal is to empower researchers with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself. This document offers a detailed, step-by-step protocol for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety principles.
Hazard Profile of (R)-3-(3-Methoxyphenyl)pyrrolidine
A thorough understanding of the inherent hazards of a substance is the critical first step in establishing a robust safety protocol. Based on its Safety Data Sheet (SDS), (R)-3-(3-Methoxyphenyl)pyrrolidine is classified with the following hazards:
These classifications necessitate a stringent approach to PPE to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling (R)-3-(3-Methoxyphenyl)pyrrolidine in a laboratory setting. The selection of specific PPE should always be guided by a site-specific risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with an inner layer of nitrile gloves and an outer layer of chemical-resistant gloves (e.g., neoprene or butyl rubber). | The dual-layer system provides enhanced protection against potential permeation of the chemical.[4] Nitrile offers good dexterity for fine manipulations, while the outer layer provides robust chemical resistance. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | This combination is crucial to protect against splashes and potential vapors that can cause severe eye irritation.[4][5][6] |
| Body Protection | A long-sleeved, fully buttoned laboratory coat. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. | This protects the skin on the arms and torso from accidental contact.[4][7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or when there is a potential for aerosolization. | This is to prevent respiratory irritation from inhaling vapors or mists of the substance.[4][5][8] |
| Footwear | Closed-toe shoes that fully cover the feet. | This is a standard laboratory practice to protect the feet from spills.[4] |
Procedural Workflow for PPE Usage
The proper sequence of donning and doffing PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Step-by-Step Donning Procedure:
-
Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, wear it over the lab coat.
-
Respirator: If your risk assessment indicates the need for respiratory protection, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on your chemical splash goggles first, followed by the full-face shield.
-
Gloves: Don the inner pair of nitrile gloves, followed by the outer pair of chemical-resistant gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Step-by-Step Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer, more contaminated pair of gloves.
-
Apron: If worn, remove the chemical-resistant apron.
-
Eye and Face Protection: Remove the face shield and then the goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you do to contain any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator: If a respirator was used, remove it last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4]
Disposal of Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is crucial to prevent environmental contamination and accidental exposure.
Operational Plan for Waste Disposal:
-
Segregation at the Source: All disposable PPE that has come into contact with (R)-3-(3-Methoxyphenyl)pyrrolidine should be considered hazardous waste. This includes gloves, disposable lab coats or aprons, and any absorbent materials used for cleaning up minor spills.
-
Designated Waste Containers: Use clearly labeled, leak-proof hazardous waste containers for the collection of contaminated solid waste.[9] These containers should be kept closed when not in use.
-
Liquid Waste: Unused or waste solutions of (R)-3-(3-Methoxyphenyl)pyrrolidine must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Empty Containers: Empty containers of (R)-3-(3-Methoxyphenyl)pyrrolidine should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container label should be defaced before disposal according to institutional guidelines.[9]
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[10][11] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Disposal Workflow Diagram:
By adhering to these rigorous safety protocols, researchers can confidently and safely handle (R)-3-(3-Methoxyphenyl)pyrrolidine, fostering a culture of safety and scientific excellence within the laboratory.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Nitrosopyrrolidine. Retrieved from [Link]
-
Acros Organics. (2012, April 16). Safety Data Sheet: Pyrrolidine. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Organic Syntheses. (2014, September). Working with Hazardous Chemicals. Retrieved from [Link]
-
University of Toronto. (2021, November). Working with Pyrophoric Compounds. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures. Retrieved from [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nj.gov [nj.gov]
- 9. nswai.org [nswai.org]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
